molecular formula C4H7N3O B055079 [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 125295-22-9

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B055079
CAS No.: 125295-22-9
M. Wt: 113.12 g/mol
InChI Key: XCCHRWGNGFXIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and hydrogen-bonding capability, further functionalized with a reactive aminomethyl group. The primary research value of this amine lies in its utility as a versatile linker and synthon for the synthesis of more complex molecules. It is extensively used in the design and development of potential pharmacologically active agents, particularly as a key intermediate for creating amide and sulfonamide derivatives, urea analogs, and Schiff bases.

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCHRWGNGFXIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560358
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125295-22-9
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a methylamine group at the 2-position. The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₇N₃O

  • Canonical SMILES: CC1=NN=C(O1)CN

The hydrochloride salt of this compound is commonly available and is a white to yellowish-orange tan solid.[1]

Physicochemical Properties:

A summary of the key physicochemical properties for the free base and the hydrochloride salt is presented in the table below. Please note that some of these values are computationally predicted.

PropertyValue (Free Base - Predicted)Value (Hydrochloride Salt)Source
Molecular Weight 113.12 g/mol 149.58 g/mol [1]
CAS Number Not available612511-96-3[1]
Appearance -White to yellowish orange tan solid[1]
Purity -≥ 95% (NMR)[1]
Storage Conditions -Store at 0-8°C[1]
XLogP3 -1.0-PubChem
Hydrogen Bond Donor Count 2-PubChem
Hydrogen Bond Acceptor Count 3-PubChem
Rotatable Bond Count 2-PubChem

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

Below is a DOT script for a Graphviz diagram illustrating the proposed synthetic pathway.

G cluster_1 Step 2: Amination acethydrazide Acethydrazide intermediate1 N'-Acetyl-2-chloroacetohydrazide acethydrazide->intermediate1 Pyridine, DCM, 0°C to rt chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 oxadiazole_intermediate 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole intermediate1->oxadiazole_intermediate Reflux cyclizing_agent POCl3 or SOCl2 cyclizing_agent->oxadiazole_intermediate azide_intermediate 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole oxadiazole_intermediate->azide_intermediate DMF, rt azide Sodium Azide azide->azide_intermediate final_product This compound azide_intermediate->final_product reducing_agent H2, Pd/C or PPh3, H2O reducing_agent->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

  • Preparation of N'-Acetyl-2-chloroacetohydrazide: To a solution of acethydrazide (1.0 eq) in dichloromethane (DCM) and pyridine (1.1 eq) at 0°C, slowly add chloroacetyl chloride (1.05 eq). Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N'-acetyl-2-chloroacetohydrazide.

  • Cyclization to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: To the crude N'-acetyl-2-chloroacetohydrazide, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole.

Step 2: Synthesis of this compound

This step can be achieved through two primary routes:

  • Route A: Gabriel Synthesis or Direct Amination (not shown in diagram)

    • To a solution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the mixture to facilitate the reaction.

    • After the formation of the phthalimide intermediate, treat it with hydrazine hydrate in ethanol to cleave the phthalimide group and yield the desired primary amine.

    • Alternatively, direct amination can be attempted by reacting the chloromethyl intermediate with a large excess of ammonia in a sealed tube.

  • Route B: Azide Formation and Reduction (as depicted in the diagram)

    • Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole: Dissolve 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in DMF and add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude azide intermediate.

    • Reduction to this compound: The azide intermediate can be reduced to the primary amine using standard methods. One common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. Another method is the Staudinger reduction, which involves treating the azide with triphenylphosphine (PPh₃) followed by hydrolysis. After the reduction is complete, the final product can be isolated and purified, for instance, by converting it to its hydrochloride salt for better stability and handling.

Biological Activity and Signaling Pathways

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities.[2][3][4][5] These activities are often attributed to the electronic and structural properties of the oxadiazole ring, which can act as a bioisostere for amide and ester groups, and its ability to engage in various non-covalent interactions with biological targets.

Reported Activities of 1,3,4-Oxadiazole Derivatives:

  • Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against a variety of bacterial and fungal strains.[5][6]

  • Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer properties.[6]

  • Anti-inflammatory and Analgesic Activity: A number of compounds containing the 1,3,4-oxadiazole ring have been investigated for their anti-inflammatory and pain-relieving effects.[2][3]

  • Anticonvulsant Activity: Certain 2,5-disubstituted 1,3,4-oxadiazoles have shown promise as anticonvulsant agents.[2][4]

Currently, there are no specific studies in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary utility appears to be as a versatile building block in the synthesis of more complex, biologically active molecules.[1] The presence of a primary amine group provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug discovery programs.

Given the lack of specific signaling pathway information for this compound, a diagram illustrating a potential experimental workflow for its biological evaluation is provided below.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Antimicrobial, Anticancer Panel) characterization->primary_screening secondary_screening Secondary Screening (Dose-Response, IC50/MIC Determination) primary_screening->secondary_screening mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Assays, Receptor Binding) secondary_screening->mechanism_of_action animal_model Animal Model of Disease (e.g., Infection, Tumor Xenograft) secondary_screening->animal_model pharmacokinetics Pharmacokinetics (ADME) animal_model->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is not yet available, the extensive pharmacological activities associated with the 1,3,4-oxadiazole scaffold suggest that derivatives of this amine are promising candidates for further investigation in various drug discovery programs. The proposed synthetic route provides a practical approach for the preparation of this compound, enabling its use in the development of new chemical entities. Further research is warranted to elucidate the specific biological properties of this compound and its derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methyl-1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Data of 5-Methyl-1,3,4-Oxadiazole Derivatives

The following table summarizes key physicochemical data for selected 5-methyl-1,3,4-oxadiazole derivatives. These parameters are crucial for predicting the behavior of these compounds in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPAqueous Solubility (µg/mL)
5-Methyl-1,3,4-oxadiazol-2-oneC₃H₄N₂O₂100.076Not ReportedNot ReportedNot ReportedNot Reported
5-Methyl-1,3,4-oxadiazole-2-thiolC₃H₄N₂OS116.14Not Reported4.83 (Predicted)Not ReportedNot Reported
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleC₁₃H₁₄N₂O₂230.26Not ReportedNot ReportedNot ReportedNot Reported
5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol*C₉H₇ClN₂O₂S258.69Not Reported5.252.4565.00

*Note: Data for 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol is included as a representative 1,3,4-oxadiazole-2-thiol derivative to provide context for physicochemical properties.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring key parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For nitrogen-containing heterocycles like 5-methyl-1,3,4-oxadiazole derivatives, potentiometric titration is a common and reliable method.

Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a sample of the 5-methyl-1,3,4-oxadiazole derivative and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Dilute the solution with deionized water to a known concentration (typically 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration Procedure: Add the titrant in small, precise increments to the analyte solution while continuously monitoring the pH. Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, is identified as the point of maximum slope on the titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using granular's plot or by fitting the titration curve to a theoretical model using appropriate software.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for logP determination.[1][2] A faster alternative, particularly for screening larger numbers of compounds, is the use of reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

Protocol: Shake-Flask Method [1][2]

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously shaking equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Dissolve a known amount of the 5-methyl-1,3,4-oxadiazole derivative in the n-octanol-saturated water or water-saturated n-octanol to create a stock solution.

  • Partitioning: Add a small volume of the stock solution to a flask containing known volumes of both the water-saturated n-octanol and n-octanol-saturated water phases.

  • Equilibration: Seal the flask and shake it for a sufficient period (typically 1-24 hours) at a constant temperature to allow for the complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method [3]

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values onto the HPLC system and record their retention times.

  • Sample Analysis: Inject a solution of the 5-methyl-1,3,4-oxadiazole derivative onto the same HPLC system under identical conditions and determine its retention time.

  • Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known logP values. The logP of the test compound is then determined by interpolating its log(k') value on the calibration curve. The retention factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are commonly employed.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the 5-methyl-1,3,4-oxadiazole derivative in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 2 hours). The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV plate reader. The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

  • Sample Preparation: Add an excess amount of the solid 5-methyl-1,3,4-oxadiazole derivative to a vial containing a buffered aqueous solution (pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.

Mechanism of Action and Signaling Pathways

Many 1,3,4-oxadiazole derivatives exert their biological effects by inhibiting specific enzymes that are crucial for disease progression. This targeted inhibition disrupts cellular signaling pathways, leading to a therapeutic outcome.

Enzyme Inhibition

A common mechanism of action for bioactive 1,3,4-oxadiazole derivatives is the inhibition of key enzymes. This can occur through various modes of interaction, including competitive, non-competitive, or uncompetitive inhibition, where the derivative binds to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding and being converted to product.

Enzyme_Inhibition sub Substrate enz Enzyme (e.g., Kinase, Polymerase, etc.) sub->enz Binds to active site prod Product enz->prod Catalyzes reaction oxadiazole 5-Methyl-1,3,4-oxadiazole Derivative oxadiazole->enz Inhibits (Binds to active or allosteric site)

Figure 1. General mechanism of enzyme inhibition by 5-methyl-1,3,4-oxadiazole derivatives.

General Synthetic Pathway

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a cornerstone of medicinal chemistry research in this area. A widely employed and versatile method involves the cyclization of acylhydrazones.

Synthesis_Workflow start Carboxylic Acid / Ester hydrazide Acid Hydrazide start->hydrazide Hydrazine Hydrate acylhydrazone Acylhydrazone Intermediate hydrazide->acylhydrazone Condensation aldehyde Aldehyde / Ketone aldehyde->acylhydrazone cyclization Oxidative Cyclization (e.g., using I₂, CAN, etc.) acylhydrazone->cyclization oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole cyclization->oxadiazole

Figure 2. A common synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

This guide provides a foundational understanding of the physicochemical properties of 5-methyl-1,3,4-oxadiazole derivatives, along with standardized methodologies for their determination and a glimpse into their mechanisms of action. This information is critical for the rational design and development of novel therapeutic agents based on this versatile heterocyclic scaffold. Further research into expanding the library of characterized derivatives will undoubtedly accelerate the translation of these promising compounds into clinical candidates.

References

Synthesis and Characterization of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure in pharmaceutical research, known to be a part of various biologically active molecules.[1][2] This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound, based on established methodologies for structurally related molecules.

Physicochemical Properties

While specific experimental data for the title compound is not widely published, the following table summarizes key computed and expected physicochemical properties.

PropertyValueSource
Molecular Formula C₄H₇N₃ON/A
Molecular Weight 113.12 g/mol N/A
CAS Number 125295-22-9[3]
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO[4][5]

Proposed Synthesis

The proposed two-step synthesis starts with the reaction of acetohydrazide with a suitably N-protected glycine, such as N-Boc-glycine, to form an intermediate acylsemicarbazide. Subsequent intramolecular cyclization and deprotection would yield the target amine. A more direct, one-pot approach, adapted from the synthesis of similar structures, involves the condensation of acetohydrazide with glycine in the presence of a strong dehydrating agent like polyphosphoric acid.[4][5]

Below is the proposed synthetic workflow:

Synthesis_Workflow Proposed Synthesis of this compound Acetohydrazide Acetohydrazide Reaction Condensation & Cyclization Acetohydrazide->Reaction Glycine Glycine Glycine->Reaction PPA Polyphosphoric Acid (PPA) PPA->Reaction Intermediate Reaction Mixture Reaction->Intermediate Workup Aqueous Workup (Ice & Neutralization) Intermediate->Workup Product This compound Workup->Product

Caption: Proposed one-pot synthesis workflow.

Experimental Protocols

The following is a detailed, proposed experimental protocol adapted from the synthesis of structurally similar compounds.[4][5]

Synthesis of this compound

Materials:

  • Acetohydrazide

  • Glycine

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine acetohydrazide (1.0 eq) and glycine (1.0 eq).

  • Add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the reactants) to the flask.

  • Heat the mixture with stirring under a nitrogen atmosphere. A typical reaction temperature is between 140-160 °C.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using various spectroscopic and analytical techniques. The following table outlines the expected characterization data, extrapolated from known data for analogous compounds.[4][5][6][7]

TechniqueExpected Results
¹H NMR * δ (ppm): ~2.4 (s, 3H, -CH₃), ~4.1 (s, 2H, -CH₂-), ~2.0-3.0 (br s, 2H, -NH₂)
¹³C NMR * δ (ppm): ~165 (C=N of oxadiazole), ~162 (C-O of oxadiazole), ~40-50 (-CH₂-), ~10-15 (-CH₃)
FT-IR (cm⁻¹) * ~3300-3400: N-H stretching (amine) * ~2900-3000: C-H stretching (aliphatic) * ~1640: C=N stretching (oxadiazole) * ~1050: C-O-C stretching (oxadiazole)
Mass Spec (ESI-MS) * [M+H]⁺: Expected at m/z = 114.06

Potential Applications and Logical Relationships

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR). Its hydrochloride salt is also commercially available and can be used in various synthetic applications.[8][9] The 1,3,4-oxadiazole core is a known bioisostere for ester and amide groups and is associated with a range of biological activities.[1][2]

Logical_Relationships Utility and Derivatization Potential Start This compound Amine Primary Amine Functionality Start->Amine Derivatization Chemical Derivatization Amine->Derivatization Amides Amide Formation Derivatization->Amides Sulfonamides Sulfonamide Formation Derivatization->Sulfonamides SchiffBases Schiff Base Formation Derivatization->SchiffBases Bioactive Synthesis of Novel Bioactive Molecules Amides->Bioactive Sulfonamides->Bioactive SchiffBases->Bioactive SAR SAR Studies Bioactive->SAR DrugDev Drug Development SAR->DrugDev

Caption: Derivatization potential of the target compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a direct, published protocol is not available, the proposed synthesis, based on established methodologies for analogous compounds, offers a reliable starting point for researchers. The versatile nature of the 1,3,4-oxadiazole core and the reactive primary amine handle make this compound a valuable intermediate for the development of novel chemical entities in the field of medicinal chemistry. Further research into the biological activities of derivatives of this compound is warranted.

References

A Technical Guide to the Biological Activity Screening of Novel 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activity screening of novel 1,3,4-oxadiazole compounds. The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This document details common synthetic strategies, experimental protocols for key biological assays, and quantitative data to facilitate comparative analysis.

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of the 1,3,4-oxadiazole core can be achieved through several established routes. A prevalent method involves the cyclodehydration of diacylhydrazines, which are typically formed from the reaction of acid hydrazides with carboxylic acids or their derivatives.[4] Another common approach is the oxidative cyclization of N-acylhydrazones.[5] The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

A general workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is depicted below. This common route begins with the conversion of a carboxylic acid to an acid hydrazide, which is then acylated and subsequently cyclized.

G A Carboxylic Acid (R1-COOH) B Esterification or Acid Chloride Formation A->B C Acid Hydrazide (R1-CONHNH2) B->C D Acylation with R2-COCl or R2-COOH C->D E Diacylhydrazine (R1-CONHNHCO-R2) D->E F Cyclodehydration (e.g., POCl3, SOCl2) E->F G 2,5-Disubstituted 1,3,4-Oxadiazole F->G

Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Antimicrobial Activity Screening

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[6][7] Screening for this activity is a primary step in their biological evaluation.

Experimental Protocols

A. Agar Well/Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is used for initial screening.[8]

  • Culture Preparation: Inoculate the test bacterial or fungal strain into a suitable broth (e.g., Mueller Hinton Broth) and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Uniformly spread the standardized microbial inoculum onto the surface of an agar plate (e.g., Mueller Hinton Agar).

  • Compound Application:

    • Well Diffusion: Create sterile wells (e.g., 6 mm diameter) in the agar and add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO).[8]

    • Disc Diffusion: Impregnate sterile paper discs with a specific concentration of the test compound and place them on the agar surface.[9]

  • Controls: Use a solvent control (e.g., DMSO), a positive control (a standard antibiotic like Ciprofloxacin or Amoxicillin), and a negative control (blank).[4][8]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around the well or disc. A larger zone indicates greater antimicrobial activity.

B. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[10]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth.[10]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include wells for a growth control (no compound), a sterility control (no inoculum), and a positive control (standard antibiotic).

  • Incubation: Incubate the plate under the same conditions as the diffusion assay.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.[10]

Data Presentation: Antimicrobial Activity
Compound ID/SeriesTest OrganismMethodResult (Zone of Inhibition, mm)Result (MIC, µg/mL)Reference StandardSource
IVe, IVf, IVhS. aureus, E. coliDisc DiffusionGood activity reported-Amoxicillin[11]
PM1-PM10 SeriesVarious bacteriaDisc DiffusionVariable-Ciprofloxacin (10µg)[9]
OZE-I, OZE-IIS. aureus (incl. MRSA)Broth Microdilution-4 - 16-[10]
OZE-IIIS. aureus (incl. MRSA)Broth Microdilution-8 - 32-[10]
Compound 13S. aureus, S. epidermidisBroth Microdilution-MIC₉₀ of 0.5 (S.a), 1.0 (S.e)Compound 1771[12]
4a, 4b, 4cMRSAAgar DilutionIZ: 16-25 mm62Ceftizoxime, Ciprofloxacin[8]

Anticancer Activity Screening

The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their potent cytotoxic effects against various cancer cell lines.[13][14] Evaluation typically involves assessing cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Experimental Protocols

A. Cytotoxicity Assay (MTT or SRB Assay)

These colorimetric assays measure cell viability and are used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-oxadiazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT solution to each well. Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance.[16]

    • SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with Sulforhodamine B dye. Wash away the unbound dye and solubilize the protein-bound dye. Measure the absorbance.[15]

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G A Seed Cancer Cells in 96-well plate B Incubate (24h) for cell adherence A->B C Treat with serial dilutions of Oxadiazole compounds B->C D Incubate (e.g., 48-72h) C->D E Add Assay Reagent (MTT or SRB) D->E F Incubate & Solubilize E->F G Read Absorbance (Spectrophotometer) F->G H Calculate % Viability and IC50 Value G->H

Caption: Experimental workflow for in vitro cytotoxicity assays (MTT/SRB).

B. Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to investigate if cytotoxicity is mediated by apoptosis or cell cycle arrest.

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Staining:

    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to early apoptotic cells, while PI stains late apoptotic or necrotic cells.

    • Cell Cycle: Fix cells in cold ethanol and stain with PI, which binds to DNA. The fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[17]

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle.

Data Presentation: Anticancer Activity (IC₅₀)
Compound ID/SeriesCell LineActivity (IC₅₀, µM)Reference StandardSource
2a-c, 4f, 5aHT-29 (Colon)1.3 - 2.0-[15]
AMK OX-8, 9, 11, 12HeLa (Cervical), A549 (Lung)Potent cytotoxicity reportedCisplatin[16]
3eMDA-MB-231 (Breast)Promising effect reported-[17]
8vK-562 (Leukemia)1.95-[18]
8vJurkat (Leukemia)2.36-[18]
4hMMP-9 Enzyme1.65-[19]
4lMMP-9 Enzyme2.55-[19]
Key Signaling Pathways

1,3,4-oxadiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.[18] A notable target is the STAT3 pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. Oxadiazoles can inhibit STAT3 activation by targeting upstream kinases like EGFR and Src.[18]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactors Growth Factors (EGF) Cytokines (IL-6) Receptors Receptors (EGFR, IL-6R) GrowthFactors->Receptors Src Src Kinase Receptors->Src STAT3 STAT3 Receptors->STAT3 P Src->STAT3 P pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Gene Target Gene Transcription (Proliferation, Survival) pSTAT3->Gene Translocation Oxadiazole 1,3,4-Oxadiazole Compound Oxadiazole->Receptors Oxadiazole->Src Oxadiazole->pSTAT3 Indirect Inhibition

Caption: Inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole compounds.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. 1,3,4-oxadiazoles have been evaluated using both in vivo and in vitro models.[20][21]

Experimental Protocols

A. In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[2][21]

  • Animal Grouping: Use groups of rats (e.g., 6 per group).

  • Compound Administration: Administer the test compounds orally (p.o.) at a specific dose (e.g., 20-200 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Indomethacin or Ibuprofen.[2][20]

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

B. In Vitro: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a well-documented cause of inflammation.[22]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 5% w/v bovine serum albumin or egg albumin), and a buffer (e.g., phosphate buffer, pH 6.3-6.4).[22]

  • Controls: Prepare a control solution (protein and buffer) and a standard solution (protein, buffer, and a standard drug like Diclofenac sodium).

  • Incubation and Heating: Incubate the solutions at a physiological temperature (e.g., 37°C) for a period (e.g., 20 min), followed by heating at a higher temperature (e.g., 57-70°C) to induce denaturation.[22]

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.

Data Presentation: Anti-inflammatory Activity
Compound ID/SeriesModelDose% InhibitionReference Standard (% Inhibition)Source
21c, 21iCarrageenan Paw Edema20 mg/kg59.5%, 61.9%Indomethacin (64.3%)[2]
25a-f SeriesCarrageenan Paw Edema70 mg/kgVariableIbuprofen (92% at 4h)[2]
19a, 21a, 23b, etc.Histamine-induced Edema200 mg/kgMore potent than standardIbuprofen[20]
3e, 3f, 3iProtein Denaturation10-50 µg/mLModerate activityDiclofenac Sodium[22]
C₄, C₇Carrageenan Paw Edema-Good responseIndomethacin[21]

Antioxidant Activity Screening

Antioxidants can neutralize reactive oxygen species (ROS), mitigating oxidative stress implicated in various diseases. The radical scavenging ability of 1,3,4-oxadiazoles is a key measure of their antioxidant potential.[23][24]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from purple to yellow.[23][25]

  • Solution Preparation: Prepare a stock solution of DPPH in methanol. Prepare solutions of the test compounds and a standard antioxidant (e.g., Ascorbic acid) at various concentrations.

  • Reaction: Mix the test compound solutions with the DPPH solution in a microplate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the SC₅₀ (or IC₅₀) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity (DPPH)
Compound ID/SeriesActivity (SC₅₀/IC₅₀, µM)Reference Standard (SC₅₀/IC₅₀, µM)Source
4h12.34Ascorbic Acid (23.92)[25]
6h13.59Ascorbic Acid (38.78)[23]
7h14.01Ascorbic Acid (38.78)[23]
3c, 3d, 3iComparable to first-line drugs-[24]

This guide provides foundational methodologies and comparative data for the biological screening of novel 1,3,4-oxadiazole compounds. Researchers are encouraged to adapt these protocols to their specific needs and to explore the diverse therapeutic potential of this important heterocyclic scaffold.

References

Spectroscopic data (NMR, IR, Mass Spec) for [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Structural Elucidation of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: A Technical Overview

For the attention of: Researchers, scientists, and professionals in drug development.

However, detailed spectroscopic information is available for a closely related analogue, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine . This document provides the spectroscopic data and synthetic protocols for this related compound to serve as a valuable reference point for researchers working with similar chemical scaffolds. The structural difference is the presence of a p-tolyl group instead of a methyl group at the 5-position of the oxadiazole ring.

Spectroscopic Data for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

The following tables summarize the nuclear magnetic resonance (NMR) data for the reference compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.00d8.0Aromatic protons
7.42d8.0Aromatic protons
4.05sMethylene protons (-CH₂-)
2.39sMethyl protons (-CH₃)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
164.32Oxadiazole ring carbon
161.98Oxadiazole ring carbon
142.59Aromatic carbon attached to the methyl group
130.40Aromatic carbons of the benzene ring
127.05Aromatic carbons of the benzene ring
121.11Aromatic carbon attached to the oxadiazole ring
50.24Aliphatic carbon attached to the oxadiazole moiety
21.59Carbon of the methyl functionality

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]

Experimental Protocols

The following is the experimental protocol for the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.[1][2][3]

Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine

A pulverized mixture of p-toluic hydrazide (1.00 g, 6.65 mmol) and glycine (0.499 g, 6.65 mmol) in polyphosphoric acid (20 g) was gradually heated to 120 °C for 2 hours with stirring.[1] The temperature was then raised to 160 °C and maintained for 12 hours to facilitate cyclization.[1] After cooling to 80 °C, the reaction mixture was poured onto crushed ice (500 g) with agitation.[1] The product was precipitated by the addition of NaCl (220 g).[1] The resulting solid was washed with distilled water until the filtrate was neutral, and then vacuum dried at 60 °C for 12 hours.[1] The final product was recrystallized from ethyl alcohol to yield a grey microcrystalline powder.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MassSpec->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Discovery of Novel [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel analogs based on the [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine core. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document details synthetic methodologies, presents quantitative biological data for structurally related compounds, and outlines key experimental protocols for the evaluation of these analogs. Furthermore, it visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the drug discovery process for this promising class of compounds.

Core Synthesis and Analog Derivatization

The synthesis of this compound analogs initiates with the formation of the key intermediate, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. This is typically achieved through the cyclization of an appropriate acylhydrazide. Subsequent nucleophilic substitution of the chloromethyl group with a diverse range of primary or secondary amines yields the final target compounds.

A general synthetic approach involves the reaction of acethydrazide with chloroacetyl chloride to form N'-acetyl-2-chloroacetohydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the chloromethyl intermediate. This reactive intermediate can then be readily reacted with various amines to generate a library of N-substituted analogs.

Experimental Protocol: Synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
  • Preparation of N'-acetyl-2-chloroacetohydrazide: To a stirred solution of acethydrazide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum.

  • Cyclization to 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole: The N'-acetyl-2-chloroacetohydrazide (1.0 eq) is treated with phosphorus oxychloride (3.0-5.0 eq) and heated at reflux for 2-6 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Experimental Protocol: General Procedure for N-substitution
  • To a solution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide, the desired amine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq) are added.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 12-24 hours, with reaction progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • The final product is purified by column chromatography or recrystallization to yield the desired this compound analog.

Diagram of the general synthetic workflow:

G Acethydrazide Acethydrazide Intermediate_1 N'-acetyl-2-chloroacetohydrazide Acethydrazide->Intermediate_1 Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate_1 Intermediate_2 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Intermediate_1->Intermediate_2   POCl3 POCl3 (Cyclization) Final_Product This compound Analog Intermediate_2->Final_Product Amine Primary/Secondary Amine (R1R2NH) Amine->Final_Product G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction & Detection A Add Test Compounds (Serial Dilutions) B Add Kinase & Substrate A->B C Pre-incubate B->C D Initiate with ATP C->D E Incubate (e.g., 60 min) D->E F Add Kinase-Glo® (Stops reaction, generates signal) E->F G Measure Luminescence F->G H Calculate IC50 G->H G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Oxadiazole Analog (Kinase Inhibitor) Inhibitor->PI3K inhibits G A Design Analogs (Scaffold Hopping, SAR) B Chemical Synthesis A->B C In Vitro Screening (e.g., Enzyme Assays, Cell Viability) B->C D Data Analysis (IC50, SAR) C->D D->A Iterative Cycle E Lead Optimization D->E F In Vivo Studies E->F

In Silico Prediction of ADMET Properties for Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxadiazole scaffold is a prominent feature in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] As with any class of potential therapeutic agents, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of oxadiazole derivatives is paramount to their successful development.[3] Early-stage in silico ADMET prediction has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition.[4] This guide provides an in-depth overview of the computational methodologies used to predict the ADMET properties of oxadiazole derivatives, supported by data from recent studies.

Core Concepts in In Silico ADMET Prediction

The prediction of ADMET properties relies on quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of a molecule with its biological activity.[5] For oxadiazole derivatives, these predictions are crucial for optimizing lead compounds. For instance, substitutions at the 2- or 5-positions of the oxadiazole ring can significantly alter properties like lipophilicity and cell membrane penetration.[1] A variety of computational tools, both commercial and freely available, are employed for these predictions.[3][6]

Experimental Protocols: In Silico ADMET Prediction Workflow

The general workflow for in silico ADMET prediction of oxadiazole derivatives involves several key steps, from ligand preparation to the analysis of predicted properties. This process allows for the systematic evaluation of a library of compounds against various pharmacokinetic and toxicity endpoints.

Methodology for In Silico ADMET Prediction
  • Ligand Preparation:

    • The two-dimensional (2D) structures of the oxadiazole derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.

    • These 2D structures are then converted into three-dimensional (3D) structures.

    • Energy minimization of the 3D structures is performed using force fields like MMFF94 to obtain the most stable conformation.[7] This step is crucial for accurate prediction as the 3D conformation of a molecule influences its interaction with biological targets.

  • Selection of In Silico Tools:

    • A variety of web-based servers and standalone software packages are available for ADMET prediction. Commonly used free tools include SwissADME, PreADMET, ADMETlab 2.0, and pkCSM.[6][8] Commercial software such as ADMET Predictor® from Simulations Plus offers more extensive and often more accurate models.[9]

  • Submission and Prediction:

    • The prepared 3D structures of the oxadiazole derivatives are submitted to the chosen ADMET prediction tool, typically in SDF or MOL2 format.

    • The software then calculates a range of ADMET-related properties based on its underlying algorithms and QSAR models.

  • Analysis of Predicted Properties:

    • The output from the prediction tools is analyzed to assess the drug-likeness and potential liabilities of the compounds. Key parameters are evaluated against established thresholds and rules, such as Lipinski's Rule of Five.[10]

Data Presentation: Predicted ADMET Properties of Oxadiazole Derivatives

The following tables summarize the in silico predicted ADMET properties for representative sets of oxadiazole derivatives from various studies. These tables provide a clear comparison of the pharmacokinetic and toxicity profiles of the compounds.

Table 1: Physicochemical Properties and Drug-Likeness of Benzimidazole-1,3,4-oxadiazole Derivatives [8]

CompoundMolecular Weight ( g/mol )logPHydrogen Bond AcceptorsHydrogen Bond DonorsLipinski's Rule of Five Violations
Derivative 1< 500< 5< 10< 50
Derivative 2< 500< 5< 10< 50
Derivative 3< 500< 5< 10< 50
Derivative 4< 500< 5< 10< 50

Data obtained using online tools such as SwissADME and PreADMET.[8]

Table 2: Predicted Absorption and Distribution Properties of 1,3,4-Oxadiazole Derivatives [11][12]

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (nm/s)Blood-Brain Barrier (BBB) Permeability
Compound A> 80%HighLow
Compound B> 80%HighLow
Compound C> 70%HighLow
Compound D> 80%HighLow

Predictions based on models from ADMETlab 2.0 and SwissADME.[13][14]

Table 3: Predicted Metabolism and Toxicity of 1,3,4-Oxadiazole Derivatives [7][15]

CompoundCYP2D6 InhibitorCYP3A4 InhibitorAMES MutagenicityCarcinogenicity
NR1NoNoNon-mutagenNon-carcinogen
NR2NoNoNon-mutagenNon-carcinogen
NR3YesNoNon-mutagenNon-carcinogen
NR4NoNoNon-mutagenNon-carcinogen

Toxicity predictions were performed using ProTox-II and other similar platforms.[15]

Mandatory Visualization

The following diagrams illustrate the typical workflow for in silico ADMET prediction and the logical relationships in evaluating the drug-likeness of a compound.

ADMET_Prediction_Workflow cluster_input Input cluster_processing Processing cluster_output Output & Analysis 2D_Structure 2D Structure of Oxadiazole Derivative 3D_Conversion 3D Structure Generation 2D_Structure->3D_Conversion Energy_Minimization Energy Minimization 3D_Conversion->Energy_Minimization ADMET_Software ADMET Prediction Software (e.g., SwissADME) Energy_Minimization->ADMET_Software ADMET_Properties Predicted ADMET Properties ADMET_Software->ADMET_Properties Analysis Drug-Likeness & Liability Assessment ADMET_Properties->Analysis

Caption: In Silico ADMET Prediction Workflow for Oxadiazole Derivatives.

Drug_Likeness_Evaluation cluster_properties Physicochemical Properties Compound Oxadiazole Derivative MW Molecular Weight (< 500 Da) Compound->MW logP LogP (< 5) Compound->logP HBD H-Bond Donors (< 5) Compound->HBD HBA H-Bond Acceptors (< 10) Compound->HBA Result Drug-Like Candidate MW->Result logP->Result HBD->Result HBA->Result

Caption: Evaluation of Drug-Likeness based on Lipinski's Rule of Five.

Conclusion

In silico ADMET prediction is a powerful and essential component of modern drug discovery, particularly for optimizing promising scaffolds like oxadiazole. By leveraging a suite of computational tools, researchers can efficiently screen large libraries of derivatives and prioritize those with the highest potential for further development. The methodologies and data presented in this guide highlight the systematic approach to evaluating the ADMET properties of oxadiazole derivatives, ultimately contributing to the design of safer and more effective medicines. The continuous improvement of prediction algorithms and the integration of artificial intelligence are expected to further enhance the accuracy and utility of in silico ADMET profiling in the future.[9]

References

A Technical Guide to the Quantum Mechanical Computation of 1,3,4-Oxadiazole Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the quantum mechanical methods employed to evaluate the stability of the 1,3,4-oxadiazole ring, a crucial scaffold in medicinal chemistry. The stability of this heterocyclic compound is a key determinant of its pharmacokinetic and pharmacodynamic properties, making its computational assessment vital for modern drug design and development.

Introduction to 1,3,4-Oxadiazole

1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are of significant interest in pharmaceutical sciences due to their wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4] The arrangement of heteroatoms in the 1,3,4-isomer confers a high degree of thermal and chemical stability compared to its other isomers.[2][5] Understanding and quantifying this stability through computational means allows for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Quantum mechanics computations, particularly Density Functional Theory (DFT), serve as powerful tools to predict molecular structure, reactivity, and stability. These methods provide quantitative insights into various electronic and energetic properties that are difficult or impossible to measure experimentally.

Theoretical Framework for Stability Computation

The stability of a molecule can be assessed from several perspectives using quantum chemistry:

  • Thermodynamic Stability: This relates to the total energy of the molecule. A lower total energy, often expressed as Gibbs Free Energy (ΔG), corresponds to a more stable system.

  • Chemical Reactivity (Kinetic Stability): This is often evaluated using Frontier Molecular Orbital (FMO) theory. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates high kinetic stability and low chemical reactivity.

  • Aromaticity: The aromatic character of the ring contributes significantly to its stability. This is quantified using metrics like Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

Computational Methodologies

The following protocols outline the standard computational approach for determining the stability of 1,3,4-oxadiazole and its derivatives. These methods are frequently implemented using software packages like Gaussian 09.[6]

3.1. Geometry Optimization and Frequency Analysis

  • Objective: To find the most stable three-dimensional conformation of the molecule (a minimum on the potential energy surface).

  • Protocol:

    • The initial molecular structure of 1,3,4-oxadiazole is built.

    • A geometry optimization is performed using a selected theoretical level. A widely used and effective combination is the B3LYP functional with the 6-311+G** basis set.[7][8]

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • Confirmation: A true energy minimum is confirmed by the absence of any imaginary frequencies. The results of this calculation also yield thermodynamic data, including the Gibbs Free Energy (ΔG).

3.2. Frontier Molecular Orbital (FMO) Analysis

  • Objective: To determine the HOMO and LUMO energy levels and the resulting energy gap (ΔE).

  • Protocol:

    • Using the optimized molecular geometry, a single-point energy calculation is performed.

    • The energies of the HOMO and LUMO orbitals are extracted from the output file.

    • The HOMO-LUMO gap is calculated as: ΔE = ELUMO - EHOMO. A larger ΔE indicates greater stability.[1]

3.3. Calculation of Global Reactivity Descriptors

  • Objective: To quantify chemical hardness (η), softness (S), and other reactivity indices from FMO energies.

  • Protocol: Based on the calculated HOMO and LUMO energies, the following descriptors are derived:

    • Hardness (η): A measure of resistance to change in electron distribution. Higher hardness correlates with greater stability.[7] It is calculated as η = (ELUMO - EHOMO) / 2.

    • Softness (S): The reciprocal of hardness (S = 1/η). Lower softness indicates greater stability.[7]

    • Electronegativity (X): The ability to attract electrons, calculated as X = -(EHOMO + ELUMO) / 2.[7]

    • Electrophilicity (ω): An index for measuring the energy lowering of a system when it accepts electrons, calculated as ω = X² / (2η).[7]

3.4. Aromaticity Assessment via NICS

  • Objective: To quantify the aromatic character of the 1,3,4-oxadiazole ring.

  • Protocol:

    • The Nucleus-Independent Chemical Shift (NICS) method is employed.

    • A "ghost" atom (Bq) is placed at the geometric center of the oxadiazole ring in the optimized structure.

    • A Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G** level of theory.[3][7]

    • The NICS value is the negative of the isotropic magnetic shielding tensor calculated at the position of the ghost atom. A negative NICS value is indicative of an aromatic ring.[3]

Quantitative Data on Oxadiazole Stability

Quantum mechanical studies consistently demonstrate the superior stability of the 1,3,4-oxadiazole isomer compared to other isomers.

Table 1: Comparative Stability of Oxadiazole Isomers This table summarizes the calculated Gibbs Free Energy (ΔG) and other stability indicators for the four oxadiazole isomers, as determined by DFT calculations at the B3LYP/6-311+G** level.[3][7]

IsomerStructureRelative Gibbs Free Energy (ΔG) (kcal/mol)Key Finding
1,2,3-OxadiazoleC₂H₂N₂OHighest (Least Stable)Known to be an unstable isomer.[2][7]
1,2,4-OxadiazoleC₂H₂N₂OIntermediateThermodynamically stable.[2]
1,2,5-OxadiazoleC₂H₂N₂OIntermediateMore stable than 1,2,3- and 1,2,4-isomers.
1,3,4-Oxadiazole C₂H₂N₂O 0.00 (Most Stable) Demonstrated to be the most stable isomer. [7][8]

Table 2: Calculated Quantum Chemical Descriptors for 1,3,4-Oxadiazole The following values were calculated at the B3LYP/6-311+G** theoretical level, providing insight into the electronic stability of the 1,3,4-oxadiazole ring.[7]

ParameterSymbolCalculated Value (eV)Interpretation
ElectronegativityX0.1705Moderate ability to attract electrons.
Hardness η 0.1327 Highest hardness among isomers, indicating high stability. [7]
SoftnessS7.5358Lowest softness among isomers, indicating high stability.
HOMO-LUMO GapΔE0.2654A significant energy gap contributes to its kinetic stability.

Visualizations

The following diagrams illustrate the molecular structure and the computational processes described.

Molecular structure of 1,3,4-oxadiazole.

G start Input Molecular Structure opt Geometry Optimization (B3LYP/6-311+G**) start->opt freq Frequency Analysis opt->freq nics NICS Calculation (Aromaticity) opt->nics confirm Confirm Minimum (No Imaginary Frequencies) freq->confirm confirm->opt Re-optimize if not fmo FMO Analysis (HOMO, LUMO, Gap) confirm->fmo Proceed if minimum reactivity Calculate Reactivity Descriptors (Hardness, Softness) fmo->reactivity end Stability Assessment reactivity->end nics->end

Computational workflow for stability analysis.

G cluster_0 Frontier Molecular Orbitals HOMO E(HOMO) EnergyGap ΔE = E(LUMO) - E(HOMO) (Kinetic Stability) HOMO->EnergyGap LUMO E(LUMO) LUMO->EnergyGap Hardness η = (E(LUMO) - E(HOMO)) / 2 (Chemical Hardness) EnergyGap->Hardness Softness S = 1 / η (Chemical Softness) Hardness->Softness

Logical relationship of stability descriptors.

Conclusion

Quantum mechanics computations provide a robust and reliable framework for assessing the stability of 1,3,4-oxadiazole. Through methods like DFT, it has been consistently shown that 1,3,4-oxadiazole is the most stable among its isomers.[7][8] This stability is attributed to a combination of factors including its aromaticity, a significant HOMO-LUMO energy gap, and consequently, high chemical hardness.[7] These computational insights are invaluable for medicinal chemists, guiding the synthesis and development of new 1,3,4-oxadiazole derivatives as potent and stable therapeutic agents.

References

Exploration of 1,3,4-oxadiazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Exploration of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. It is a vital structural motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for amide and ester groups.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[2][3][4] This versatility has led to their incorporation into several marketed drugs, including the antiretroviral Raltegravir, the antihypertensive Tiodazosin, and the anticancer agent Zibotentan.[5][6] This guide provides a technical overview of the synthesis, biological activities, and experimental evaluation of 1,3,4-oxadiazole derivatives.

Synthesis of the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring can be achieved through various synthetic routes. The most common methods involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[7][8] Other notable methods include reactions starting from carboxylic acids and hydrazides, or the cyclodesulfurization of thiosemicarbazides.[2][9][10]

A general workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often begins with the condensation of an acylhydrazide with an aldehyde, followed by oxidative cyclization.

G Start Carboxylic Acid Hydrazide (R1-CONHNH2) Intermediate Acylhydrazone Intermediate Start->Intermediate Condensation Aldehyde Aldehyde (R2-CHO) Aldehyde->Intermediate Cyclization Oxidative Cyclization (e.g., I2, K2CO3 or CAN) Intermediate->Cyclization Reaction Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Product Formation

Caption: General workflow for synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole

This protocol describes a common method involving the condensation of a hydrazide with an aldehyde, followed by oxidative cyclization using ceric ammonium nitrate (CAN).[6][11]

Materials:

  • Substituted benzhydrazide (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ceric Ammonium Nitrate (CAN) (catalytic amount)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Dissolve the substituted benzhydrazide (1 mmol) in DMF or DCM (10 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount ("a pinch") of ceric ammonium nitrate (CAN) to the reaction mixture.[11]

  • Stir the mixture at room temperature or reflux for a period of 2-5 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[6][11]

Biological Activities and Therapeutic Potential

1,3,4-Oxadiazole derivatives have been extensively explored for a wide array of therapeutic applications. Their ability to interact with various biological targets makes them promising candidates for drug development.[2][4]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a key pharmacophore in the design of novel anticancer agents.[3][12] These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of crucial enzymes and growth factors such as histone deacetylase (HDAC), kinases, topoisomerase, and vascular endothelial growth factor (VEGF).[13][14][15] Some derivatives have also been reported to target the STAT3 signaling pathway, which is critical in cell proliferation and apoptosis.[14]

G Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Angiogenesis, Anti-apoptosis) Nucleus->Transcription initiates Oxadiazole 1,3,4-Oxadiazole Derivative (e.g., STX-0119) Oxadiazole->Dimer Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole derivatives.[14]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound ID Structure/Moiety Cancer Cell Line IC₅₀ (µM) Reference
4h 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide A549 (Lung) <0.14 [13]
4g N-(benzo[d]thiazol-2-yl)-2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide C6 (Glioma) 8.16 [13]
10a 1,3,4-oxadiazole with pyrazole moiety MCF-7 (Breast) 15.54 [12]
Compound 7 Diphenylamine-oxadiazole conjugate HT29 (Colon) 1.3 [5][16]
Compound 9 Diphenylamine-oxadiazole conjugate HT29 (Colon) 2.0 [5][16]

| Compound 26 | Bis-oxadiazole with trimethoxyphenyl | A549, MCF-7 | 0.34 - 2.45 |[5] |

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.[16]

Materials:

  • Human cancer cell lines (e.g., HT29, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (1,3,4-oxadiazole derivatives) and positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After incubation, gently add cold TCA to each well to fix the cells, and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Stain the fixed cells by adding SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Dissolve the bound stain by adding Tris buffer to each well.

  • Measure the optical density (OD) at a wavelength of ~515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Antimicrobial Activity

1,3,4-oxadiazole derivatives are potent antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[17][18][19][20] They are particularly noted for their effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[21] The mechanism often involves inhibiting key bacterial processes or biofilm formation.[1]

G Prep Prepare Bacterial Inoculum and Compound Dilutions Inoculate Inoculate 96-well Plate with Bacteria and Compounds Prep->Inoculate Incubate Incubate for 24-48 hours to allow biofilm formation Inoculate->Incubate Wash Wash Plate to Remove Planktonic Cells Incubate->Wash Stain Stain Biofilm with Crystal Violet Wash->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Bound Stain (e.g., with Ethanol) Wash2->Solubilize Measure Measure Absorbance (OD) Solubilize->Measure

Caption: Experimental workflow for the biofilm formation inhibition assay.[1]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound ID Moiety Microbial Strain MIC (µg/mL) Reference
OZE-I Tetrahydronaphthalene S. aureus 4 - 32 [1]
OZE-II Dimethoxyphenyl S. aureus 4 - 32 [1]
OZE-III Chlorophenyl S. aureus 4 - 32 [1]
4a Norfloxacin derivative S. aureus 1 - 2 [21]
4a Norfloxacin derivative MRSA 0.25 - 1 [21]

| Compound 1 | Quinoxaline derivative | P. aeruginosa | - |[20] |

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Prepare the bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the compound dilution) with 100 µL of the standardized bacterial suspension.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and 1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents.[22][23] Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX). Replacing the carboxylic acid group of traditional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or enhance activity while potentially reducing gastrointestinal side effects.[24]

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound ID Moiety Assay % Inhibition (at 100 µg/mL) Reference
21c 2-[3-(4-bromophenyl)propan-3-one] Carrageenan-induced paw edema 59.5 [17]
21i 2-[3-(4-bromophenyl)propan-3-one] Carrageenan-induced paw edema 61.9 [17]
3e p-toluic benzhydrazide derivative Protein denaturation (BSA) Moderate activity [6]
3f p-toluic benzhydrazide derivative Protein denaturation (BSA) Moderate activity [6]

| 3i | p-toluic benzhydrazide derivative | Protein denaturation (BSA) | Moderate activity |[6] |

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[6]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin solution (0.2%)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds and standard drug (e.g., Diclofenac sodium)

  • Water bath and spectrophotometer

Procedure:

  • Prepare the reaction mixture consisting of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

  • For the control, use 2 mL of distilled water instead of the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The 1,3,4-oxadiazole nucleus has been identified as a key pharmacophore for anticonvulsant activity, with some derivatives showing potent effects in preclinical models.[11][25] The mechanism is often linked to the modulation of GABAergic transmission, with compounds showing binding affinity for the GABA-A receptor.[11][26]

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound ID Moiety Animal Model ED₅₀ (mg/kg) Reference
5b Dihydroquinolinone MES (Mice) 8.9 [26]
5b Dihydroquinolinone scPTZ (Mice) 10.2 [26]
C4 4-hydroxy benzhydrazide derivative MES & PTZ Active [11]

| C5 | 4-hydroxy benzhydrazide derivative | MES & PTZ | Active |[11] |

The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[11][27]

Materials:

  • Swiss albino mice (20-25g)

  • Corneal electrodes and an electroconvulsive shock apparatus

  • Test compounds and standard drugs (e.g., Diazepam, Phenytoin)

  • Vehicle (e.g., 1% Tween 80 solution)

Procedure:

  • Administer the test compound orally or intraperitoneally to a group of mice. Administer the vehicle to the control group and a standard drug to the positive control group.

  • After a set period (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure.

  • The absence of the HLTE phase is considered a protective action, indicating anticonvulsant activity.

  • The ED₅₀ (median effective dose) can be determined by testing a range of doses and analyzing the data using probit analysis.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies help in designing more potent and selective compounds.[16][28]

  • At C2 and C5 positions: The introduction of different aryl or alkyl groups at these positions significantly modulates activity. For instance, in anticancer agents, bulky aromatic groups can enhance cytotoxicity.[16] For antimicrobial activity, the presence of halogenated phenyl rings or moieties like diphenylamine can increase potency.

  • Linker Moiety: The type of linker connecting the oxadiazole ring to other pharmacophores (e.g., thioether, aminomethyl) is crucial. A thio-acetamide linker has been found in several potent anticancer agents.[13]

  • Hybrid Molecules: Conjugating the 1,3,4-oxadiazole ring with other known pharmacophores, such as piperazine or quinolone, often leads to synergistic or enhanced biological effects.[21][28]

Conclusion and Future Outlook

The 1,3,4-oxadiazole ring is a privileged and versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The ease of synthesis and the ability to readily modify its structure allow for extensive exploration of structure-activity relationships, paving the way for the rational design of novel therapeutics. Future research will likely focus on creating hybrid molecules with enhanced selectivity and reduced toxicity, as well as exploring novel mechanisms of action to combat drug resistance and complex diseases. The continued investigation of this remarkable heterocycle holds significant promise for the future of drug discovery.

References

Methodological & Application

Gram-Scale Synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway is a robust four-step process designed for scalability and reproducibility in a laboratory setting.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, improve pharmacokinetic properties, and act as a bioisosteric replacement for ester and amide functionalities. The title compound, this compound, serves as a key intermediate for the introduction of this heterocycle, providing a primary amine handle for further functionalization and library synthesis. This protocol details a reliable and efficient synthetic route, starting from readily available commercial reagents.

Overall Synthetic Pathway

The gram-scale production of this compound is achieved through a four-step sequence:

  • Formation of Acetohydrazide: Reaction of ethyl acetate with hydrazine hydrate.

  • Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: Cyclization of acetohydrazide with chloroacetyl chloride.

  • Formation of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole: Nucleophilic substitution of the chloromethyl intermediate with sodium azide.

  • Staudinger Reduction to this compound: Reduction of the azidomethyl intermediate to the target primary amine.

Synthetic Pathway Overall Synthetic Pathway A Ethyl Acetate + Hydrazine Hydrate B Acetohydrazide A->B Step 1 C 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole B->C Step 2 + Chloroacetyl Chloride D 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole C->D Step 3 + Sodium Azide E This compound D->E Step 4 Staudinger Reduction

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Acetohydrazide

This procedure outlines the formation of acetohydrazide from ethyl acetate and hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Acetate88.1188.1 g (97.8 mL)1.0
Hydrazine Hydrate (~64%)50.0662.5 g (61.3 mL)1.25
Ethanol (95%)-250 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetate and ethanol.

  • Begin stirring and slowly add the hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield acetohydrazide.

Expected Yield: 75-85% Appearance: White crystalline solid

Step 2: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

This protocol describes the cyclization of acetohydrazide with chloroacetyl chloride to form the key oxadiazole intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetohydrazide74.0874.1 g1.0
Chloroacetyl Chloride112.94124.2 g (88.1 mL)1.1
Dioxane (anhydrous)-500 mL-

Procedure:

  • In a 1 L round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend acetohydrazide in anhydrous dioxane.

  • Slowly add chloroacetyl chloride to the suspension via the dropping funnel with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 60-70% Appearance: White to off-white solid

Step 3: Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

This step involves the conversion of the chloromethyl group to an azidomethyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole132.5513.3 g0.1
Sodium Azide65.017.8 g0.12
Dimethylformamide (DMF)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the azide product.

Expected Yield: >90% Appearance: Colorless to pale yellow oil or low-melting solid.

Step 4: Synthesis of this compound (Staudinger Reduction)

The final step is the reduction of the azide to the primary amine using the Staudinger reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole139.1213.9 g0.1
Triphenylphosphine262.2928.9 g0.11
Tetrahydrofuran (THF)-200 mL-
Water18.0218.0 mL1.0

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-(azidomethyl)-5-methyl-1,3,4-oxadiazole in THF.

  • Add triphenylphosphine to the solution at room temperature. Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Add water to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate phosphazene.

  • Remove the THF under reduced pressure.

  • To the residue, add 1 M hydrochloric acid (150 mL) and wash with diethyl ether (2 x 100 mL) to remove triphenylphosphine oxide.

  • Basify the aqueous layer to pH > 12 with solid sodium hydroxide while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Expected Yield: 70-80% Appearance: Pale yellow oil or solid.

Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
1AcetohydrazideEthyl AcetateHydrazine Hydrate75-85
22-(Chloromethyl)-5-methyl-1,3,4-oxadiazoleAcetohydrazideChloroacetyl Chloride60-70
32-(Azidomethyl)-5-methyl-1,3,4-oxadiazole2-(Chloromethyl)-5-methyl-1,3,4-oxadiazoleSodium Azide>90
4This compound2-(Azidomethyl)-5-methyl-1,3,4-oxadiazoleTriphenylphosphine, H₂O70-80

Experimental Workflow Visualization

Experimental Workflow Detailed Experimental Workflow cluster_0 Step 1: Acetohydrazide Synthesis cluster_1 Step 2: Oxadiazole Formation cluster_2 Step 3: Azide Formation cluster_3 Step 4: Staudinger Reduction A1 Mix Ethyl Acetate and Ethanol A2 Add Hydrazine Hydrate A1->A2 A3 Reflux for 4h A2->A3 A4 Crystallize in Ice Bath A3->A4 A5 Filter and Dry A4->A5 B1 Suspend Acetohydrazide in Dioxane A5->B1 B2 Add Chloroacetyl Chloride B1->B2 B3 Reflux for 3h B2->B3 B4 Quench with Ice and Neutralize B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify B5->B6 C1 Dissolve Chloro-oxadiazole in DMF B6->C1 C2 Add Sodium Azide C1->C2 C3 Stir at RT for 12-16h C2->C3 C4 Pour into Ice-Water C3->C4 C5 Extract with Ethyl Acetate C4->C5 D1 Dissolve Azide-oxadiazole in THF C5->D1 D2 Add Triphenylphosphine D1->D2 D3 Stir at RT for 2-3h D2->D3 D4 Add Water and Stir Overnight D3->D4 D5 Aqueous Workup and Extraction D4->D5 D6 Isolate Final Product D5->D6

Caption: Step-by-step workflow for the synthesis.

Application Note and Protocol: N-Alkylation of 5-methyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-alkylation of 5-methyl-1,3,4-oxadiazol-2-amine, a key intermediate in the synthesis of various biologically active compounds.[1] The described method is based on the general principles of N-alkylation of heteroaromatic amines, utilizing an alkyl halide as the alkylating agent in the presence of a non-nucleophilic base. This protocol is intended to serve as a foundational method for the synthesis of a diverse library of N-substituted 5-methyl-1,3,4-oxadiazol-2-amine derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] N-alkylation of the 2-amino group on the 1,3,4-oxadiazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR). This protocol details a representative procedure for the N-alkylation of 5-methyl-1,3,4-oxadiazol-2-amine. While direct protocols for this specific substrate are not extensively reported, the methodology is adapted from established procedures for the alkylation of structurally similar 2-amino-1,3,4-oxadiazole derivatives.[4][5]

Reaction Scheme

G cluster_0 N-Alkylation Reaction 5-methyl-1,3,4-oxadiazol-2-amine 5-methyl-1,3,4-oxadiazol-2-amine reaction_plus1 + 5-methyl-1,3,4-oxadiazol-2-amine->reaction_plus1 Alkyl Halide Alkyl Halide (R-X) Alkyl Halide->reaction_plus1 Base Base reaction_arrow -> Base->reaction_arrow Solvent Solvent Solvent->reaction_arrow N-alkylated product N-alkyl-5-methyl-1,3,4-oxadiazol-2-amine reaction_plus1->reaction_arrow reaction_arrow->N-alkylated product

Caption: General reaction scheme for the N-alkylation of 5-methyl-1,3,4-oxadiazol-2-amine.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 5-methyl-1,3,4-oxadiazol-2-amine with an alkyl halide. The quantities can be scaled as needed.

Materials:

  • 5-methyl-1,3,4-oxadiazol-2-amine (CAS: 52838-39-8)[6][7]

  • Alkyl halide (e.g., Iodomethane, Bromoethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 5-methyl-1,3,4-oxadiazol-2-amine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M of the starting amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for N-Alkylation of 5-methyl-1,3,4-oxadiazol-2-amine

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF60685
2BromoethaneK₂CO₃DMF70878
3Benzyl bromideK₂CO₃DMF80492
41-BromobutaneCs₂CO₃Acetonitrile801275

Note: The data presented in this table is representative and may vary based on the specific experimental conditions and the purity of the reagents.

Table 2: Characterization Data for Representative N-Alkylated Products

ProductMolecular FormulaMW ( g/mol )¹H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N-methyl-5-methyl-1,3,4-oxadiazol-2-amineC₄H₇N₃O113.122.45 (s, 3H), 3.05 (s, 3H), 5.10 (br s, 1H)114.1 [M+H]⁺
N-ethyl-5-methyl-1,3,4-oxadiazol-2-amineC₅H₉N₃O127.141.25 (t, 3H), 2.44 (s, 3H), 3.40 (q, 2H), 5.05 (br s, 1H)128.1 [M+H]⁺
N-benzyl-5-methyl-1,3,4-oxadiazol-2-amineC₁₀H₁₁N₃O189.222.48 (s, 3H), 4.60 (d, 2H), 5.25 (br s, 1H), 7.25-7.40 (m, 5H)190.2 [M+H]⁺

Note: The characterization data is predicted and should be confirmed by experimental analysis.

Experimental Workflow

G start Start reagents Combine Reactants: - 5-methyl-1,3,4-oxadiazol-2-amine - Base (K₂CO₃) - Solvent (DMF) start->reagents stir1 Stir at RT (15 min) reagents->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide heat Heat Reaction Mixture (60-80 °C, 4-12 h) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup: - Quench with water - Extract with EtOAc monitor->workup Reaction Complete wash Wash with Brine workup->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify product Pure N-alkylated Product purify->product

Caption: Experimental workflow for the N-alkylation of 5-methyl-1,3,4-oxadiazol-2-amine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive reagentsUse freshly dried solvent and anhydrous base. Ensure the purity of the starting materials.
Insufficient temperature or reaction timeIncrease the reaction temperature or extend the reaction time.
Formation of di-alkylated productExcess alkylating agent or strong baseUse a milder base or reduce the stoichiometry of the alkylating agent.
Difficult purificationSimilar polarity of starting material and productOptimize the eluent system for column chromatography. Consider derivatization to aid separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of 5-methyl-1,3,4-oxadiazol-2-amine. The presented methodology, data, and workflow are intended to guide researchers in the synthesis of novel derivatives for further investigation in drug discovery and development programs. The protocol is adaptable to a range of alkylating agents, allowing for the generation of a diverse chemical library.

References

Application Notes and Protocols for [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a detailed framework for the investigation of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine as a novel chemical probe. While the specific biological target of this compound is not yet elucidated in public literature, this guide presents a comprehensive set of hypothetical protocols and workflows for its target identification, validation, and application in cellular studies. The methodologies described are based on established practices in chemical biology for the characterization of new bioactive small molecules.

Introduction to 1,3,4-Oxadiazole Derivatives as Chemical Probes

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structure is considered a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] Various derivatives of 1,3,4-oxadiazole have been identified as potent modulators of diverse biological targets, including enzymes and receptors. For instance, certain derivatives have been shown to act as tubulin polymerization inhibitors, while others target thymidine phosphorylase, an enzyme implicated in cancer progression.[3][4][5]

This compound is a commercially available compound that can serve as a valuable building block for the synthesis of more complex molecules or be screened for biological activity itself.[6] These application notes provide a roadmap for researchers to explore its potential as a chemical probe.

Physicochemical Properties and Synthesis

A foundational step in the utilization of a chemical probe is understanding its physical properties and having a reliable synthetic route. While the specific synthesis for this compound is not detailed in the searched literature, a general protocol for a closely related analog, 5-Methyl-1,3,4-oxadiazol-2-amine, is provided below as a reference.

Table 1: Physicochemical Properties of this compound and a Related Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC4H7N3O113.12887405-27-8
5-Methyl-1,3,4-oxadiazol-2-amineC3H5N3O99.0952838-39-8
Protocol 2.1: Example Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine

This protocol describes the synthesis of a related 1,3,4-oxadiazole and can be adapted for the synthesis of other derivatives.

Materials:

  • 2-acetylhydrazinecarboxamide

  • Dimethoxyethane (DME)

  • Phosphorus oxychloride (POCl3)

  • Ethyl acetate

  • Sodium carbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend 1.17 g (9.99 mmol) of 2-acetylhydrazinecarboxamide in 23 mL of dimethoxyethane in a round-bottom flask.

  • Add 1.68 g (10.96 mmol) of phosphorus oxychloride to the suspension.

  • Stir the reaction mixture at 70°C for 2 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • To the residue, add 10 mL of water and 100 mL of ethyl acetate.

  • Adjust the pH of the aqueous phase to 8 by adding sodium carbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent from the filtrate by distillation under reduced pressure to yield the product as a white solid.

Hypothetical Target Identification Workflow

The following section outlines a general workflow for identifying the cellular target(s) of a novel bioactive compound like this compound.

workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_pathway Phase 3: Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography yeast_three_hybrid Yeast Three-Hybrid Screening phenotypic_screening->yeast_three_hybrid biochemical_assay Biochemical/Enzymatic Assays affinity_chromatography->biochemical_assay yeast_three_hybrid->biochemical_assay cet_shift_assay Cellular Thermal Shift Assay (CETSA) biochemical_assay->cet_shift_assay knockdown_studies siRNA/CRISPR Knockdown Studies cet_shift_assay->knockdown_studies western_blot Western Blotting for Downstream Effectors knockdown_studies->western_blot transcriptomics RNA-Seq/Microarray Analysis knockdown_studies->transcriptomics

Figure 1. A generalized workflow for the identification and validation of the biological target of a novel chemical probe.

Protocol 3.1: Affinity Chromatography for Target Pull-Down

This protocol describes a hypothetical procedure to identify binding partners of this compound.

Materials:

  • This compound

  • NHS-activated sepharose beads

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or high salt buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's instructions. A linker may be required to improve accessibility.

  • Cell Lysis: Prepare a protein lysate from the cells of interest using a suitable lysis buffer.

  • Affinity Pull-Down: Incubate the cell lysate with the probe-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins using an appropriate elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them by mass spectrometry.

Hypothetical Target Validation and Pathway Analysis

Once potential targets are identified, they must be validated. Assuming, for the purpose of this example, that a kinase is identified as a primary target, the following protocols and data could be generated.

Table 2: Hypothetical Kinase Inhibition Data for Probe-1

Kinase TargetIC50 (nM)Assay Type
Kinase A50In vitro radiometric assay
Kinase B850In vitro fluorescence assay
Kinase C>10,000In vitro radiometric assay
Protocol 4.1: In Vitro Kinase Inhibition Assay (Radiometric)

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-32P]ATP

  • Kinase reaction buffer

  • This compound (Probe-1)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of Probe-1.

  • In a microplate, set up the kinase reaction containing the kinase, substrate peptide, and Probe-1 at various concentrations in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporation of 32P into the substrate peptide using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Probe-1.

Hypothetical Signaling Pathway

If "Kinase A" is validated as a target, further experiments would be necessary to understand the downstream consequences of its inhibition.

pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_a Kinase A receptor->kinase_a substrate Substrate Protein transcription_factor Transcription Factor substrate->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression kinase_a->substrate Phosphorylation probe This compound (Probe-1) probe->kinase_a Inhibition

Figure 2. A hypothetical signaling pathway modulated by the inhibition of "Kinase A" by the chemical probe.

Concluding Remarks

While This compound has not yet been characterized as a chemical probe with a defined biological target, its 1,3,4-oxadiazole core represents a promising starting point for discovery efforts. The protocols and workflows detailed in these application notes provide a comprehensive, albeit hypothetical, framework for the systematic investigation of this and other novel small molecules. Successful target identification and validation would pave the way for the development of potent and selective probes to dissect complex biological processes and potentially serve as leads for future drug development.

References

Application of 1,3,4-Oxadiazoles in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents.[1] Its derivatives have been extensively investigated for their ability to combat cancer through diverse mechanisms of action. These mechanisms include the inhibition of crucial enzymes and growth factors involved in tumor progression, such as kinases, histone deacetylases (HDACs), telomerase, and vascular endothelial growth factor (VEGF).[1][4][5][6]

The anticancer potential of 1,3,4-oxadiazole derivatives is attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[7][8] Notably, several compounds incorporating this scaffold have shown significant cytotoxicity against a panel of human cancer cell lines, including those of the colon, breast, liver, and lung.[2][7][9] The structural versatility of the 1,3,4-oxadiazole ring allows for the synthesis of a large library of derivatives with tunable electronic and steric properties, enabling the optimization of their anticancer activity and selectivity. Marketed drugs containing the 1,3,4-oxadiazole moiety, such as Zibotentan (in clinical trials for cancer), underscore the therapeutic relevance of this heterocyclic system.[1]

Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,3,4-oxadiazole derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 Caco-25.3[1]
Compounds 7-9 HT291.3 - 2.0[1]
Compound 10 HT-290.78[1]
Compound 10 HepG20.26[1]
Compound 24 Not Specified0.010[1]
Compound 25 K56217.7[1]
Compound 76 MCF-70.7 ± 0.2[4]
Compound 76 SGC-790130.0 ± 1.2[4]
Compound 76 HepG218.3 ± 1.4[4]
Compound 99 PC-30.67[4]
Compound 99 HCT-1160.80[4]
Compound 99 ACHN0.87[4]
AMK OX-8 A54925.04[7]
AMK OX-9 A54920.73[7]
AMK OX-11 A54945.11[7]
AMK OX-12 A54941.92[7]
AMK OX-8 HeLa35.29[7]
AMK OX-10 HeLa5.34[7]
AMK OX-12 HeLa32.91[7]
Compound 4h A549<0.14[10]
Compound 4i A5491.59[10]
Compound 4l A5491.80[10]
Compound 8v K-5621.95[11]
Compound 8v Jurkat2.36[11]
Compound 8v KG-1a3.45[11]
Compound 5a HepG212.01[12]
Compound 5a MCF-77.52[12]
Compound 5a HL-609.7[12]

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a common method for synthesizing 1,3,4-oxadiazole derivatives, which involves the cyclization of a carboxylic acid and a hydrazide.

Materials:

  • Aromatic carboxylic acid (1a-d)

  • Hydrazide derivative (2a-b)

  • Phosphorus oxychloride (POCl3)

  • Appropriate solvent (e.g., dry toluene, dioxane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • A mixture of an aromatic carboxylic acid (1 equivalent) and a hydrazide derivative (1 equivalent) is taken in a round-bottom flask.

  • Phosphorus oxychloride (2-3 equivalents) is added cautiously to the mixture under stirring at 0 °C.

  • The reaction mixture is then heated under reflux with magnetic stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography over silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.[8]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • 1,3,4-Oxadiazole derivatives (test compounds)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and a positive control are also included.

  • The plates are incubated for another 48 or 72 hours.

  • Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a multi-well spectrophotometer.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[7]

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cells are seeded and treated with the 1,3,4-oxadiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of PI are added.

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • After incubation, 400 µL of 1X Binding Buffer is added to each tube.

  • The stained cells are analyzed by flow cytometry within one hour.

  • The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.[13]

Signaling Pathways and Experimental Workflows

G General Synthesis Workflow for 1,3,4-Oxadiazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up and Purification cluster_end Final Product start1 Aromatic Carboxylic Acid reaction Cyclization using POCl3 start1->reaction start2 Hydrazide Derivative start2->reaction workup Neutralization & Filtration reaction->workup purification Column Chromatography workup->purification product 2,5-Disubstituted-1,3,4-Oxadiazole purification->product G In Vitro Cytotoxicity Evaluation Workflow (MTT Assay) cluster_setup Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with 1,3,4-oxadiazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % cell viability and IC50 read->calculate G NF-κB Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IκBα IκBα NFκB NF-κB (p65/p50) p_IκBα p-IκBα DNA DNA NFκB->DNA translocates & binds IKK IKK IKK->IκBα phosphorylates ub Ubiquitination & Degradation p_IκBα->ub ub->NFκB releases transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->transcription Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK inhibits

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-1,3,4-Oxadiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of high-throughput screening (HTS) assays relevant to the discovery of bioactive compounds within 5-methyl-1,3,4-oxadiazole libraries. The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document offers detailed protocols for common HTS assays to guide researchers in screening these libraries for various biological targets.

Application Note 1: Cytotoxicity Profiling of 5-Methyl-1,3,4-Oxadiazole Libraries

A primary step in any drug discovery campaign is to assess the inherent cytotoxicity of a compound library. This allows for the early identification of compounds that exhibit non-specific toxicity and helps prioritize compounds with specific biological activities at non-toxic concentrations. A common and reliable method for assessing cytotoxicity in a high-throughput format is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[2] A reduction in metabolic activity is indicative of cellular damage or cytotoxicity induced by the test compound.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HT-29 colon adenocarcinoma)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Methyl-1,3,4-oxadiazole compound library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[2]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).[4]

    • Incubate for 48-72 hours.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound IDTarget Cell LineIC50 (µM)Reference
Hypothetical 5-Methyl-1,3,4-Oxadiazole Series
Compound AA5495.2N/A
Compound BMDA-MB-2318.7N/A
Compound CHT-2912.1N/A
Published 1,3,4-Oxadiazole Derivatives
2,5-disubstituted-1,3,4-oxadiazole 1HCT-1160.28[4]
2,5-diaryl-1,3,4-oxadiazole 3eMDA-MB-231<10[3]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h)A549<0.14[5]

Application Note 2: Enzyme Inhibition Assays

Many 1,3,4-oxadiazole derivatives exert their biological effects by inhibiting specific enzymes. High-throughput screening can be used to identify potent and selective enzyme inhibitors within a 5-methyl-1,3,4-oxadiazole library.

Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.[6]

Experimental Protocol: AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 5-Methyl-1,3,4-oxadiazole compound library dissolved in DMSO

  • Donepezil or Rivastigmine (positive control)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Compound Addition: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Incubation: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)Reference
Hypothetical 5-Methyl-1,3,4-Oxadiazole Series
Compound DAChE15.3N/A
Compound EBChE25.1N/A
Published 1,3,4-Oxadiazole Derivatives
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine 3tAChE12.8[6]
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivativeAChEPotent[7]

Application Note 3: Antibacterial Screening

1,3,4-Oxadiazole derivatives have shown promising antibacterial activity.[1][8] A common HTS method to determine the minimum inhibitory concentration (MIC) of a compound library is the broth microdilution assay.

Experimental Protocol: Broth Microdilution Antibacterial Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 5-Methyl-1,3,4-oxadiazole compound library dissolved in DMSO

  • Standard antibiotic (e.g., Amoxicillin, Cefixime)[8]

  • 96-well microplates

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow bacterial strains in MHB overnight.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.[2]

    • Include a positive control (serial dilution of a standard antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with bacterial inoculum only).[2]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Data Presentation:

Compound IDBacterial StrainMIC (µg/mL)Reference
Hypothetical 5-Methyl-1,3,4-Oxadiazole Series
Compound FS. aureus32N/A
Compound GE. coli64N/A
Published 1,3,4-Oxadiazole Derivatives
1-(4-Methoxy-phenyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propan-1-one (6g)S. aureus-[8]
2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole (6j)S. aureus-[9]

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library 5-Methyl-1,3,4-Oxadiazole Library in DMSO Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Assay_Plates Assay-Ready Plates (Cells, Enzymes, etc.) Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Absorbance, Fluorescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response

Caption: A generalized workflow for high-throughput screening of a 5-methyl-1,3,4-oxadiazole library.

Signaling Pathways

Certain 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, promoting cell proliferation.[10] Inhibition of EGFR is a validated strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Transcription Factors Oxadiazole 5-Methyl-1,3,4-Oxadiazole Derivative Oxadiazole->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 5-methyl-1,3,4-oxadiazole derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in many cancers.[10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Oxadiazole 5-Methyl-1,3,4-Oxadiazole Derivative Oxadiazole->PI3K Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by a 5-methyl-1,3,4-oxadiazole derivative.

References

Application Notes and Protocols for Molecular Docking of Oxadiazole Derivatives into Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's active site at an atomic level.[2] Oxadiazole derivatives are a prominent class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects, often through enzyme inhibition.[3][4][5][6] This document provides a detailed protocol for performing molecular docking studies of oxadiazole derivatives with enzyme targets, covering protein and ligand preparation, the docking simulation itself, and the analysis of results.

Overall Workflow for Molecular Docking

The molecular docking process follows a structured workflow, from data acquisition to the final analysis of the potential ligand-receptor interactions. This process is crucial for identifying promising drug candidates before their chemical synthesis and biological evaluation.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Enzyme Selection (e.g., from PDB) Ligand_Design 2. Ligand Structure Generation (Oxadiazole Derivatives) Target_Prep 3. Receptor Preparation (Add H, Remove Water) Target_Selection->Target_Prep Ligand_Prep 4. Ligand Preparation (Energy Minimization, Assign Charges) Ligand_Design->Ligand_Prep Grid_Gen 5. Grid Box Generation (Define Active Site) Target_Prep->Grid_Gen Docking 6. Run Docking Simulation (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis 7. Analyze Binding Poses (Lowest Energy Conformation) Docking->Pose_Analysis Interaction_Analysis 8. Visualize Interactions (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Scoring 9. Rank Compounds (Binding Energy/Docking Score) Interaction_Analysis->Scoring

Caption: General workflow for molecular docking studies.

Experimental Protocols

This section details the methodologies for the key stages of the molecular docking process. The protocols are generalized but can be adapted for specific software packages like AutoDock, Glide, or GOLD.[7][8][9]

Protocol 1: Target Enzyme Preparation
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target enzyme from the Protein Data Bank (RCSB PDB). Select a high-resolution structure, preferably co-crystallized with a known inhibitor, which helps in defining the active site. For example, the EGFR tyrosine kinase domain (PDB ID: 1M17) or caspase-3 (PDB ID: 6CKZ) can be used for anticancer studies.[3][10]

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio).

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.[10]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms. For AutoDock, Gasteiger charges are commonly used.[3][10]

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).[3][10]

Protocol 2: Ligand (Oxadiazole Derivative) Preparation
  • Generate 3D Structure: Draw the 2D structure of the oxadiazole derivatives using chemical drawing software like ChemDraw or build the 3D structure directly in software like HyperChem.[3]

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure to find its lowest energy conformation. This can be done using molecular mechanics force fields (e.g., MM+) followed by a more accurate semi-empirical method like AM1.[3]

  • Assign Charges and Define Rotatable Bonds:

    • Calculate partial atomic charges for the ligand atoms (e.g., Gasteiger-Marsili method).[3]

    • Identify and define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand during the simulation.[3]

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the final prepared ligand structure in the required format (e.g., PDBQT).

Protocol 3: Docking Simulation (Using AutoDock as an Example)
  • Grid Generation:

    • Define a grid box that encompasses the active site of the enzyme. The center of the grid is typically set to the coordinates of the co-crystallized ligand or key active site residues.[3][11]

    • Set the dimensions of the grid box. A common size is 60 x 60 x 60 Å with a spacing of 0.375 Å between grid points, ensuring it is large enough to allow the ligand to move freely.[3]

    • Run the grid generation program (e.g., AutoGrid) to create the grid parameter files.[11]

  • Running the Docking:

    • Use the docking program (e.g., AutoDock) to run the simulation.

    • Select a search algorithm. The Lamarckian Genetic Algorithm (LGA) is a widely used and effective method that combines a genetic algorithm with a local search method.[7][11]

    • Set the docking parameters, such as the number of genetic algorithm runs (e.g., 100-150) and the number of energy evaluations.[12]

    • Launch the docking job. The software will explore various poses of the ligand within the active site and score them.

Protocol 4: Analysis of Docking Results
  • Evaluate Binding Affinity: The primary output is the binding energy (or docking score), typically in kcal/mol.[13] More negative values indicate a stronger predicted binding affinity. Rank the derivatives based on these scores.

  • Analyze Binding Poses: The docking results will include multiple binding poses for each ligand. Focus on the pose with the lowest binding energy.

  • Validate the Protocol (Optional but Recommended): To validate the docking protocol, redock the native co-crystallized ligand into the active site. The protocol is considered reliable if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is less than 2.0 Å.[10][14]

  • Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked pose.[14][15] Analyze the key molecular interactions:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and enzyme residues, noting the bond distances. The nitrogen atoms of the 1,3,4-oxadiazole ring are often involved in hydrogen bonding.[3][15]

    • Hydrophobic Interactions: Observe any non-polar interactions between the ligand and hydrophobic pockets in the active site.

    • Other Interactions: Look for pi-pi stacking, salt bridges, or other relevant interactions.

Data Presentation: Summary of Quantitative Docking Data

The following tables summarize docking scores and corresponding biological activities for various oxadiazole derivatives from published studies, illustrating the application of this protocol.

Table 1: Docking Scores of Oxadiazole Derivatives Against Various Enzymes

Compound ID Target Enzyme Docking Software Docking Score (kcal/mol) Reference
Compound IIe EGFR Tyrosine Kinase AutoDock -7.89 [3]
Compound IIb EGFR Tyrosine Kinase AutoDock -7.57 [3]
Compound IIc EGFR Tyrosine Kinase AutoDock -7.19 [3]
Compound 2h COX-2 ArgusLab 4.0.1 -14.03 [15]
Compound 1d COX-2 ArgusLab 4.0.1 -14.02 [15]
Compound 2d COX-1 ArgusLab 4.0.1 -13.72 [15]
Compound 8e Tubulin - -13.69 [14]
Compound 8f Tubulin - -12.91 [14]

| Compound 4a-l | DNA Gyrase | Glide | -7.74 to -6.53 |[16] |

Table 2: Correlation of Docking Scores with In Vitro Biological Activity (IC50)

Compound ID Target Enzyme Docking Score (kcal/mol) Biological Activity (IC50, µM) Reference
Compound IIe EGFR Tyrosine Kinase -7.89 25.1 (HeLa cells) [3]
Compound IIb EGFR Tyrosine Kinase -7.57 19.9 (HeLa cells) [3]
Compound IIc EGFR Tyrosine Kinase -7.19 35.0 (HeLa cells) [3]
Compound 1 α-glucosidase - 1.10 [4]
Compound 4 α-glucosidase - 8.60 [4]
Compound 16 α-glucosidase - 2.10 [4]
Compound 8e Tubulin -13.69 7.95 nM (enzymatic) [14]
Compound 8f Tubulin -12.91 9.81 nM (enzymatic) [14]
Compound 5e Caspase-3 (related) - 19.56 (HT-1080 cells) [10]

| Compound 7a | Anticancer (various) | - | 0.18 (A549 cells) |[17] |

Table 3: Key Molecular Interactions for Top-Scoring Compounds

Compound ID Target Enzyme Interacting Residues Interaction Type Reference
Compound IIe EGFR Tyrosine Kinase Gln767, Met769, Thr766 Hydrogen Bond [3]
Most Compounds EGFR Tyrosine Kinase Met769 Hydrogen Bond (via Oxadiazole N) [3]
Compound 2h COX-2 Arg1222, Tyr1457 Hydrogen Bond [15]
Compound 1d COX-2 Ser353 Hydrogen Bond (via Oxadiazole N) [15]

| Compound 11 | Enoyl-ACP Reductase | - | Two Hydrogen Bonds |[18] |

Logical Workflow: Structure-Based Drug Design Cycle

Molecular docking is a key component of the iterative cycle of structure-based drug design. The following diagram illustrates the relationship between computational modeling and experimental validation.

G Target Target Identification & Validation Docking Molecular Docking (Virtual Screening) Target->Docking Hit_ID Hit Identification (Ranking based on score) Docking->Hit_ID Synthesis Chemical Synthesis of Oxadiazole Derivatives Hit_ID->Synthesis Bio_Assay Biological Evaluation (In Vitro Assays, IC50) Synthesis->Bio_Assay SAR Structure-Activity Relationship (SAR) Bio_Assay->SAR Lead_Opt Lead Optimization (Design new derivatives) SAR->Lead_Opt Lead_Opt->Docking Iterative Cycle

Caption: Iterative cycle of structure-based drug design.

Conclusion: This protocol provides a comprehensive framework for conducting molecular docking studies on oxadiazole derivatives targeting enzyme active sites. By systematically preparing the receptor and ligands, running simulations, and carefully analyzing the results, researchers can gain valuable insights into the potential binding modes and affinities of these compounds. The integration of this computational approach with experimental synthesis and biological evaluation, as depicted in the drug design cycle, can significantly accelerate the discovery and optimization of novel and potent enzyme inhibitors for therapeutic applications.[19]

References

Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Substituted Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted 1,3,4-oxadiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3] Derivatives of this scaffold have demonstrated efficacy against a wide range of pathogens, including challenging Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as various Gram-negative bacteria.[4][5][6] The versatility of the oxadiazole ring allows for structural modifications that can enhance lipophilicity and modulate electronic properties, which may facilitate the transport of these molecules across bacterial membranes and improve their activity.[7]

These application notes provide detailed protocols for the most common in vitro assays used to quantify the antibacterial efficacy of new substituted oxadiazole derivatives, primarily focusing on the Broth Microdilution method for Minimum Inhibitory Concentration (MIC) determination and the Agar Well Diffusion method for preliminary screening.

Potential Mechanisms of Antibacterial Action

Substituted oxadiazoles are known to inhibit bacterial growth through various mechanisms of action. Understanding these potential targets is crucial for guiding drug development and interpreting assay results. Key reported mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some oxadiazoles target key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] One specific target identified is the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for Gram-positive bacteria.[4][8]

  • Inhibition of DNA Replication: Certain derivatives act as inhibitors of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[9] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death.

  • Metabolic Pathway Disruption: Dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of purines and other essential metabolites, has also been identified as a potential target for some oxadiazole compounds.[9]

cluster_0 Potential Mechanisms of Action for Substituted Oxadiazoles Compound Substituted Oxadiazole T1 DNA Gyrase / Topoisomerase IV Compound->T1 inhibits T2 Lipoteichoic Acid Synthase (LtaS) Compound->T2 inhibits T3 Dihydrofolate Reductase (DHFR) Compound->T3 inhibits P1 DNA Replication T1->P1 disrupts P2 Cell Wall Integrity (Gram-Positive) T2->P2 disrupts P3 Folate Synthesis T3->P3 disrupts Outcome Inhibition of Bacterial Growth P1->Outcome P2->Outcome P3->Outcome

Caption: Logical relationship of potential oxadiazole antibacterial mechanisms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • 96-well sterile microtiter plates

  • Substituted oxadiazole compounds

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each substituted oxadiazole compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate.[11] Typically, concentrations may range from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control (standard antibiotic) and a negative control (MHB with DMSO, no compound). Also, include a well with only MHB for sterility check and a well with MHB plus inoculum for growth control.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick a few colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add the final bacterial inoculum to each well (except the sterility control well).

    • The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

    • Seal the plate or cover it with a sterile lid and incubate at 37°C for 18-24 hours under aerobic conditions.[12]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11][13]

    • A colorimetric indicator like resazurin may also be used for easier determination of viability.

A Prepare 2-fold serial dilutions of oxadiazole compounds in 96-well plate D Add diluted inoculum to all test wells in the plate A->D B Prepare bacterial inoculum (0.5 McFarland Standard) C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity and determine the lowest concentration with no growth E->F A Prepare Mueller-Hinton Agar plates B Inoculate agar surface with bacterial suspension to create a uniform lawn A->B C Punch uniform wells into the seeded agar B->C D Add test compounds and controls to the wells C->D E Incubate plates at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

References

Application Notes and Protocols: Use of 1,3,4-Oxadiazole Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct use of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine in neurodegenerative disease research. The following application notes and protocols are based on research conducted on the broader class of 1,3,4-oxadiazole derivatives, which have shown significant potential in this field. These notes are intended to provide a general framework for researchers, scientists, and drug development professionals interested in the therapeutic applications of this class of compounds.

Introduction to 1,3,4-Oxadiazoles in Neurodegenerative Diseases

The 1,3,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, these compounds have been investigated primarily as inhibitors of key enzymes involved in disease progression, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1][2] The inhibition of these enzymes can help to restore neurotransmitter levels and reduce oxidative stress, two critical aspects of neurodegeneration.[1]

Mechanism of Action and Targeted Signaling Pathways

The therapeutic potential of 1,3,4-oxadiazole derivatives in neurodegenerative diseases stems from their ability to modulate multiple targets. A primary mechanism is the inhibition of cholinesterases (AChE and BChE), which increases the levels of the neurotransmitter acetylcholine in the brain, a strategy employed in the symptomatic treatment of Alzheimer's disease.[1] Furthermore, many 1,3,4-oxadiazole derivatives exhibit potent inhibitory activity against MAO-A and MAO-B.[1] Inhibition of these enzymes, particularly MAO-B, can increase dopamine levels, which is beneficial in Parkinson's disease, and reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.[3]

Some derivatives have also been shown to possess neuroprotective effects independent of enzyme inhibition, potentially through the modulation of other cellular pathways or by acting as antioxidants.

Below is a diagram illustrating the general mechanism of action for 1,3,4-oxadiazole derivatives in neurodegenerative disease.

G cluster_0 1,3,4-Oxadiazole Derivatives cluster_1 Enzyme Inhibition cluster_2 Therapeutic Outcomes Oxadiazole 1,3,4-Oxadiazole Derivatives AChE AChE Inhibition Oxadiazole->AChE Inhibits BChE BChE Inhibition Oxadiazole->BChE Inhibits MAO MAO-A/B Inhibition Oxadiazole->MAO Inhibits Neuroprotection Neuroprotection Oxadiazole->Neuroprotection Direct/Indirect Effects Neurotransmission Increased Neurotransmission (ACh, Dopamine) AChE->Neurotransmission BChE->Neurotransmission MAO->Neurotransmission OxidativeStress Reduced Oxidative Stress MAO->OxidativeStress OxidativeStress->Neuroprotection

Caption: General mechanism of 1,3,4-oxadiazole derivatives in neurodegeneration.

Quantitative Data for 1,3,4-Oxadiazole Derivatives

The following table summarizes the inhibitory activities of various 1,3,4-oxadiazole derivatives against key enzymes implicated in neurodegenerative diseases.

Compound IDTarget EnzymeIC50 (µM)Reference
4c MAO-B0.80[1]
4d MAO-A3.46[1]
4d MAO-B2.01[1]
4d AChE1.12[1]
4e MAO-A1.83[1]
4e MAO-B1.29[1]
4e AChE0.83[1]
4g MAO-A2.11[1]
4g MAO-B3.08[1]
4g AChE2.67[1]
4j MAO-A0.96[1]
4k MAO-A1.27[1]
4k MAO-B1.56[1]
4m MAO-A0.11[1]
4n MAO-A1.45[1]
5AD hAChE0.103[4]
5AD hBACE-11.342[4]
5AI hBACE-10.392[4]
3a & 3d Neuroprotection Model (6-OHDA)Statistically significant neuroprotective effect[5]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the potential of 1,3,4-oxadiazole derivatives in neurodegenerative disease research.

4.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method to determine the inhibition of AChE and BChE.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis A Prepare Buffer, Substrate (ATCI/BTCI), DTNB, and Enzyme (AChE/BChE) solutions C Add buffer, test compound, and enzyme to microplate wells A->C B Prepare serial dilutions of test compounds (1,3,4-oxadiazole derivatives) B->C D Pre-incubate the mixture C->D E Initiate reaction by adding DTNB and substrate D->E F Measure absorbance at 412 nm at regular intervals E->F G Calculate percentage of inhibition and determine IC50 values F->G

Caption: Workflow for in vitro cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1,3,4-oxadiazole derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare all solutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compounds.

  • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm immediately and then every minute for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. In Vitro Neuroprotection Assay against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin 6-OHDA, a model for Parkinson's disease-related cell death.[5]

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Incubation & Viability Assessment cluster_2 Data Analysis A Culture neuronal cells (e.g., SH-SY5Y) in appropriate medium B Pre-treat cells with various concentrations of test compounds for a specified time A->B C Induce neurotoxicity by adding 6-OHDA to the culture medium B->C D Incubate cells for 24-48 hours C->D E Assess cell viability using MTT or LDH assay D->E F Compare viability of cells treated with test compound + 6-OHDA to cells treated with 6-OHDA alone E->F G Determine the neuroprotective effect of the compound F->G

Caption: Workflow for in vitro neuroprotection assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (1,3,4-oxadiazole derivatives)

  • 6-Hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • 96-well cell culture plates

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Introduce neurotoxicity by adding a pre-determined toxic concentration of 6-OHDA to the wells (except for the control group).

  • Incubate the plates for an additional 24 to 48 hours at 37°C in a CO2 incubator.

  • Assess cell viability using a standard method like the MTT assay. This involves incubating the cells with MTT solution, followed by solubilizing the formazan crystals and measuring the absorbance.

  • The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound and 6-OHDA, compared to the viability of cells exposed to 6-OHDA alone.

Conclusion

While direct research on this compound in neurodegenerative diseases is not currently available, the broader class of 1,3,4-oxadiazole derivatives represents a promising area for the development of novel therapeutics. Their ability to target multiple key pathways, including cholinesterase and monoamine oxidase inhibition, as well as providing neuroprotection, makes them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to explore the potential of novel 1,3,4-oxadiazole compounds in the fight against neurodegenerative diseases.

References

Application Notes and Protocols for Metabolic Studies of 5-methyl-1,3,4-oxadiazol-2-amine using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope labeling for studying the metabolism of 5-methyl-1,3,4-oxadiazol-2-amine. Stable isotope labeling is a powerful technique that allows for the tracing and quantification of metabolites in complex biological systems. By replacing specific atoms in the parent molecule with their stable isotopes (e.g., ¹³C or ²H), researchers can differentiate the drug and its metabolites from endogenous molecules using mass spectrometry. This document outlines the synthesis of a ¹³C-labeled analog of 5-methyl-1,3,4-oxadiazol-2-amine, protocols for in vitro and in vivo metabolic studies, and analytical methods for metabolite identification and quantification.

Based on metabolic studies of structurally similar compounds, the primary predicted metabolic pathway for 5-methyl-1,3,4-oxadiazol-2-amine is the hydroxylation of the methyl group to form 5-(hydroxymethyl)-1,3,4-oxadiazol-2-amine.[1][2][3] This guide will focus on the methods to investigate this and other potential metabolic transformations.

Synthesis of [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine

The synthesis of the ¹³C-labeled 5-methyl-1,3,4-oxadiazol-2-amine can be adapted from established methods for the unlabeled compound.[4] The key step is the introduction of the ¹³C-labeled methyl group via a labeled acetyl precursor.

Protocol 1: Synthesis of [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine

Materials:

  • Semicarbazide hydrochloride

  • [¹³C]-Acetic anhydride or [¹³C]-acetyl chloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dimethoxyethane (DME)

  • Ethyl acetate

  • Sodium carbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of [¹³C-acetyl]-semicarbazide:

    • Dissolve semicarbazide hydrochloride in pyridine.

    • Slowly add [¹³C]-acetic anhydride or [¹³C]-acetyl chloride to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting [¹³C-acetyl]-semicarbazide by recrystallization or column chromatography.

  • Cyclization to form [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine:

    • Suspend the purified [¹³C-acetyl]-semicarbazide in dimethoxyethane.

    • Add phosphorus oxychloride dropwise to the suspension at 0°C.

    • Heat the reaction mixture at 70°C for 2 hours.[4]

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Add water and ethyl acetate to the residue.

    • Neutralize the aqueous phase to pH 8 with sodium carbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine by column chromatography.

Visualization of the Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Semicarbazide Semicarbazide 13C-acetyl-semicarbazide 13C-acetyl-semicarbazide Semicarbazide->13C-acetyl-semicarbazide [13C]-Acetic Anhydride, Pyridine 13C-methyl-5-methyl-1,3,4-oxadiazol-2-amine 13C-methyl-5-methyl-1,3,4-oxadiazol-2-amine 13C-acetyl-semicarbazide->13C-methyl-5-methyl-1,3,4-oxadiazol-2-amine POCl3, DME, 70°C

Caption: Synthetic route for [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine.

In Vitro Metabolic Studies

In vitro metabolism studies are crucial for identifying potential metabolites and understanding the enzymes involved in the biotransformation of a drug candidate. Human liver microsomes (HLMs) are a common in vitro system for this purpose.

Protocol 2: In Vitro Metabolism in Human Liver Microsomes

Materials:

  • [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be a metabolite)

  • Incubator/water bath at 37°C

  • Centrifuge

Procedure:

  • Incubation:

    • Prepare a stock solution of [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

    • Add the labeled compound to the HLM suspension to a final concentration of 1-10 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Quenching and Extraction:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Visualization of the In Vitro Experimental Workflow:

In_Vitro_Workflow Start Start Pre-incubate HLMs Pre-incubate HLMs Start->Pre-incubate HLMs Add Labeled Compound Add Labeled Compound Pre-incubate HLMs->Add Labeled Compound Initiate with NADPH Initiate with NADPH Add Labeled Compound->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Quench with ACN/IS Quench with ACN/IS Incubate at 37°C->Quench with ACN/IS Centrifuge Centrifuge Quench with ACN/IS->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: Workflow for in vitro metabolism in human liver microsomes.

In Vivo Metabolic Studies

In vivo studies in animal models are essential to understand the pharmacokinetic profile and metabolic fate of a drug candidate in a whole organism.

Protocol 3: In Vivo Metabolism in Rodents

Materials:

  • [¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine formulated for administration (e.g., in a saline solution with a co-solvent)

  • Laboratory rodents (e.g., Wistar rats)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Anesthesia as required by animal welfare protocols

  • Homogenizer for tissue samples

  • Acetonitrile with internal standard

Procedure:

  • Dosing and Sample Collection:

    • Administer a single dose of the labeled compound to the rodents via the intended clinical route (e.g., oral gavage or intravenous injection).

    • House the animals in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Urine: Pool and record the volume of urine collected at each interval.

    • Feces and Tissues: Homogenize fecal and tissue samples in an appropriate buffer.

    • Extraction: For all matrices (plasma, urine, tissue homogenates), perform a protein precipitation/extraction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples as described in the in vitro protocol.

    • Analyze the supernatant by LC-MS/MS.

Visualization of the In Vivo Experimental Workflow:

In_Vivo_Workflow cluster_samples Sample Collection Start Start Dose Rodents Dose Rodents Start->Dose Rodents Collect Samples Collect Samples Dose Rodents->Collect Samples Blood Blood Collect Samples->Blood Urine Urine Collect Samples->Urine Feces Feces Collect Samples->Feces Tissues Tissues Collect Samples->Tissues Plasma Separation Plasma Separation Blood->Plasma Separation Urine Processing Urine Processing Urine->Urine Processing Feces Homogenization Feces Homogenization Feces->Feces Homogenization Tissue Homogenization Tissue Homogenization Tissues->Tissue Homogenization Extraction Extraction Plasma Separation->Extraction Urine Processing->Extraction Feces Homogenization->Extraction Tissue Homogenization->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis

Caption: Workflow for in vivo metabolism studies in rodents.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific detection and quantification of the parent drug and its metabolites.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

Data Presentation: Hypothetical LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
[¹³C-methyl]-5-methyl-1,3,4-oxadiazol-2-amine101.0558.0315
5-methyl-1,3,4-oxadiazol-2-amine (unlabeled)100.0557.0315
[¹³C-hydroxymethyl]-5-hydroxymethyl-1,3,4-oxadiazol-2-amine117.0574.0312
5-hydroxymethyl-1,3,4-oxadiazol-2-amine (unlabeled)116.0573.0312
Internal Standard (e.g., deuterated analog)e.g., 104.08e.g., 61.0615

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scans for metabolite identification.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity of the analytes.

Predicted Metabolic Pathway

The primary expected metabolic transformation of 5-methyl-1,3,4-oxadiazol-2-amine is the oxidation of the methyl group.

Visualization of the Predicted Metabolic Pathway:

Metabolic_Pathway 5-methyl-1,3,4-oxadiazol-2-amine 5-methyl-1,3,4-oxadiazol-2-amine 5-(hydroxymethyl)-1,3,4-oxadiazol-2-amine 5-(hydroxymethyl)-1,3,4-oxadiazol-2-amine 5-methyl-1,3,4-oxadiazol-2-amine->5-(hydroxymethyl)-1,3,4-oxadiazol-2-amine CYP450 Oxidation

Caption: Predicted primary metabolic pathway of 5-methyl-1,3,4-oxadiazol-2-amine.

Data Analysis and Quantification

The use of a stable isotope-labeled internal standard is crucial for accurate quantification. The concentration of the unlabeled parent drug and its metabolites in the samples can be determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the corresponding biological matrix.

Data Presentation: Hypothetical In Vitro Metabolism Data

Time (min)[Parent Drug] (µM)[Metabolite] (µM)
01.000.00
150.850.15
300.680.32
600.450.55
1200.200.80

Conclusion

This document provides a detailed framework for conducting metabolic studies of 5-methyl-1,3,4-oxadiazol-2-amine using stable isotope labeling. The provided protocols for synthesis, in vitro and in vivo experiments, and LC-MS/MS analysis, along with the illustrative diagrams and data tables, offer a comprehensive resource for researchers in drug metabolism and pharmacokinetics. The application of these methods will enable a thorough understanding of the biotransformation of this compound, which is critical for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives via Cyclization of Diacylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A prevalent and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This application note provides detailed protocols for this transformation using various dehydrating agents, presents a comparative analysis of these methods, and outlines the general workflow for the synthesis and characterization of these valuable heterocyclic compounds.

Introduction

1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[3] Their unique structural features and diverse pharmacological activities have made them a significant target in drug discovery and development.[2][4] The synthesis of the 1,3,4-oxadiazole ring can be achieved through several routes, with the cyclization of diacylhydrazines being one of the most common and versatile methods.[5] This reaction involves the intramolecular cyclization and dehydration of a 1,2-diacylhydrazine intermediate, which can be accomplished using a variety of dehydrating agents, ranging from harsh acidic reagents to milder modern alternatives.[3][6] The choice of reagent can significantly impact reaction conditions, yields, and substrate scope. These application notes detail established protocols for the synthesis of 1,3,4-oxadiazole derivatives, providing researchers with the necessary information to select the most appropriate method for their specific needs.

General Reaction Scheme

The fundamental transformation involves the conversion of an N,N'-diacylhydrazine to a 2,5-disubstituted 1,3,4-oxadiazole through the removal of a water molecule, facilitated by a dehydrating agent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Diacylhydrazine N,N'-Diacylhydrazine R-CO-NH-NH-CO-R' Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., POCl₃, PPA, SOCl₂, (CF₃SO₂)₂O, Burgess Reagent) DehydratingAgent->Oxadiazole Water H₂O

Caption: General reaction for the cyclodehydration of N,N'-diacylhydrazines.

Comparative Data of Cyclization Reagents

The selection of a suitable cyclizing agent is critical and depends on the substrate's sensitivity and the desired reaction conditions. The following table summarizes the performance of commonly used reagents for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from their corresponding diacylhydrazines.

Dehydrating AgentTypical Reaction ConditionsReaction TimeYield (%)Notes
Phosphorus Oxychloride (POCl₃)Reflux6-24 hours61-90%A common, effective, but harsh reagent.[3][7][8]
Polyphosphoric Acid (PPA)100-160°CSeveral hoursVariesHigh temperatures are often required.[1][3]
Thionyl Chloride (SOCl₂)RefluxVariesVariesAnother harsh reagent, generates HCl and SO₂.[3]
Triflic Anhydride ((CF₃SO₂)₂O)-10°C to room temperature2-12 hours26-96%Milder conditions, suitable for sensitive substrates.[1][9][10]
Burgess ReagentRoom temperature to 140°C4-24 hoursup to 76%A mild and selective dehydrating agent.[2][7][11]
Zirconyl Chloride (ZrOCl₂)VariesShorter timesHighOffers higher yields and shorter reaction times.[6]

Experimental Protocols

Protocol 1: Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using phosphorus oxychloride as the dehydrating agent.

Materials:

  • N,N'-diacylhydrazine derivative

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (20%)

  • Methanol (for crystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure: [3]

  • In a round-bottom flask, dissolve the N,N'-diacylhydrazine (1 equivalent) in phosphorus oxychloride (5-10 mL per gram of diacylhydrazine).

  • Heat the reaction mixture to reflux and maintain for 6-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a 20% sodium bicarbonate solution until a solid precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from methanol to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Cyclization using Triflic Anhydride ((CF₃SO₂)₂O)

This method provides a milder alternative for the cyclodehydration of diacylhydrazines.[9][10]

Materials:

  • N,N'-diacylhydrazine derivative

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure: [9]

  • Dissolve the N,N'-diacylhydrazine (1 equivalent) and pyridine (2.2 equivalents) in dichloromethane in a round-bottom flask.

  • Cool the mixture to -10°C using an ice-salt bath.

  • Add triflic anhydride (2.1 equivalents) dropwise to the cooled solution with stirring.

  • Stir the reaction mixture at -10°C for 1 hour, then at 0°C for 1 hour, and finally at room temperature for 2-10 hours, monitoring the reaction by TLC or GCMS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 3: Cyclization using Burgess Reagent

The Burgess reagent offers a mild and efficient method for the cyclodehydration of diacylhydrazines, particularly useful for substrates with sensitive functional groups.[7]

Materials:

  • N,N'-diacylhydrazine derivative

  • Burgess reagent ([methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt)

  • Dioxane or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Heating apparatus

  • Stirring apparatus

Procedure: [7]

  • To a solution of the N,N'-diacylhydrazine (1 equivalent) in dioxane, add the Burgess reagent (1.5 equivalents).

  • Heat the reaction mixture to 100°C and stir for 16-24 hours, monitoring the reaction by TLC and LCMS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., eluting with a gradient of ethyl acetate in heptane) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Experimental Workflow and Characterization

The overall process for the synthesis and characterization of 1,3,4-oxadiazole derivatives is outlined below.

G cluster_spectroscopy Spectroscopic Analysis Start Start: N,N'-Diacylhydrazine Cyclization Cyclodehydration (Choose Protocol 1, 2, or 3) Start->Cyclization Workup Reaction Work-up (Quenching, Extraction) Cyclization->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structure Characterization Purification->Characterization FinalProduct Pure 2,5-Disubstituted-1,3,4-oxadiazole Characterization->FinalProduct NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: General workflow for synthesis and characterization.

Applications in Drug Development

1,3,4-oxadiazole derivatives are recognized for their broad spectrum of pharmacological activities.[1][6] The ability to readily synthesize a diverse library of these compounds using the described methods is of significant interest to drug development professionals. These derivatives have shown promise as:

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory Agents: Demonstrating potent anti-inflammatory effects.[1]

  • Anticancer Agents: Showing cytotoxicity against various cancer cell lines.[1][4]

  • Antiviral Agents: Including activity against HIV.[1]

The synthetic versatility allows for the fine-tuning of physicochemical properties and biological activities through the introduction of various substituents at the 2 and 5 positions of the oxadiazole ring.

G cluster_properties Physicochemical & Biological Properties cluster_applications Drug Development Applications OxadiazoleCore 1,3,4-Oxadiazole Core Antimicrobial Antimicrobial OxadiazoleCore->Antimicrobial Antiinflammatory Anti-inflammatory OxadiazoleCore->Antiinflammatory Anticancer Anticancer OxadiazoleCore->Anticancer Antiviral Antiviral OxadiazoleCore->Antiviral LeadOpt Lead Optimization Antimicrobial->LeadOpt Antiinflammatory->LeadOpt Anticancer->LeadOpt Antiviral->LeadOpt NewTherapeutics New Therapeutics LeadOpt->NewTherapeutics

Caption: Role of 1,3,4-oxadiazoles in drug development.

Conclusion

The cyclization of N,N'-diacylhydrazines is a robust and versatile strategy for the synthesis of 1,3,4-oxadiazole derivatives. This document provides detailed, actionable protocols for researchers, enabling the efficient synthesis of these important heterocyclic compounds. The choice of dehydrating agent can be tailored to the specific requirements of the substrate, offering a range of options from harsh, classical reagents to milder, more modern alternatives. The continued exploration and application of these synthetic methods will undoubtedly facilitate the discovery of novel 1,3,4-oxadiazole-based therapeutic agents.

References

Application of 1,3,4-Oxadiazoles as Cholinesterase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key therapeutic strategies for managing AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission.[1][2] The 1,3,4-oxadiazole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cholinesterase inhibition.[3][4] This document provides detailed application notes on 1,3,4-oxadiazole derivatives as cholinesterase inhibitors, including quantitative data on their inhibitory activities and comprehensive experimental protocols for their evaluation.

Data Presentation: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro cholinesterase inhibitory activity of various 1,3,4-oxadiazole derivatives from recent studies. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDStructure/DescriptionTarget EnzymeIC50 (µM)Reference
Series 1 4-aminopyridine tethered with substituted 1,3,4-oxadiazolehAChE1.098[5]
Compound 9 (from Series 1 with 4-hydroxyl substituent)hAChE1.098[5]
Series 2 N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoleshAChEModerate to Excellent Inhibition[1]
Compound 16 Oxadiazole derivativeAChE41.87 ± 0.67[2][6]
Compound 17 Oxadiazole derivativeAChE-[2]
Compound 22 Oxadiazole derivative with alkylated furan ringAChE97.94 ± 0.79[6]
Compound 26 Oxadiazole derivative with ortho-hydroxyl moietyAChE93.18 ± 0.96[6]
Compound 29 Oxadiazole derivative with -F and -OCH3 groupsAChE84.17 ± 1.99[6]
Series 3 1,3,4-oxadiazole derivativesAChE0.83 - 2.67[3]
Compound 4d (from Series 3)AChE0.83[3]
Series 4 1,3,4-oxadiazoles with pyridine and thiazole heterocyclesAChE0.023 - 0.037[7]
Compound 4a (from Series 4)AChE0.023 - 0.037[7]
Compound 4h (from Series 4)AChE0.023 - 0.037[7]
Compound 5a (from Series 4)AChE0.023 - 0.037[7]
Compound 5d (from Series 4)AChE0.023 - 0.037[7]
Compound 5e (from Series 4)AChE0.023 - 0.037[7]

hAChE refers to human acetylcholinesterase.

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDStructure/DescriptionTarget EnzymeIC50 (µM)Reference
Series 1 N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoleshBChEModerate to Excellent Inhibition[1]
Series 2 1,2,4-oxadiazole derivativesBuChE11.5 - 137.5[8]
Compound 4b (from Series 2)BuChE11.50[8][9]
Compound 13b (from Series 2)BuChE15[8][9]
Series 3 1,3,4-oxadiazole derivativesBChEWeak Inhibition[3]

hBChE refers to human butyrylcholinesterase.

Experimental Protocols

A detailed methodology for the key experiments is provided below. The most common method for assessing cholinesterase inhibition is the spectrophotometric method developed by Ellman.[10][11]

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of IC50 values for 1,3,4-oxadiazole derivatives against AChE and BChE.

1. Materials and Reagents:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel or recombinant human) and butyrylcholinesterase (e.g., from equine serum or recombinant human).

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).[11]

  • Substrate: Acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BChE.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[10][11]

  • Test Compounds: Synthesized 1,3,4-oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known cholinesterase inhibitor such as Donepezil or Galanthamine.[2][10]

  • 96-well microplate.

  • Microplate reader.

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution: Prepare a stock solution of ATChI or BTChI in phosphate buffer.

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the 1,3,4-oxadiazole derivatives in the buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid enzyme inhibition.

  • Positive Control Solution: Prepare a series of dilutions of the standard inhibitor in the buffer.

3. Assay Procedure (96-well plate format):

  • Add the following solutions to each well in triplicate:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound solution (or buffer for control, and standard inhibitor for positive control).

    • 20 µL of the enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.[10][12]

  • Initiate the reaction by adding 20 µL of the DTNB solution and 20 µL of the substrate solution (ATChI or BTChI) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader.[10]

  • Take kinetic readings every minute for a total of 10-15 minutes.[10]

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[10]

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.[10]

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Protocol 2: Kinetic Studies of Enzyme Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

1. Procedure:

  • Perform the cholinesterase inhibition assay as described in Protocol 1.

  • Vary the concentration of the substrate (ATChI or BTChI) while keeping the concentration of the inhibitor constant (usually at concentrations around the IC50 value).

  • Measure the initial reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

2. Data Analysis:

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where V is the reaction velocity and [S] is the substrate concentration).

  • The pattern of the lines on the plot will indicate the type of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis, while in non-competitive inhibition, they will intersect on the x-axis.

Mandatory Visualizations

Signaling Pathway and Inhibition Mechanism

Caption: Mechanism of cholinesterase action and its inhibition by 1,3,4-oxadiazole derivatives.

Experimental Workflow for Screening Cholinesterase Inhibitors

Experimental_Workflow cluster_workflow Screening Workflow start Start: Synthesized 1,3,4-Oxadiazole Library assay_prep Prepare Reagents: Enzyme, Substrate, DTNB, Test Compounds start->assay_prep in_vitro_assay In Vitro Cholinesterase Assay (Ellman's Method) assay_prep->in_vitro_assay data_acq Measure Absorbance (Kinetic Reading) in_vitro_assay->data_acq data_analysis Calculate % Inhibition and IC50 Values data_acq->data_analysis hit_id Identify 'Hit' Compounds (Potent Inhibitors) data_analysis->hit_id kinetic_studies Kinetic Studies (Lineweaver-Burk Plot) hit_id->kinetic_studies Potent sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Active/Inactive lead_opt Lead Optimization kinetic_studies->lead_opt sar_analysis->lead_opt

Caption: A typical experimental workflow for screening 1,3,4-oxadiazole derivatives as cholinesterase inhibitors.

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic core 1,3,4-Oxadiazole Core binding Binding Affinity to Cholinesterase Active Site core->binding substituents Substituents at R1 and R2 properties Physicochemical Properties (e.g., Lipophilicity, Electronic Effects) substituents->properties properties->binding inhibition Cholinesterase Inhibitory Potency (IC50) binding->inhibition

Caption: Logical flow of how structural modifications on the 1,3,4-oxadiazole core influence inhibitory activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-methyl-1,3,4-oxadiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-methyl-1,3,4-oxadiazole.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring progress by TLC.- Use a more potent dehydrating agent (see comparison table below).
Degradation of starting material or product- For reactions involving aggressive reagents like POCl₃, maintain strict temperature control (e.g., 0-5 °C during addition).- Work up the reaction mixture promptly upon completion.
Inefficient purification- Optimize the purification method. For distillation, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition. For chromatography, select an appropriate solvent system.
Presence of Multiple Spots on TLC (Side Products) Incomplete cyclization- This can leave unreacted 1,2-diacetylhydrazine. Ensure sufficient equivalents of the dehydrating agent are used and that the reaction goes to completion.
Formation of polymeric materials- This can occur with strong acids or high temperatures. Use milder conditions or a different dehydrating agent. Add the dehydrating agent slowly and with efficient stirring.
Side reactions with the dehydrating agent- For example, POCl₃ can lead to chlorinated byproducts. Ensure the reaction is worked up carefully by quenching with ice-cold water or a bicarbonate solution to neutralize the reagent.
Difficulty in Product Isolation/Purification Product is volatile- If purifying by distillation, use a cold trap to capture the product effectively.
Product co-elutes with impurities during chromatography- Adjust the polarity of the eluent system. A gradient elution might be necessary to achieve good separation.
Oily product that is difficult to handle- Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. Trituration with a non-polar solvent like hexane can sometimes solidify the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-methyl-1,3,4-oxadiazole?

The most common and direct precursor is 1,2-diacetylhydrazine, which is then subjected to cyclodehydration. Acetic hydrazide can also be used, which is then acylated in situ or in a separate step to form the diacetylated intermediate.

Q2: Which dehydrating agent is best for the cyclization of 1,2-diacetylhydrazine?

The choice of dehydrating agent depends on the desired reaction conditions, scale, and available equipment. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common and effective but can be harsh. Milder alternatives include triflic anhydride and Burgess reagent, which may offer higher yields and cleaner reactions, albeit at a higher cost.

Q3: My reaction with phosphorus oxychloride (POCl₃) resulted in a dark, tarry mixture. What went wrong?

This is a common issue and is often due to the reaction temperature being too high, leading to decomposition and polymerization. It is crucial to add the POCl₃ slowly to the 1,2-diacetylhydrazine, maintaining a low temperature (e.g., 0-5 °C) with an ice bath. Vigorous stirring is also essential to ensure even heat distribution.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a solvent system that provides good separation between the starting material (1,2-diacetylhydrazine) and the product (5-methyl-1,3,4-oxadiazole). The product, being less polar, will have a higher Rf value.

Q5: What are the typical yields for the synthesis of 5-methyl-1,3,4-oxadiazole?

Yields can vary significantly depending on the chosen method and reaction conditions. Below is a comparative summary of reported yields for different dehydrating agents.

Data Presentation: Comparison of Synthetic Methods

Dehydrating AgentStarting MaterialTypical Reaction ConditionsReported Yield (%)Reference
Phosphorus Oxychloride (POCl₃)1,2-DiacetylhydrazineReflux70-85%[1][2]
Thionyl Chloride (SOCl₂)1,2-DiacetylhydrazineReflux65-80%[3]
Triflic Anhydride1,2-DiacetylhydrazineRoom Temperature80-95%[3]
Burgess Reagent1,2-DiacetylhydrazineReflux in THF~76%[4]

Experimental Protocols

Method 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,2-diacetylhydrazine (1 equivalent).

  • Reagent Addition: Slowly add phosphorus oxychloride (3-5 equivalents) to the flask while cooling in an ice bath to maintain the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Cyclodehydration using Thionyl Chloride (SOCl₂)

  • Preparation: To a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), add 1,2-diacetylhydrazine (1 equivalent).

  • Reagent Addition: Add thionyl chloride (2-3 equivalents) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Acetic Hydrazide Acetic Hydrazide 1,2-Diacetylhydrazine 1,2-Diacetylhydrazine Acetic Hydrazide->1,2-Diacetylhydrazine Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->1,2-Diacetylhydrazine 5-Methyl-1,3,4-oxadiazole 5-Methyl-1,3,4-oxadiazole 1,2-Diacetylhydrazine->5-Methyl-1,3,4-oxadiazole Cyclodehydration (e.g., POCl3, SOCl2)

Caption: General synthesis pathway for 5-methyl-1,3,4-oxadiazole.

Experimental_Workflow A 1. Mix 1,2-Diacetylhydrazine and Dehydrating Agent B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Quench Reaction (e.g., with Ice Water) B->C D 4. Neutralize C->D E 5. Extract with Organic Solvent D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify Product (Distillation or Chromatography) F->G

References

Overcoming solubility issues of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in my aqueous assay buffer at neutral pH. Why is this happening?

A1: this compound is a weak base. The solubility of weakly basic compounds is highly pH-dependent. At neutral or alkaline pH, the amine group is primarily in its neutral, uncharged form, which is less soluble in aqueous solutions. To improve solubility, the amine group needs to be protonated to form a more soluble salt.

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: There are several strategies you can employ:

  • pH Adjustment: Lowering the pH of the buffer will protonate the amine group, significantly increasing its aqueous solubility.

  • Salt Form: Using the hydrochloride (HCl) salt of the compound is a common and effective strategy to enhance aqueous solubility.

  • Co-solvents: Employing a water-miscible organic co-solvent can help dissolve the compound.

  • Formulation Strategies: For more challenging cases, advanced formulation techniques like solid dispersions or cyclodextrin complexation can be considered.

Q3: What is the recommended starting point for preparing a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.[1]

Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the final concentration: Your final concentration might be above the compound's solubility limit in the aqueous buffer.

  • Adjust the pH of the aqueous buffer: As mentioned, a lower pH will likely increase the solubility of your compound.

  • Use a co-solvent in the final solution: Including a small percentage of a co-solvent like polyethylene glycol (PEG) 400 in your final aqueous buffer can help maintain solubility.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

Q5: Can the type of buffer I use affect the solubility of my compound?

A5: Yes, the buffer species can influence the solubility of your compound. For instance, phosphate buffers are widely used, but in some cases, compounds can be more soluble in other buffers like Tris-HCl or citrate.[2][3] It is advisable to test the solubility in a few different buffer systems if you are encountering persistent issues.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

Possible Cause: Precipitation of the compound in the assay plate, especially at higher concentrations. This leads to an inaccurate concentration of the compound in solution and, therefore, unreliable results.

Solutions:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the maximum concentration at which the compound remains in solution under your experimental conditions.

  • pH Optimization: Test a range of pH values for your assay buffer (if your assay permits) to find the optimal pH for solubility without compromising biological activity.

  • Co-solvent Optimization: If using a co-solvent, systematically test different concentrations to find the lowest effective concentration that maintains solubility without affecting the assay performance.

Problem: Compound precipitates out of solution over time.

Possible Cause: The initial dissolution was successful, but the compound is not stable in the aqueous buffer and crystallizes over time. This is a common issue when a supersaturated solution is initially formed.

Solutions:

  • Thermodynamic Solubility Assessment: Determine the thermodynamic solubility to understand the true equilibrium solubility of the compound in your buffer. This will help you prepare solutions that are stable over longer periods.

  • Formulation Aids: Consider using formulation aids like cyclodextrins, which can form inclusion complexes with the compound and enhance its stability in solution.

  • Fresh Preparations: For critical experiments, prepare fresh dilutions of your compound from the stock solution immediately before use.

Quantitative Data Summary

The following table provides a general overview of expected solubility improvements with different strategies. The exact values for this compound need to be determined experimentally.

StrategyExpected Solubility ImprovementNotes
pH Adjustment Significant increase at lower pHThe extent of improvement depends on the pKa of the compound.
Salt Formation (HCl) HighThe hydrochloride salt is generally much more water-soluble than the free base.
Co-solvents (e.g., 10% PEG 400) Moderate to HighThe level of improvement depends on the co-solvent and its concentration.
Cyclodextrin Complexation HighCan significantly enhance solubility and stability in aqueous solutions.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to generate the pH-solubility profile.

Protocol 2: Preparation of a Stock Solution and Working Solutions

Objective: To prepare a concentrated stock solution and subsequent working solutions for use in biological assays.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound hydrochloride.

    • Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Working Solution Preparation:

    • Perform serial dilutions of the 10 mM DMSO stock solution into the desired aqueous assay buffer.

    • Ensure the final concentration of DMSO in the working solutions is kept below a level that affects the assay (typically ≤ 1%).

    • Visually inspect the working solutions for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Strategy cluster_assay Assay start Start with Solid Compound stock Prepare 10 mM Stock in 100% DMSO start->stock ph_adjust pH Adjustment of Buffer stock->ph_adjust Option 1 cosolvent Add Co-solvent stock->cosolvent Option 2 dilution Dilute Stock into Aqueous Buffer stock->dilution Direct Dilution ph_adjust->dilution cosolvent->dilution assay_prep Prepare Assay Plate dilution->assay_prep incubation Incubate assay_prep->incubation readout Readout incubation->readout

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_logic start Solubility Issue Observed check_conc Is concentration too high? start->check_conc check_ph Is buffer pH optimal? check_conc->check_ph No lower_conc Lower Concentration check_conc->lower_conc Yes check_solvent Is co-solvent needed? check_ph->check_solvent Yes adjust_ph Adjust Buffer pH (Lower) check_ph->adjust_ph No add_cosolvent Add Co-solvent (e.g., PEG 400) check_solvent->add_cosolvent Yes retest Retest Solubility check_solvent->retest No lower_conc->retest adjust_ph->retest add_cosolvent->retest end Issue Resolved retest->end

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: Optimization of Oxadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing oxadiazole ring formation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazoles, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Oxadiazole

Question: My reaction is resulting in a low yield or no formation of the desired oxadiazole product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in oxadiazole synthesis can stem from several factors related to starting materials, reaction conditions, or the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Inactive Starting Materials: Ensure the purity and reactivity of your starting materials. Amidoximes, acyl hydrazides, and other precursors can degrade over time. It is advisable to use freshly prepared or purified starting materials.

  • Inefficient Cyclodehydration: The cyclodehydration step is critical for forming the oxadiazole ring.[1] If this step is inefficient, it can lead to low yields. Consider the following:

    • Dehydrating Agent: For the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, ensure the dehydrating agent (e.g., POCl₃, PPA) is active and used in the appropriate amount.[2]

    • Catalyst Choice: For 1,2,4-oxadiazole synthesis from O-acylamidoximes, a catalyst like tetrabutylammonium fluoride (TBAF) can be highly effective at room temperature. For one-pot syntheses from amidoximes and esters, inorganic bases like NaOH or KOH in DMSO are efficient.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Some reactions require heating or reflux to proceed to completion.[1][3]

    • Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

  • Low Reactivity of Substrates: In 1,3-dipolar cycloaddition reactions for 1,2,4-oxadiazole synthesis, the nitrile component may have low reactivity. Using an electron-deficient nitrile or employing a catalyst, such as a platinum(IV) complex, can enhance reactivity.

Troubleshooting Low Yield - A Logical Approach

Troubleshooting_Low_Yield start Low/No Yield check_sm Verify Purity & Reactivity of Starting Materials start->check_sm sm_ok Purity Confirmed check_sm->sm_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized check_conditions->conditions_ok check_reagents Evaluate Cyclization Reagents/Catalysts reagents_ok Reagents Effective check_reagents->reagents_ok sm_ok->check_conditions [ OK ] purify_sm Purify/Replace Starting Materials sm_ok->purify_sm [ Issue Found ] conditions_ok->check_reagents [ OK ] adjust_temp_time Adjust Temperature/ Time/Microwave conditions_ok->adjust_temp_time [ Issue Found ] change_reagent Change Dehydrating Agent/ Base/Catalyst reagents_ok->change_reagent [ Issue Found ] success Improved Yield reagents_ok->success [ OK ] purify_sm->check_sm adjust_temp_time->check_conditions change_reagent->check_reagents

Caption: A logical workflow for troubleshooting low yields in oxadiazole synthesis.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products. How can I minimize their formation?

Answer: The formation of side products is a common challenge in oxadiazole synthesis. Identifying the side products can provide clues for optimizing the reaction conditions.

  • Dimerization of Nitrile Oxides: In 1,3-dipolar cycloaddition reactions, nitrile oxides can dimerize to form furoxans or 1,2,4-oxadiazole-4-oxides. To minimize this, the reaction should be performed in the presence of the nitrile dipolarophile. Slow addition of the nitrile oxide precursor to the reaction mixture can also be beneficial.

  • Incomplete Cyclization: The O-acylamidoxime intermediate in 1,2,4-oxadiazole synthesis may persist if cyclodehydration is incomplete.[1] Ensure sufficient reaction time and temperature, or consider a more effective catalyst.

  • Alternative Reaction Pathways: Depending on the substrates and conditions, alternative cyclization pathways may become competitive. Careful control of temperature and the choice of solvent can help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles and 1,3,4-oxadiazoles?

A1: The most prevalent methods for synthesizing these two isomers are:

  • 1,2,4-Oxadiazoles:

    • Reaction of amidoximes with acylating agents: This is a classical and widely used method that proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[1]

    • 1,3-Dipolar cycloaddition of nitrile oxides with nitriles: This method is also common, but can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.

  • 1,3,4-Oxadiazoles:

    • Cyclodehydration of diacylhydrazines: This is a very common method, often employing dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]

    • Oxidative cyclization of acylhydrazones: Various oxidizing agents can be used to effect this transformation.[2][3]

    • Reaction of acylhydrazides with carbon disulfide: This leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols.[4][5]

General Experimental Workflow for Oxadiazole Synthesis (Amidoxime Route)

Experimental_Workflow start Start reagents Combine Amidoxime and Acylating Agent in Solvent start->reagents reaction Stir at Specified Temperature and Time reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Reaction Quench and Extraction monitoring->workup [ Reaction Complete ] purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A general experimental workflow for 1,2,4-oxadiazole synthesis via the amidoxime route.

Q2: How do I choose the appropriate catalyst for my oxadiazole synthesis?

A2: The choice of catalyst is highly dependent on the synthetic route and the specific substrates being used.

  • For the amidoxime route to 1,2,4-oxadiazoles:

    • Bases: Tetrabutylammonium fluoride (TBAF) is very effective for the cyclization of O-acylamidoximes at room temperature. For one-pot syntheses, inorganic bases like NaOH or KOH in DMSO are good choices.

    • Acids: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) can act as a mild and efficient catalyst.

    • Coupling Agents: Reagents such as EDC, DCC, and CDI are used to activate carboxylic acids for reaction with amidoximes.

  • For 1,3-dipolar cycloaddition:

    • Metal Catalysts: Platinum(IV) catalysts have been shown to promote the cycloaddition of nitrile oxides with nitriles under mild conditions.

Q3: What are the benefits of using microwave irradiation for oxadiazole synthesis?

A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times and often improved product yields.[4] For example, the reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation can produce 3,5-disubstituted 1,2,4-oxadiazoles in good yields.

Data Presentation: Reaction Conditions for Oxadiazole Synthesis

The following tables summarize typical reaction conditions for the synthesis of 1,2,4- and 1,3,4-oxadiazoles.

Table 1: Representative Conditions for 1,2,4-Oxadiazole Synthesis

Starting MaterialsReagents/CatalystSolventTemperatureTimeYield Range
Amidoxime, Acyl ChloridePyridinePyridineReflux6-12 hModerate to Good
Amidoxime, EsterNaOH (powdered)DMSORoom Temp.4-24 hGood to Excellent
O-AcylamidoximeTBAFTHFRoom Temp.1-16 hHigh
Amidoxime, Carboxylic AcidEDC/DCC/CDIVariousVariousVariousModerate to High

Table 2: Representative Conditions for 1,3,4-Oxadiazole Synthesis

Starting MaterialsReagents/CatalystSolventTemperatureTimeYield Range
Acylhydrazide, Carboxylic AcidPOCl₃Neat or SolventHeatingVariousGood to High
Acylhydrazide, CS₂KOHEthanolReflux3 hGood
Aldehyde, Acyl HydrazineNaHSO₃Ethanol:WaterHeating/MicrowaveMinutes to HoursGood to Excellent
AcylhydrazonesDess-Martin PeriodinaneDichloromethaneRoom Temp.ShortExcellent

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides [1]

  • Dissolve the substituted amidoxime (1.0 eq) in pyridine at 0 °C.

  • Add the substituted acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Esters [1]

  • To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols [4]

  • Dissolve the acyl hydrazide (1.0 eq) in ethanol and stir at room temperature.

  • Add potassium hydroxide (2.0 eq) and stir for 15 minutes.

  • Add carbon disulfide (10 eq) dropwise while stirring.

  • Heat the reaction mixture under reflux at 80 °C for 3 hours.

  • After cooling, acidify the reaction mixture with HCl solution.

  • Collect the resulting precipitate by filtration and purify by recrystallization from ethanol.

References

Preventing byproduct formation in the synthesis of 2-amino-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-amino-1,3,4-oxadiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-amino-1,3,4-oxadiazoles, their probable causes, and recommended solutions.

Issue 1: Formation of 1,2,4-Triazol-3-one Byproduct in Semicarbazone-based Syntheses

  • Symptom: Presence of an unexpected peak in NMR or LC-MS corresponding to the mass of a 1,2,4-triazol-3-one derivative.

  • Probable Cause: In the oxidative cyclization of semicarbazones, the amino group can compete with the oxygen atom during the cyclization process, leading to the formation of a triazolone byproduct.[1] This is particularly prevalent under acidic conditions which can promote the undesired cyclization pathway.

  • Recommended Solutions:

    • Choice of Oxidizing Agent: Utilize milder, more selective oxidizing agents. Iodine-mediated oxidative cyclization has been shown to be effective in selectively producing 2-amino-1,3,4-oxadiazoles with high yields.[2][3]

    • Reaction Conditions: Maintain neutral or slightly basic reaction conditions to disfavor the acid-catalyzed formation of the triazolone ring. The use of a base like potassium carbonate is common in iodine-mediated protocols.[2]

    • Alternative Starting Materials: If triazolone formation persists, consider using alternative starting materials such as acylthiosemicarbazides followed by desulfurization/cyclization, or the reaction of carboxylic acid hydrazides with cyanogen bromide.

Issue 2: Low Yield of the Desired 2-Amino-1,3,4-oxadiazole

  • Symptom: Low isolated yield of the final product.

  • Probable Causes:

    • Incomplete reaction.

    • Decomposition of starting materials or product.

    • Formation of multiple byproducts, complicating purification.

    • For acylthiosemicarbazide routes, inefficient desulfurization.

  • Recommended Solutions:

    • Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion. For thermally sensitive compounds, consider lower reaction temperatures for longer durations.

    • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating.[1]

    • Choice of Cyclizing Agent: The choice of cyclizing agent can dramatically impact yield. For instance, in the cyclization of thiosemicarbazides, using EDCI·HCl in DMSO can favor the formation of the desired oxadiazole.

Issue 3: Formation of 2-Amino-1,3,4-Thiadiazole Byproduct from Acylthiosemicarbazides

  • Symptom: Isolation of a sulfur-containing byproduct, the 2-amino-1,3,4-thiadiazole isomer.

  • Probable Cause: When using acylthiosemicarbazides as precursors, the reaction conditions can favor a dehydrative cyclization to the thiadiazole instead of a desulfurative cyclization to the oxadiazole.

  • Recommended Solutions:

    • Reagent Selection: The choice of reagent is critical for directing the cyclization pathway.

      • To favor the 2-amino-1,3,4-oxadiazole , use desulfurizing agents like EDCI·HCl in DMSO.

      • To favor the 2-amino-1,3,4-thiadiazole , dehydrating agents such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (p-TsCl) are more effective.

    • Careful Control of Reaction Conditions: When using reagents like POCl₃, which can potentially lead to a mixture of oxadiazoles and thiadiazoles, careful control of temperature and reaction time is necessary to maximize the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-amino-1,3,4-oxadiazoles?

A1: The most common synthetic routes include:

  • Oxidative cyclization of semicarbazones: This method typically involves the reaction of an aldehyde with semicarbazide to form a semicarbazone, which is then cyclized using an oxidizing agent like iodine.[2][3]

  • Cyclization of acylthiosemicarbazides: This involves the desulfurization and cyclization of an acylthiosemicarbazide, often using reagents like EDCI·HCl.

  • Reaction of carboxylic acid hydrazides with cyanogen bromide: This is a straightforward method for preparing 2-amino-5-substituted-1,3,4-oxadiazoles.[1]

  • Phosphorus oxychloride (POCl₃)-assisted cyclization: This method can be used with various precursors, but may require careful optimization to avoid byproducts.[4]

Q2: How can I improve the regioselectivity of the cyclization of acylthiosemicarbazides to favor the oxadiazole?

A2: To improve the regioselectivity towards the 2-amino-1,3,4-oxadiazole, the use of a desulfurizing agent is key. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl) in a solvent like DMSO has been shown to be highly effective in promoting the formation of the oxadiazole over the thiadiazole.

Q3: Is microwave-assisted synthesis a good option for preparing 2-amino-1,3,4-oxadiazoles?

A3: Yes, microwave-assisted synthesis is an excellent option. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1]

Q4: What are the key parameters to control in the iodine-mediated oxidative cyclization of semicarbazones?

A4: The key parameters to control are:

  • Base: The presence of a base like potassium carbonate is crucial.

  • Solvent: A suitable solvent such as 1,4-dioxane is commonly used.

  • Temperature: The reaction is typically carried out at an elevated temperature, for example, 80°C.

  • Stoichiometry of Iodine: The amount of iodine should be carefully controlled to ensure complete oxidation without promoting side reactions.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Amino-5-substituted-phenyl-1,3,4-oxadiazoles [1]

EntrySubstituentMethodReaction TimeYield (%)
1HConventional8-10 hours60.1
2HMicrowave15-20 seconds77.6
34-ClConventional8-10 hours74.1
44-ClMicrowave15-20 seconds92.1
54-NO₂Conventional8-10 hours65.5
64-NO₂Microwave15-20 seconds83.2

Table 2: Regioselectivity in the Cyclization of Thiosemicarbazides

PrecursorReagent/SolventProduct FavoredReference
AcylthiosemicarbazideEDCI·HCl / DMSO2-Amino-1,3,4-oxadiazole
AcylthiosemicarbazidePOCl₃ / Chlorobenzene2-Amino-1,3,4-thiadiazole

Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones [2]

  • To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the resulting residue in 1,4-dioxane (5 mL).

  • Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially.

  • Stir the reaction mixture at 80°C until the reaction is complete (monitored by TLC, typically 1-4.5 hours).

  • After cooling to room temperature, quench the reaction with a 5% aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: POCl₃-Assisted Synthesis of 2-Amino-1,3,4-oxadiazoles [4]

  • Dissolve the carboxylic acid (1 mol) and semicarbazide (1 mol) in phosphorus oxychloride (3 mL).

  • Reflux the mixture for 45 minutes.

  • Cool the reaction to room temperature and carefully add water (3 mL).

  • Reflux the mixture for an additional 4 hours.

  • Filter the hot solution and wash the solid with warm water.

  • Basify the filtrate with a saturated solution of potassium hydroxide.

  • Collect the precipitate by filtration and recrystallize from ethanol.

Protocol 3: Synthesis from Carboxylic Acid Hydrazides and Cyanogen Bromide [1]

  • Prepare a solution of cyanogen bromide in a suitable solvent like methanol.

  • Add a solution of the carboxylic acid hydrazide in the same solvent to the cyanogen bromide solution.

  • Heat the mixture to reflux and then cool to room temperature.

  • Neutralize the reaction mixture with a base such as ammonium hydroxide to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent like methanol.

Visualizations

experimental_workflow cluster_semicarbazone Semicarbazone Route cluster_cyclization Oxidative Cyclization start1 Aldehyde + Semicarbazide semicarbazone Semicarbazone Intermediate start1->semicarbazone Condensation product 2-Amino-1,3,4-oxadiazole semicarbazone->product Iodine, K2CO3 byproduct 1,2,4-Triazol-3-one (Byproduct) semicarbazone->byproduct Acidic Conditions

Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones.

byproduct_formation cluster_pathways Competing Cyclization Pathways semicarbazone Semicarbazone Intermediate path_oxadiazole Intramolecular attack by Oxygen semicarbazone->path_oxadiazole path_triazolone Intramolecular attack by Amino Group semicarbazone->path_triazolone oxadiazole 2-Amino-1,3,4-oxadiazole (Desired Product) path_oxadiazole->oxadiazole triazolone 1,2,4-Triazol-3-one (Byproduct) path_triazolone->triazolone

Caption: Competing pathways leading to the desired product and the triazolone byproduct.

regioselectivity cluster_conditions Reaction Conditions start Acylthiosemicarbazide desulfurization Desulfurization (e.g., EDCI-HCl) start->desulfurization dehydration Dehydration (e.g., POCl3) start->dehydration oxadiazole 2-Amino-1,3,4-oxadiazole desulfurization->oxadiazole thiadiazole 2-Amino-1,3,4-thiadiazole dehydration->thiadiazole

Caption: Influence of reaction conditions on the regioselective synthesis from acylthiosemicarbazides.

References

Troubleshooting poor cell permeability of oxadiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor cell permeability of oxadiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My oxadiazole-based compound is highly potent in enzymatic assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A significant drop in potency between biochemical and cellular assays often points towards poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target at a sufficient concentration. Other potential factors include compound instability in the cell culture medium or active removal from the cell by efflux pumps.[1]

Q2: What intrinsic physicochemical properties of oxadiazole-based compounds can lead to poor cell permeability?

The oxadiazole ring itself is a stable, five-membered aromatic heterocycle, often used to replace esters and amides to improve metabolic stability.[2][3] However, the overall properties of the molecule dictate its permeability. Key factors that can hinder permeability include:

  • High Polar Surface Area (PSA): A large number of hydrogen bond donors and acceptors in the molecule increases its polarity, making it difficult to cross the lipophilic cell membrane.[4]

  • Low Lipophilicity: Compounds that are too hydrophilic will not readily partition into the lipid bilayer. The octanol-water partition coefficient (LogP) is a key measure of this property.[5]

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1][4]

  • Presence of Charged Groups: Ionized groups at physiological pH can severely limit passive diffusion.

Q3: How can I begin to assess the cell permeability of my oxadiazole compound?

A tiered approach using standard in vitro permeability assays is recommended.[6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is an excellent first screen for passive permeability, as it is not confounded by active transport or metabolism.[4][6]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) that mimic the intestinal barrier.[7] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport processes, such as efflux.[6][7]

Troubleshooting Guide

Problem: My compound shows low permeability in the initial PAMPA screen.

This result suggests that the compound's fundamental physicochemical properties are not favorable for passive diffusion.

  • Troubleshooting Strategy: Structural Modification The goal is to optimize the balance between solubility and lipophilicity. Consider the following modifications based on structure-activity relationship (SAR) data:[8][9]

    • Increase Lipophilicity: Introduce hydrophobic or halogen-containing substituents on aromatic rings.[8]

    • Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors (e.g., -OH, -NH2 groups). N-methylation of amide bonds is a common strategy to reduce hydrogen bonding capacity.[1][4]

    • Mask Polar Groups: Utilize a prodrug strategy where polar groups are temporarily masked with lipophilic moieties that can be cleaved by intracellular enzymes.[1][10]

    • Modulate pKa: If the compound has a highly basic amine, consider modifications to reduce its basicity and thus the degree of ionization at physiological pH.[1]

Problem: My compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay.

This discrepancy strongly suggests that the compound is a substrate for active efflux pumps.[6] Efflux pumps are membrane transporters that actively remove substances from the cell, preventing them from reaching their target.[11][12]

  • Troubleshooting Strategy 1: Confirm Efflux with a Bidirectional Caco-2 Assay Perform a Caco-2 assay measuring transport in both directions: apical to basolateral (A→B) and basolateral to apical (B→A).[7][13] Calculate the efflux ratio (ER) using the apparent permeability (Papp) values: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux pump.[7]

  • Troubleshooting Strategy 2: Use Efflux Pump Inhibitors Repeat the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin A). A significant increase in the A→B permeability and a decrease in the efflux ratio would confirm that your compound is subject to efflux.[6]

  • Troubleshooting Strategy 3: Structural Modification to Evade Efflux Slight modifications to the compound's structure can sometimes disrupt its recognition by efflux pumps without compromising its primary activity. This often involves altering the size, shape, or charge distribution of the molecule.

Data Presentation

Quantitative data from permeability assays are crucial for classifying and comparing compounds.

Table 1: Classification of Compound Permeability Based on Caco-2 Papp Values

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Intestinal Absorption
High > 10 Well absorbed (>85%)
Moderate 1 - 10 Moderately absorbed (50-85%)
Low < 1 Poorly absorbed (<50%)

(Source: Adapted from Caco-2 cell permeability assay guidelines)[7]

Table 2: Sample Data for Troubleshooting Efflux

Compound Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
Control (Propranolol) 25.0 23.5 0.94 High Permeability, Not an Efflux Substrate
Oxadiazole A 0.8 9.6 12.0 Low Permeability, Likely Efflux Substrate
Oxadiazole A + Inhibitor 4.5 5.0 1.1 Efflux Confirmed

| Oxadiazole B | 15.2 | 16.1 | 1.06 | High Permeability, Not an Efflux Substrate |

Visualized Workflows and Relationships

TroubleshootingWorkflow start Low Cellular Activity of Oxadiazole Compound perm_assay Assess Permeability (PAMPA & Caco-2 Assays) start->perm_assay pampa_result PAMPA Result? perm_assay->pampa_result caco2_result Caco-2 Result? pampa_result->caco2_result High Passive Permeability modify_structure Modify Physicochemical Properties (LogP, PSA, H-bonds) pampa_result->modify_structure Low Passive Permeability efflux Investigate Efflux (Bidirectional Assay, Inhibitors) caco2_result->efflux Low A->B Permeability Efflux Ratio > 2 other_issues Investigate Other Issues (Metabolism, Target Engagement, Compound Stability) caco2_result->other_issues High A->B Permeability Efflux Ratio < 2 efflux->modify_structure Efflux Confirmed efflux->other_issues Efflux Not the Primary Issue modify_structure->perm_assay Re-evaluate success Permeability Optimized other_issues->success

Caption: Troubleshooting workflow for low cellular activity.

PermeabilityFactors cluster_physchem Physicochemical Properties cluster_molecular Molecular Properties cluster_biological Biological Interactions center Cell Permeability lipophilicity Lipophilicity (LogP) center->lipophilicity influences psa Polar Surface Area (PSA) center->psa influences h_bonds H-Bond Donors/Acceptors center->h_bonds influences charge Charge (pKa) center->charge influences size Size (MW) center->size influences shape Shape & Rigidity center->shape influences efflux Efflux Pump Recognition center->efflux is reduced by uptake Active Uptake Transporters center->uptake is increased by metabolism Metabolic Stability center->metabolism is related to ExperimentalWorkflow cluster_transport Bidirectional Transport start Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21-28 days start->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity prepare_assay Wash and pre-incubate monolayers with buffer check_integrity->prepare_assay a_to_b A -> B Dosing: Add compound to Apical prepare_assay->a_to_b b_to_a B -> A Dosing: Add compound to Basolateral prepare_assay->b_to_a incubate Incubate for 2 hours at 37°C a_to_b->incubate b_to_a->incubate sample Collect samples from Donor and Receiver compartments incubate->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp (A->B, B->A) and Efflux Ratio analyze->calculate end Classify Compound Permeability calculate->end

References

Technical Support Center: Stabilizing [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. The following information is designed to help stabilize the compound for long-term storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture (hydrolysis), oxygen (oxidation), elevated temperatures, and light. The aminomethyl group is particularly susceptible to oxidative degradation, while the 1,3,4-oxadiazole ring, though generally stable, can be sensitive to strong acidic or basic conditions.

Q2: What are the recommended storage conditions for long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material to protect from light and moisture.

  • Environment: Store in a dry, dark place.

Q3: How can I assess the purity and detect degradation of my stored this compound?

A3: The purity of your compound and the presence of any degradation products can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Other techniques include:

  • Mass Spectrometry (MS): To identify the molecular weights of the parent compound and any impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structural changes due to degradation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups that may indicate degradation.

Troubleshooting Guides

Issue 1: Gradual Discoloration of the Compound
Potential Cause Troubleshooting Steps Preventative Measures
Oxidation - Confirm the presence of oxidative degradation products using LC-MS. - If oxidation is confirmed, repurify the compound if possible (e.g., by chromatography).- Always store the compound under an inert atmosphere (argon or nitrogen). - Use de-gassed solvents for preparing solutions. - Minimize exposure to air during handling.
Light Exposure - Compare the appearance of a sample stored in the dark with one that has been exposed to light. - Analyze both samples by HPLC to check for photodegradation products.- Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. - Conduct experiments under low-light conditions when possible.
Issue 2: Decrease in Purity or Appearance of New Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps Preventative Measures
Hydrolysis - Analyze the sample using LC-MS to identify potential hydrolysis products (e.g., formation of a carboxylic acid from the amine). - Ensure that all solvents and containers are scrupulously dry.- Store the compound in a desiccator. - Use anhydrous solvents when preparing solutions. - Tightly seal storage containers to prevent moisture ingress.
Thermal Degradation - If the compound has been exposed to elevated temperatures, analyze a sample by HPLC and compare it to a reference standard stored under recommended conditions.- Strictly adhere to the recommended storage temperature of 2-8°C. - Avoid leaving the compound at room temperature for extended periods.

Data Presentation

The following table summarizes the potential degradation of a generic 1,3,4-oxadiazole derivative under forced degradation conditions, providing insight into the potential stability of this compound.

Stress Condition Typical Degradation (%) Potential Degradation Products
Acid Hydrolysis (e.g., 0.1N HCl) 10-30%Ring-opened products, hydrolysis of the aminomethyl group.
Base Hydrolysis (e.g., 0.1N NaOH) 20-40%Ring cleavage products, potential deamination.
Oxidative (e.g., 3% H₂O₂) 15-35%N-oxides, deamination to form an aldehyde or carboxylic acid.
Thermal (e.g., 60°C) 5-15%General decomposition, potential dimerization or polymerization.
Photolytic (UV/Vis light) 5-20%Photodegradation products, often colored impurities.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample Solution: Prepare a solution of the stored compound at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak in the sample chromatogram relative to the standard.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_eval Data Evaluation start Start with Stored This compound prep_sample Prepare Sample Solution (e.g., 1 mg/mL) start->prep_sample prep_standard Prepare Reference Standard Solution (e.g., 1 mg/mL) start->prep_standard hplc HPLC Analysis (C18 Column, Gradient Elution) prep_sample->hplc prep_standard->hplc data_acq Data Acquisition (UV Detection) hplc->data_acq compare Compare Chromatograms (Sample vs. Standard) data_acq->compare identify Identify Degradation Products (LC-MS, NMR) compare->identify If new peaks appear quantify Quantify Purity and Degradation compare->quantify

Caption: Workflow for assessing the stability of the compound.

degradation_pathway Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation compound This compound hydrolysis_product Ring-Opened Products / (5-Methyl-1,3,4-oxadiazol-2-yl)methanol compound->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-Oxide / 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde compound->oxidation_product [O] photo_product Colored Impurities / Radical Species compound->photo_product hv

Caption: Potential degradation pathways for the compound.

Technical Support Center: Refinement of Purification Protocols for 5-Methyl-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for 5-methyl-1,3,4-oxadiazole analogs. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 5-methyl-1,3,4-oxadiazole analogs?

A1: Common impurities include unreacted starting materials such as acyl hydrazides, residual dehydrating agents (e.g., phosphorus oxychloride), and side-products from incomplete cyclization or rearrangement. Depending on the synthetic route, N,N'-diacylhydrazines can also be a significant impurity.

Q2: My purified 5-methyl-1,3,4-oxadiazole analog shows poor stability. What could be the cause?

A2: 1,3,4-Oxadiazoles are generally stable heterocyclic compounds. However, their stability can be influenced by factors such as pH and the presence of nucleophiles.[1] Some analogs can be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to ensure the final product is stored in a neutral, dry environment.

Q3: I am observing a low yield after purification. What are the likely reasons?

A3: Low recovery can stem from several factors during the purification process. In column chromatography, issues can include irreversible adsorption of the compound onto the silica gel, using a solvent system with polarity that is either too high or too low, or decomposition on the stationary phase. During recrystallization, using an excessive amount of solvent, cooling the solution too rapidly, or selecting an inappropriate solvent can lead to significant product loss.

Q4: How can I confirm the purity of my final 5-methyl-1,3,4-oxadiazole product?

A4: Purity is typically assessed using a combination of techniques. Thin-layer chromatography (TLC) provides a quick qualitative check. High-performance liquid chromatography (HPLC) offers quantitative purity analysis. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural confirmation and detection of impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of 5-methyl-1,3,4-oxadiazole analogs.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like neutral alumina or florisil.
Poor separation of the product from impurities The chosen solvent system has inadequate selectivity.Screen different solvent systems using TLC. A good separation is typically achieved when the Rf value of the product is around 0.3-0.5.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.
The sample was not loaded correctly.Use a minimal amount of solvent to dissolve the crude product before loading. A "dry-loading" technique, where the crude product is pre-adsorbed onto a small amount of silica gel, can improve resolution.
Streaking or tailing of spots on TLC and column The compound is too polar for the solvent system.Add a small amount of a more polar solvent like methanol to the eluent.
The compound is acidic or basic.For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%).
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is supersaturated with impurities.Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization.
The solution is being cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The compound is too soluble in the chosen solvent.Add a "co-solvent" in which the compound is less soluble dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the compound completely.
The crystals were filtered before crystallization was complete.Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.

Quantitative Data Summary

The following tables summarize typical yields and purity levels obtained for 5-methyl-1,3,4-oxadiazole analogs under different purification conditions, as reported in the literature.

Table 1: Purification of 2-(substituted)-5-methyl-1,3,4-oxadiazoles by Column Chromatography

Substituent (R) Stationary Phase Eluent System Yield (%) Purity (%) Reference
2-(cyclopropylmethoxy)phenylSilica gelEthyl acetate/Hexane (5-10%)52>95 (by NMR)[2]
4-sulfamoylphenylFlash ChromatographyMethylene chlorideNot specifiedHigh[3]

Table 2: Purification of 2-(substituted)-5-methyl-1,3,4-oxadiazoles by Recrystallization

Substituent (R) Recrystallization Solvent Yield (%) Purity (%) Reference
Various aryl groupsEthanolGoodHigh[4]
NaphthylmethylEthanol88-90Not specified

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl-5-methyl-1,3,4-oxadiazole

This protocol describes a common method for synthesizing the crude product that will require subsequent purification.

Materials:

  • Aroyl hydrazide (1 equivalent)

  • Acetic anhydride (excess)

  • Phosphorus oxychloride (as dehydrating agent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of the appropriate aroyl hydrazide and an excess of acetic anhydride is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess acetic anhydride is removed under reduced pressure.

  • The resulting intermediate, a diacylhydrazine, is then treated with a dehydrating agent like phosphorus oxychloride and heated.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-aryl-5-methyl-1,3,4-oxadiazole.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude 2-aryl-5-methyl-1,3,4-oxadiazole

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under a UV lamp to determine the optimal solvent system for separation.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the excess hexane to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-aryl-5-methyl-1,3,4-oxadiazole.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude 2-aryl-5-methyl-1,3,4-oxadiazole

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of the potential recrystallization solvent (e.g., ethanol). The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if needed.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Aroyl Hydrazide + Acetic Anhydride reflux Reflux start->reflux intermediate Diacylhydrazine Intermediate reflux->intermediate cyclization Cyclization with POCl3 intermediate->cyclization workup Aqueous Workup cyclization->workup crude Crude 5-Methyl-1,3,4-oxadiazole Analog workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure Pure Product chromatography->pure recrystallization->pure tlc TLC pure->tlc hplc HPLC pure->hplc nmr NMR pure->nmr ms Mass Spec pure->ms

Caption: General workflow for the synthesis and purification of 5-methyl-1,3,4-oxadiazole analogs.

Troubleshooting Decision Tree for Low Purity

troubleshooting_purity cluster_nmr NMR Analysis cluster_hplc HPLC Analysis start Low Purity of Final Product check_nmr Review NMR Spectrum start->check_nmr check_hplc Analyze by HPLC start->check_hplc broad_peaks Broad Peaks? check_nmr->broad_peaks impurity_peaks Identifiable Impurity Peaks? check_nmr->impurity_peaks multiple_peaks Multiple Peaks? check_hplc->multiple_peaks paramagnetic Paramagnetic Impurities? broad_peaks->paramagnetic starting_material Unreacted Starting Material? impurity_peaks->starting_material solvent Residual Solvent? impurity_peaks->solvent repurify Re-purify by alternative method paramagnetic->repurify starting_material->repurify high_vac Dry under high vacuum solvent->high_vac optimize_chroma Optimize Chromatography Conditions multiple_peaks->optimize_chroma If separation is poor optimize_recrys Optimize Recrystallization Solvent multiple_peaks->optimize_recrys If multiple components co-crystallize

Caption: Decision tree for troubleshooting low purity issues of 5-methyl-1,3,4-oxadiazole analogs.

Potential Signaling Pathway Inhibition

Many 1,3,4-oxadiazole derivatives have been investigated for their potential as enzyme inhibitors in various signaling pathways relevant to drug discovery.[4][5] For example, some analogs have shown inhibitory activity against enzymes like matrix metalloproteinases (MMPs), which are involved in cancer progression.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Angiogenesis, Metastasis transcription->proliferation mmp MMPs transcription->mmp oxadiazole 5-Methyl-1,3,4-oxadiazole Analog oxadiazole->mmp Inhibition mmp->proliferation

Caption: Illustrative diagram of a signaling pathway potentially targeted by 5-methyl-1,3,4-oxadiazole analogs through MMP inhibition.

References

Addressing challenges in scaling up [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via a multi-step process. The most common and scalable strategy involves the formation of a key intermediate, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole , followed by a nucleophilic substitution with methylamine. An alternative route involves the reductive amination of 5-methyl-1,3,4-oxadiazole-2-carbaldehyde . This guide will focus primarily on the more documented chloromethyl intermediate pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable route for synthesizing the 5-methyl-1,3,4-oxadiazole core?

A1: The most prevalent method is the cyclodehydration of a 1,2-diacylhydrazine intermediate. For the 5-methyl substituted core, this typically starts with acetohydrazide which is first acylated with an appropriate reagent (e.g., chloroacetyl chloride) and then cyclized. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1] For large-scale synthesis, reagents that are inexpensive and safe to handle are preferred.[2]

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety hazards are associated with the cyclodehydration step. Reagents like phosphorus oxychloride and thionyl chloride are highly corrosive, toxic, and react violently with water.[1] These reactions are often exothermic and require rigorous temperature control to prevent thermal runaway. Adequate ventilation, personal protective equipment (PPE), and a well-designed reactor setup with cooling capabilities are critical.

Q3: Are there greener or safer alternatives to traditional cyclodehydration reagents?

A3: Yes, solid-supported reagents and newer cyclizing agents like the Burgess reagent can offer milder reaction conditions, although they may be more expensive.[3][4] Additionally, developing continuous flow processes can significantly improve safety and scalability. Flow chemistry minimizes the volume of hazardous reagents handled at any given time and allows for superior temperature control, reducing the risk of exothermic events.[5]

Q4: What is the most effective method for introducing the methylamine side chain?

A4: The most direct method is the nucleophilic substitution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole with methylamine.[3] This reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Using an excess of methylamine can also serve this purpose.

Q5: How can the final product be purified effectively on a larger scale?

A5: Purification strategies depend on the nature of the impurities. A typical workup involves an aqueous wash to remove inorganic salts, followed by extraction. The crude product can then be purified by recrystallization from an appropriate solvent system. If impurities have similar solubility, column chromatography may be necessary, although this can be challenging and costly at scale. For large-scale operations, telescoping steps (combining reactions without isolating intermediates) and optimizing the final crystallization step are key to achieving high purity efficiently.[5]

Experimental Workflow and Logic Diagrams

Synthesis_Workflow start_end start_end process process intermediate intermediate final final A Acetohydrazide + Chloroacetyl Chloride B Step 1: Acylation A->B Solvent (THF) C N'-(2-chloroacetyl)acetohydrazide (Intermediate 1) B->C D Step 2: Cyclodehydration (e.g., with POCl3) C->D Dehydrating Agent E 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (Intermediate 2) D->E F Step 3: Amination (with Methylamine) E->F Base (optional) G Crude Final Product F->G H Step 4: Purification (Workup & Recrystallization) G->H I This compound (Final Product) H->I

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Purity problem problem cause cause solution solution P1 Problem: Final product fails purity specifications C1 Cause: Incomplete Cyclization (Step 2) P1->C1 C2 Cause: Formation of Byproducts in Amination (Step 3) P1->C2 C3 Cause: Ineffective Purification (Step 4) P1->C3 S1a Solution: Increase reaction time/ temperature for Step 2 C1->S1a S1b Solution: Use a stronger dehydrating agent C1->S1b S2a Solution: Control temperature of methylamine addition C2->S2a S2b Solution: Check for dimer formation; use dilute conditions C2->S2b S3a Solution: Screen different recrystallization solvents C3->S3a S3b Solution: Consider an acid/base wash during workup C3->S3b

Caption: Troubleshooting logic for addressing product purity issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution / Action
Low or No Yield in Cyclization (Step 2) 1. Dehydrating agent is inactive (e.g., old POCl₃).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh, unopened bottle of the dehydrating agent.2. Gradually increase the reflux temperature and monitor by TLC.3. Extend the reaction time, monitoring for product formation via TLC/LCMS.
Formation of Dark Tar or Polymer 1. Reaction temperature is too high, causing decomposition.2. Presence of water in the reaction mixture.1. Ensure precise temperature control. Add reagents slowly to manage exotherms.2. Use anhydrous solvents and dry all glassware thoroughly before starting.
Low Yield in Amination (Step 3) 1. Incomplete reaction with methylamine.2. Formation of bis-alkylated or other side products.3. Loss of volatile methylamine from the reaction.1. Use a moderate excess of methylamine (e.g., 2-3 equivalents).2. Add the chloromethyl intermediate slowly to the methylamine solution.3. Perform the reaction in a sealed vessel or under a condenser cooled to a low temperature.
Difficult Product Isolation 1. Product is highly soluble in the workup/extraction solvent.2. Product precipitates as an oil instead of a solid.1. After the reaction, consider a solvent swap to a solvent in which the product is less soluble before crystallization.2. Try adding seed crystals or scratching the flask. Screen for a different recrystallization solvent system.

Data Tables

Table 1: Comparison of Common Cyclodehydrating Agents for 1,3,4-Oxadiazole Synthesis

ReagentTypical ConditionsAdvantagesScale-Up Considerations
Phosphorus Oxychloride (POCl₃) Reflux, neat or in solventInexpensive, powerful, widely used.[1]Highly corrosive and toxic; exothermic reaction requires careful control.
Thionyl Chloride (SOCl₂) Reflux, neat or in solventEffective and readily available.[1]Corrosive, toxic gas (SO₂, HCl) evolution; requires scrubbing system.
Polyphosphoric Acid (PPA) High temperature (120-160°C)Good for difficult cyclizations.[6]Viscous, making stirring and product isolation difficult at scale.
Burgess Reagent Milder temps (e.g., 100°C), THF/DioxaneHigh yield, cleaner reactions, milder conditions.[3][4]Significantly more expensive, limiting its use for large-scale manufacturing.
Iodine (I₂) 100°C, DMSO, with a base (K₂CO₃)Metal-free, efficient for oxidative cyclizations.[5]Requires careful workup to remove iodine; potential for halogenated byproducts.

Detailed Experimental Protocols

Disclaimer: These protocols are representative procedures based on established chemical principles for this class of compounds. All experiments, especially on a larger scale, should be preceded by a thorough risk assessment.

Protocol 1: Synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (Key Intermediate)

This protocol is a two-step process involving acylation and subsequent cyclization.

Step 1A: Synthesis of N'-(2-chloroacetyl)acetohydrazide

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add acetohydrazide (1.0 eq) and anhydrous tetrahydrofuran (THF, 10-15 L/kg of acetohydrazide).

  • Cooling: Begin stirring to form a slurry and cool the reactor to 0-5°C.

  • Reagent Addition: In a separate vessel, dissolve chloroacetyl chloride (1.05 eq) in anhydrous THF (~2 L/kg). Add this solution slowly to the cooled acetohydrazide slurry over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Isolation: The product often precipitates from the solution. Filter the solid, wash the cake with cold THF, and dry under vacuum. This intermediate is typically used directly in the next step.

Step 1B: Cyclodehydration to 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole

  • Reactor Setup: Charge a clean, dry, jacketed reactor with phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reagent Addition: Under vigorous stirring, add the crude N'-(2-chloroacetyl)acetohydrazide (1.0 eq) portion-wise, controlling the addition rate to manage any initial exotherm.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LCMS.[7]

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the acidic aqueous slurry with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, which can be purified by recrystallization or used directly.

Protocol 2: Synthesis of this compound (Final Product)

  • Reactor Setup: Charge a reactor with a solution of methylamine (2.5 eq, e.g., 40% in water or 2M in THF) and a suitable solvent like THF (10 L/kg of the chloromethyl intermediate).

  • Cooling: Cool the methylamine solution to 0-5°C.

  • Reagent Addition: Dissolve the crude 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in THF (~3 L/kg) and add it dropwise to the cooled methylamine solution, maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by analytical methods.

  • Concentration: Remove the solvent and excess methylamine under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with water and then brine. An acid-base workup may be employed here for further purification if needed (extracting into aqueous acid, washing the aqueous layer with an organic solvent, basifying, and then re-extracting the product into an organic solvent).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography to yield the final product.

References

Minimizing degradation of 1,3,4-oxadiazole compounds during bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1,3,4-oxadiazole compounds during bioassays.

Frequently Asked Questions (FAQs)

Q1: My 1,3,4-oxadiazole compound shows variable activity in my cell-based assay. What could be the cause?

A1: Inconsistent results with 1,3,4-oxadiazole derivatives in cell-based assays can stem from several factors. The most common issues are related to compound stability and solubility in aqueous media. The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring cleavage and loss of activity. Additionally, many heterocyclic compounds have poor aqueous solubility, which can lead to precipitation in your assay medium and, consequently, variable effective concentrations.

Q2: What is the general stability profile of 1,3,4-oxadiazole compounds?

A2: 1,3,4-oxadiazoles are generally considered to be thermally stable heterocyclic compounds. However, their stability is significantly influenced by pH. The oxadiazole ring is prone to hydrolytic degradation under both strongly acidic and strongly basic conditions. The specific substituents on the 2 and 5 positions of the oxadiazole ring also play a crucial role in the overall stability of the molecule.

Q3: How can I improve the solubility of my 1,3,4-oxadiazole compound in my aqueous bioassay buffer?

A3: To improve solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For your working solution, dilute the stock into your pre-warmed (37°C) assay buffer or cell culture medium with vigorous vortexing. To avoid "solvent shock" and precipitation, perform a serial dilution rather than a single large dilution. It is also crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

Q4: Can serum in my cell culture medium affect the stability and activity of my compound?

A4: Yes, serum components can influence both the stability and apparent activity of your compound. Serum proteins, such as albumin, can bind to small molecules, which can either increase their stability in solution or reduce their free concentration, thereby lowering their apparent potency. It is advisable to assess the stability of your compound in the presence and absence of serum to understand its effects.

Q5: Are there any specific storage recommendations for 1,3,4-oxadiazole compounds?

A5: Solid 1,3,4-oxadiazole compounds should be stored in a cool, dark, and dry place. Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and solvent evaporation. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Medium

Symptoms:

  • Visible precipitate or cloudiness in the well plate after adding the compound.

  • High variability between replicate wells.

  • Lower than expected compound potency.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells after compound addition for any signs of precipitation.

  • Solubility Test: Before running the full assay, perform a simple solubility test by preparing the highest concentration of your compound in the assay medium and observing it over time at the assay temperature.

  • Optimize Dilution Strategy:

    • Use pre-warmed (37°C) media or buffer for dilutions.

    • Employ a serial dilution method to avoid rapid changes in solvent polarity.

    • Add the compound stock solution to the medium dropwise while gently vortexing.

  • Reduce Final Concentration: If precipitation persists, the final concentration of your compound may be too high for its aqueous solubility. Consider testing a lower concentration range.

Issue 2: Loss of Compound Activity Over Time

Symptoms:

  • The measured biological effect decreases with longer incubation times.

  • Inconsistent results between experiments run on different days.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study of your compound in the assay buffer under the exact experimental conditions (temperature, pH, light exposure) and for the same duration as your bioassay.

  • Control for pH Changes: In cell-based assays, cellular metabolism can alter the pH of the culture medium. Ensure your medium is adequately buffered and consider changing the medium for longer incubation periods.

  • Prepare Fresh Solutions: Always prepare fresh working dilutions of your compound from a frozen stock solution immediately before each experiment. Avoid using diluted aqueous solutions that have been stored.

  • Consider Non-specific Binding: Hydrophobic compounds can adsorb to plasticware. Using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA) can mitigate this.

Data Presentation

Table 1: Qualitative Stability of the 1,3,4-Oxadiazole Ring
ConditionStabilityDegradation Pathway
Neutral pH (6-8) Generally Stable-
Acidic pH (<5) UnstableAcid-catalyzed hydrolysis leading to ring opening.[1]
Basic pH (>9) UnstableBase-catalyzed hydrolysis leading to ring opening.[1]
Thermal Stress Generally StableDependent on substituents.
Oxidative Stress Generally StableCan be susceptible depending on substituents.
Photostability Generally StableDependent on the chromophores present in the molecule.
Table 2: Forced Degradation of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine
Stress ConditionStressor% Degradation
Thermal 60°C for 24 h47.58%
Humidity Room temperature for 7 days56.28%
Acidic 0.1 N HCl65.28%
Basic 0.1 N NaOH29.36%
Oxidative 3% H₂O₂41.58%

Data adapted from a study on a specific 1,3,4-oxadiazole derivative. Degradation percentages may vary for other derivatives.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study for 1,3,4-Oxadiazole Compounds

Objective: To assess the stability of a 1,3,4-oxadiazole compound under various stress conditions to identify potential degradation pathways.

Materials:

  • 1,3,4-oxadiazole compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector or mass spectrometer

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, take an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light. At specified time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the stock solution at 60°C in the dark for 24 hours. At specified time points, take an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of a 1,3,4-oxadiazole compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • 1,3,4-oxadiazole compound

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the 1,3,4-oxadiazole compound (at a final concentration of typically 1 µM), and liver microsomes (at a final concentration of 0.5 mg/mL).

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results start Inconsistent Results Observed check_solubility Check for Compound Precipitation start->check_solubility check_stability Assess Compound Stability in Assay Medium check_solubility->check_stability No Precipitation optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, pre-warmed media) check_solubility->optimize_dilution Precipitation Observed fresh_solutions Use Freshly Prepared Working Solutions check_stability->fresh_solutions Degradation Observed end Consistent Results Achieved check_stability->end Compound Stable lower_concentration Test Lower Compound Concentrations optimize_dilution->lower_concentration lower_concentration->end control_ph Monitor and Control Assay pH fresh_solutions->control_ph control_ph->end

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Caption: Generalized hydrolytic degradation of the 1,3,4-oxadiazole ring.

Experimental Workflow for Microsomal Stability Assay prepare_reagents Prepare Reagents: - Compound Stock - Liver Microsomes - NADPH System - Buffer incubation Incubate at 37°C: Compound + Microsomes + Buffer prepare_reagents->incubation start_reaction Initiate Reaction: Add NADPH System incubation->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction: Add ice-cold ACN with Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate

References

Validation & Comparative

A Comparative Analysis of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Oxadiazoles, a class of five-membered heterocyclic compounds, are a cornerstone in modern medicinal chemistry. Among the four possible isomers, the 1,3,4- and 1,2,4-oxadiazoles are the most stable and have been extensively studied as privileged scaffolds in drug discovery.[1][2] Their prominence stems from their favorable physicochemical, metabolic, and pharmacokinetic properties.[1] Often employed as bioisosteres for amide and ester groups, these rings can enhance a molecule's pharmacological activity and metabolic stability by participating in hydrogen bond interactions with biological targets.[1][3][4]

Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][5] The selection between these isomers in drug design is often dictated by the desired spatial arrangement of substituents to achieve optimal interaction with a specific biological target.[1] This guide provides an objective comparison of their bioactivities, supported by experimental data from various studies.

Comparative Bioactivity: A Detailed Look

While both isomers exhibit a wide range of pharmacological effects, the existing literature reveals nuances in their potency and spectrum of activity across different therapeutic areas. Direct comparative studies under identical conditions are limited, but an analysis of published data provides valuable insights.[3]

Anticancer Activity

Derivatives of both isomers have shown significant promise as anticancer agents, acting through diverse mechanisms such as enzyme inhibition and cytotoxicity.[1][3]

  • 1,3,4-Oxadiazole Derivatives: This class has been widely explored for its anti-proliferative effects.[6] Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2), with some compounds exhibiting greater potency than the standard drug Doxorubicin.[3] Their mechanism often involves the inhibition of crucial cancer-related targets such as vascular endothelial growth factor (VEGF), histone deacetylase (HDAC), and various kinases.[7][8][9] For instance, certain benzothiophene-based 1,3,4-oxadiazoles showed significant cytotoxicity against the HT29 colon cancer cell line with IC50 values between 1.3 and 2.0 µM.[9]

  • 1,2,4-Oxadiazole Derivatives: This isomer has also yielded highly potent anticancer agents.[4] A notable example includes a series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives, which displayed excellent cytotoxicity against MCF-7, A-549 (lung), and A-375 (melanoma) cancer cell lines, with IC₅₀ values as low as 0.22 µM.[1] Another study reported isatin-based 1,2,4-oxadiazole derivatives that were highly active against mantel cell lymphoma (MCL) cell lines, showing IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[1]

Antimicrobial Activity

With the rise of antimicrobial resistance, both oxadiazole scaffolds are being actively investigated for the development of novel anti-infective agents.[1][10]

  • 1,3,4-Oxadiazole Derivatives: This isomer has been extensively incorporated into potential antimicrobial agents.[11][12] Hybrid molecules combining the 1,3,4-oxadiazole ring with quinolones have shown potent activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.[10] Furthermore, hybrid derivatives of 1,3,4-oxadiazole and isoxazole demonstrated antimicrobial activity two to four times stronger than the standard drug ampicillin against both Gram-positive and Gram-negative bacteria.[10]

  • 1,2,4-Oxadiazole Derivatives: While there is extensive research into their antimicrobial properties, direct quantitative comparisons in recent literature are less frequent than for their 1,3,4-counterparts.[4] However, the 1,2,4-oxadiazole nucleus is a key component in the development of various biologically active molecules, including those with antimicrobial effects.[4]

Anticonvulsant Activity

The neuroprotective potential of oxadiazoles has led to the exploration of both isomers for anticonvulsant properties.

  • 1,3,4-Oxadiazole Derivatives: A number of 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.[13][14] Structure-activity relationship studies have indicated that the presence of electron-donating groups (e.g., methoxy, amino) or weak electron-withdrawing groups (halogens) on a phenyl ring attached to the oxadiazole core can enhance anticonvulsant activity.[13] Some derivatives have shown efficacy comparable to standard drugs like diazepam.[15][16]

Data Presentation

Table 1: Comparative Anticancer Activity of Oxadiazole Isomers
Isomer TypeCompound ClassTarget Cell Line(s)Reported IC₅₀ Value
1,2,4-Oxadiazole Imidazopyrazine derivativeMCF-7, A-549, A-375As low as 0.22 µM[1]
1,2,4-Oxadiazole Isatin-based derivativeMantel Cell Lymphoma (MCL)0.4–1.5 µM[1]
1,3,4-Oxadiazole 2,5-disubstituted derivativeMCF-7, HCT-116, HepG2Potent activity, some > Doxorubicin[3]
1,3,4-Oxadiazole Benzothiophene-based derivativeHT291.3–2.0 µM[9]
1,3,4-Oxadiazole Hybrid with 1,2,4-OxadiazoleMCF-7, A549, MDA MB 2310.34–2.45 µM[17]
Table 2: Comparative Antimicrobial Activity of Oxadiazole Isomers
Isomer TypeCompound ClassTarget Microorganism(s)Reported Activity
1,3,4-Oxadiazole Quinolone hybridP. aeruginosa, S. aureusStronger/comparable to Ciprofloxacin[10]
1,3,4-Oxadiazole Isoxazole hybridGram (+ve) & Gram (-ve) bacteria2-4 times stronger than Ampicillin[10]
1,3,4-Oxadiazole Aniline derivativeS. aureus, B. subtilis, P. aeruginosa, E. coliGood antibacterial activity[18]

Experimental Protocols

The biological activities of oxadiazole derivatives are typically evaluated using a range of standardized in vitro and in vivo assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized oxadiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anticonvulsant Screening

Animal models are crucial for evaluating the potential of compounds to prevent or reduce seizures.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

    • Procedure: A supramaximal electrical stimulus is delivered to mice through corneal electrodes to induce a seizure.

    • Endpoint: The ability of a pre-administered test compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[14]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures.

    • Procedure: A convulsive dose of pentylenetetrazole is administered subcutaneously to mice.

    • Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures for a specified period is considered a positive result.[14]

Visualizing Methodologies and Pathways

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design & Synthesis of 1,3,4- & 1,2,4-Oxadiazole Derivatives purify Purification & Characterization (NMR, MS, IR) start->purify invitro In Vitro Assays (e.g., MTT, Antimicrobial) purify->invitro invivo In Vivo Assays (e.g., MES, scPTZ) invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) invivo->sar lead Lead Optimization sar->lead lead->start Iterative Redesign signaling_pathway cluster_pathway Simplified Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Oxadiazole Oxadiazole Inhibitor Oxadiazole->Kinase Inhibits

References

Unveiling the Target Profile: A Comparative Guide to 5-Methyl-1,3,4-Oxadiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profiles of 5-methyl-1,3,4-oxadiazole-based inhibitors, with a focus on a series of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive understanding of their selectivity and potential off-target effects.

The 5-methyl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide delves into the selectivity of a specific class of these compounds: 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives, which have been identified as potent and selective inhibitors of GSK-3β, a key therapeutic target in neurodegenerative diseases like Alzheimer's, as well as in other conditions such as bipolar disorder and cancer.[1][2]

Quantitative Cross-Reactivity Profiling

To ascertain the selectivity of these 5-methyl-1,3,4-oxadiazole-based inhibitors, a comparative analysis of their inhibitory activity against a panel of kinases is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a representative compound from this series, 2-{3-[4-(methylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole (referred to as Compound 1), against its primary target, GSK-3β, and a selection of other kinases.

Table 1: In Vitro Inhibitory Activity of Compound 1 against Primary Target GSK-3β

KinaseIC50 (nM)
GSK-3β8

Data sourced from Saitoh et al., J. Med. Chem. 2009, 52 (20), pp 6270–6286.[1][2]

Table 2: Cross-Reactivity Profile of Compound 1 against a Panel of Kinases

KinaseIC50 (nM)Selectivity (Fold vs. GSK-3β)
CDK2/cyclin A>1000>125
CDK5/p25>1000>125
ERK2>1000>125

Data sourced from Saitoh et al., J. Med. Chem. 2009, 52 (20), pp 6270–6286.[1][2]

The data clearly indicates that Compound 1 is a highly potent inhibitor of GSK-3β with excellent selectivity against the other kinases tested. The greater than 125-fold selectivity minimizes the potential for off-target effects, a crucial aspect in the development of safe and effective therapeutics.

Visualizing the Mechanism: GSK-3β Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Its activity is tightly regulated by inhibitory phosphorylation through various signaling pathways, including the insulin/PI3K/Akt pathway. In the context of Alzheimer's disease, dysregulation of GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), which contributes to the formation of amyloid-β plaques.[3][4][5][6]

GSK3_Signaling_Pathway cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates Wnt_Receptor Frizzled/LRP5/6 Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Wnt_Receptor->Destruction_Complex inhibits Akt Akt (PKB) PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b phosphorylates (inhibits) Tau Tau GSK3b->Tau hyperphosphorylates Amyloid-β Production Amyloid-β Production GSK3b->Amyloid-β Production APC APC Axin Axin beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and activates Destruction_Complex->beta_catenin phosphorylates for degradation Neurofibrillary Tangles Neurofibrillary Tangles Tau->Neurofibrillary Tangles Inhibitor 5-Methyl-1,3,4-oxadiazole Inhibitor Inhibitor->GSK3b inhibits Gene_Expression Gene Expression (Cell Survival, Proliferation) TCF_LEF->Gene_Expression Insulin Insulin Insulin->Insulin_Receptor binds Wnt Wnt Wnt->Wnt_Receptor binds

A simplified diagram of the GSK-3β signaling pathway and the point of intervention for 5-methyl-1,3,4-oxadiazole-based inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the cross-reactivity data, detailed experimental protocols are provided below for key assays used in the characterization of these inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant GSK-3β and other kinases of interest

  • Specific peptide substrate for each kinase (e.g., CREBtide for GSK-3β)

  • 5-methyl-1,3,4-oxadiazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted inhibitor in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radiolabel is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Add inhibitor, kinase, and substrate to plate A->C B Prepare kinase, substrate, and buffer mixture B->C D Initiate reaction with [γ-³³P]ATP/ATP mix C->D E Incubate at 30°C D->E F Stop reaction and transfer to filter plate E->F G Wash to remove unincorporated [γ-³³P]ATP F->G H Measure radioactivity G->H I Calculate % inhibition H->I J Plot dose-response curve and determine IC50 I->J

A general workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • 5-methyl-1,3,4-oxadiazole-based inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Cell lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control for a specified time.

  • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the protein concentration and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

By combining robust in vitro kinase profiling with cellular target engagement assays, researchers can build a comprehensive understanding of the selectivity and mechanism of action of 5-methyl-1,3,4-oxadiazole-based inhibitors, paving the way for the development of novel and highly targeted therapeutics.

References

Head-to-head comparison of different synthetic routes to 5-substituted-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its favorable pharmacokinetic properties and metabolic stability.[1] Consequently, a diverse array of synthetic methodologies has been developed to access this important heterocyclic scaffold. This guide provides a head-to-head comparison of the most prevalent synthetic routes to 5-substituted-1,3,4-oxadiazoles, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the key methodologies, presenting comparative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate synthetic route.

Key Synthetic Routes at a Glance

The synthesis of 5-substituted-1,3,4-oxadiazoles can be broadly categorized into four main approaches based on the starting materials:

  • From Carboxylic Acids and Acyl Hydrazides: This is one of the most common and versatile methods, often involving a one-pot procedure. The reaction proceeds via the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.[2]

  • From Aldehydes and Acyl Hydrazides: This route involves the initial formation of an N-acylhydrazone, which then undergoes oxidative cyclization to yield the 1,3,4-oxadiazole ring.[3]

  • From Acyl Hydrazides and Carbon Disulfide: This specific method leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols, which are valuable intermediates for further functionalization.[4]

  • From Tetrazoles and Carboxylic Acids or Acyl Chlorides: The Huisgen reaction offers an alternative pathway involving the reaction of a 5-substituted tetrazole with a carboxylic acid derivative, proceeding through a nitrile imine intermediate.[5][6]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and tolerance to various functional groups. The following tables provide a quantitative comparison of the different methodologies.

Table 1: Comparison of Synthetic Routes to 2,5-Disubstituted-1,3,4-Oxadiazoles

RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical Yield Range (%)Key AdvantagesKey Disadvantages
1 Carboxylic Acid & Acyl HydrazidePOCl₃, SOCl₂, TBTU, HATU, Burgess reagent, CDI/Ph₃P/CBr₄3-12 hours54-93%One-pot procedures are common; wide substrate scope.[7][8]May require harsh dehydrating agents; side product formation can occur.
2 Aldehyde & Acyl HydrazideI₂, CAN, Chloramine-T, Co(NO₃)₂3.5-4 hoursHigh Yields (often not quantified in reviews)Mild reaction conditions for the initial condensation.[3][9]The oxidative cyclization step may require specific and sometimes harsh oxidants.
4 5-Substituted Tetrazole & Acyl ChloridePyridine (as solvent and base)6-8 hours30-44% (for specific examples)A facile approach for clean and efficient synthesis.[6][10]Limited by the availability of substituted tetrazoles; can have lower yields.

Table 2: Synthesis of Specifically Substituted 1,3,4-Oxadiazoles

RouteTarget ProductStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical Yield Range (%)
3 5-Substituted-1,3,4-oxadiazole-2-thiolAcyl Hydrazide & Carbon DisulfideKOH or other base12 hours55-88%[4][8]
- 2-Amino-5-substituted-1,3,4-oxadiazoleAcylthiosemicarbazideI₂/NaOH, DBDMHNot specified82-94%[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each major synthetic route.

G cluster_0 Route 1: From Carboxylic Acids/Acyl Hydrazides Carboxylic Acid Carboxylic Acid 1,2-Diacylhydrazine 1,2-Diacylhydrazine Carboxylic Acid->1,2-Diacylhydrazine + Acyl Hydrazide Acyl Hydrazide_1 Acyl Hydrazide Acyl Hydrazide_1->1,2-Diacylhydrazine 1,3,4-Oxadiazole_1 2,5-Disubstituted-1,3,4-Oxadiazole 1,2-Diacylhydrazine->1,3,4-Oxadiazole_1 Dehydration (e.g., POCl3)

Synthetic pathway from carboxylic acids and acyl hydrazides.

G cluster_1 Route 2: From Aldehydes/Acyl Hydrazides Aldehyde Aldehyde N-Acylhydrazone N-Acylhydrazone Aldehyde->N-Acylhydrazone + Acyl Hydrazide Acyl Hydrazide_2 Acyl Hydrazide Acyl Hydrazide_2->N-Acylhydrazone 1,3,4-Oxadiazole_2 2,5-Disubstituted-1,3,4-Oxadiazole N-Acylhydrazone->1,3,4-Oxadiazole_2 Oxidative Cyclization (e.g., I2)

Synthetic pathway from aldehydes and acyl hydrazides.

G cluster_2 Route 3: From Acyl Hydrazides/Carbon Disulfide Acyl Hydrazide_3 Acyl Hydrazide Dithiocarbazate Intermediate Dithiocarbazate Intermediate Acyl Hydrazide_3->Dithiocarbazate Intermediate + CS2, Base Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbazate Intermediate Oxadiazole-2-thiol 5-Substituted-1,3,4-oxadiazole-2-thiol Dithiocarbazate Intermediate->Oxadiazole-2-thiol Cyclization & Acidification

Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

G cluster_3 Route 4: From Tetrazoles/Acyl Chlorides (Huisgen Reaction) Tetrazole 5-Substituted Tetrazole N-Acyl Tetrazole N-Acyl Tetrazole Tetrazole->N-Acyl Tetrazole + Acyl Chloride Acyl Chloride Acyl Chloride Acyl Chloride->N-Acyl Tetrazole Nitrile Imine Nitrile Imine N-Acyl Tetrazole->Nitrile Imine Rearrangement (-N2) 1,3,4-Oxadiazole_4 2,5-Disubstituted-1,3,4-Oxadiazole Nitrile Imine->1,3,4-Oxadiazole_4 Cyclization

Huisgen 1,3,4-oxadiazole synthesis from tetrazoles.

Decision-Making Workflow for Route Selection

To assist in selecting the optimal synthetic strategy, the following workflow outlines key decision points.

G start Desired 5-Substituted-1,3,4-Oxadiazole q1 Is a 2-thiol or 2-amino substituent required? start->q1 a1_yes Route 3 (for 2-thiol) or Acylthiosemicarbazide cyclization (for 2-amino) q1->a1_yes Yes q2 Are carboxylic acid and acyl hydrazide starting materials readily available? q1->q2 No a2_yes Route 1: One-pot synthesis from carboxylic acid and acyl hydrazide q2->a2_yes Yes q3 Are aldehyde and acyl hydrazide starting materials preferred? q2->q3 No a3_yes Route 2: Synthesis via N-acylhydrazone and oxidative cyclization q3->a3_yes Yes a3_no Consider Route 4: Huisgen reaction from tetrazoles if precursors are available q3->a3_no No

Workflow for selecting a synthetic route.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic routes discussed.

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from a Carboxylic Acid and Acyl Hydrazide [7]

This procedure is adapted from the synthesis of 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline.

  • To a round-bottomed flask, add naphthofuran-2-hydrazide (1 equivalent) and p-aminobenzoic acid (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, approximately 3 mL per gram of hydrazide) to the mixture with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones [11]

This is a general one-pot procedure directly transforming aldehydes and hydrazides.

  • In a reaction vessel, dissolve the aldehyde (1 equivalent) and the hydrazide (1 equivalent) in methanol.

  • Stir the mixture at room temperature until the formation of the N-acylhydrazone is complete, as monitored by LC-MS.

  • To the reaction mixture, add tetraethylammonium tetrafluoroborate (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 1 equivalent).

  • Add acetonitrile to the mixture.

  • Electrolyze the reaction mixture at a constant current using a graphite anode and a platinum foil cathode with stirring at room temperature.

  • Continue the electrolysis until a total charge of 3 F mol⁻¹ has been passed.

  • After the electrolysis is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 3: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols from an Acyl Hydrazide and Carbon Disulfide [4]

This procedure is adapted from the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

  • Dissolve 4-nitrobenzoic hydrazide (1 equivalent) in absolute ethanol in a round-bottomed flask.

  • Add carbon disulfide (approximately 0.9 equivalents) to the solution.

  • Add a solution of potassium hydroxide (approximately 0.5 equivalents) in water to the reaction mixture.

  • Heat the mixture under reflux for an appropriate amount of time (e.g., 12 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a weak acid (e.g., acetic acid) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol).

Protocol 4: Huisgen Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from a Tetrazole and an Acyl Chloride [10]

This protocol is based on an optimized procedure for the Huisgen reaction.

  • In a reaction vessel, dissolve the 5-substituted-1H-tetrazole (1 equivalent) in pyridine.

  • Add the acyl chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • Monitor the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Conclusion

The synthesis of 5-substituted-1,3,4-oxadiazoles can be achieved through a variety of effective routes. The choice of the optimal method is contingent upon the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. The one-pot synthesis from carboxylic acids and acyl hydrazides offers great versatility and is widely applicable. The oxidative cyclization of N-acylhydrazones provides a mild alternative, while the reaction of acyl hydrazides with carbon disulfide is the method of choice for accessing 2-thiol derivatives. The Huisgen reaction from tetrazoles, though sometimes lower in yield, presents a clean and efficient alternative. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to streamline the synthesis of these valuable heterocyclic compounds.

References

Orthogonal Validation of In Vitro Screening Hits for [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from identifying an initial "hit" in a high-throughput screening (HTS) campaign to a validated lead compound is a critical and often challenging phase in drug discovery.[1] Primary screens, while powerful for identifying compounds with desired activity, are prone to false positives.[1][2] Orthogonal validation, the process of confirming initial findings using distinct and independent assays, is therefore an indispensable step to ensure the biological activity is genuine and target-specific.[1][3] This guide provides a framework for the orthogonal validation of a hypothetical in vitro screening hit, [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine, a member of the biologically active 1,3,4-oxadiazole class of compounds.[4][5][6][7][8][9][10]

The Imperative of Orthogonal Validation

High-throughput screens are designed for scale and speed, which can sometimes compromise specificity, leading to a high rate of false-positive results.[1] These can arise from various artifacts, such as compound autofluorescence, inhibition of the reporter enzyme (e.g., luciferase), or non-specific reactivity.[1][2] A robust orthogonal validation strategy increases confidence in a hit compound by employing a series of secondary assays with different methodologies and biological endpoints to confirm the initial observations.[1]

This guide will use a hypothetical scenario where this compound was identified as an inhibitor of a specific protein kinase (e.g., a receptor tyrosine kinase) in a primary fluorescence-based biochemical assay.

Comparative Orthogonal Validation Strategy

A multi-faceted approach is crucial for validating hits. This involves a combination of biochemical, biophysical, and cell-based assays to confirm direct target engagement, elucidate the mechanism of action, and assess cellular efficacy.[3]

Table 1: Comparison of Orthogonal Validation Assays

Assay Type Specific Assay Example Principle Measures Advantages Limitations
Biochemical ADP-Glo™ Kinase AssayQuantifies ADP produced from a kinase reaction using a luminescence-based signal.Enzyme activity (IC50)High-throughput, sensitive, different readout from primary screen.In vitro artifact potential remains.
Biophysical Surface Plasmon Resonance (SPR)Measures changes in refractive index upon compound binding to an immobilized target protein.Binding affinity (KD), kinetics (ka, kd)Direct evidence of binding, label-free, provides kinetic data.Requires purified protein, can be low-throughput.
Biophysical Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a compound to a target protein.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Gold standard for binding thermodynamics, label-free.Requires significant amounts of pure protein and compound, low-throughput.
Cell-Based Western Blot for Phospho-ProteinMeasures the phosphorylation status of the target kinase or its downstream substrate in cells.Target engagement and downstream pathway modulationConfirms activity in a cellular context, provides mechanistic insight.Semi-quantitative, lower throughput.
Cell-Based Cell Viability/Proliferation Assay (MTT)Measures the metabolic activity of viable cells.Cellular phenotype (e.g., anti-proliferative effect) (EC50)Assesses the functional consequence of target inhibition in a biological system.Indirect measure of target engagement, can be affected by off-target toxicity.

Experimental Protocols

ADP-Glo™ Kinase Assay (Biochemical)

This assay provides an orthogonal biochemical confirmation of kinase inhibition with a different readout (luminescence) from the primary screen (fluorescence).

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in a kinase buffer.

  • Initiation: Add ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR) (Biophysical)

SPR provides direct evidence of binding between the compound and the target kinase.

Protocol:

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Continuously monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

  • Regeneration: Inject a regeneration solution to remove the bound compound.

  • Analysis: Analyze the binding and dissociation curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Western Blot for Downstream Substrate Phosphorylation (Cell-Based)

This assay confirms that the compound engages the target kinase in a cellular environment and inhibits its signaling pathway.

Protocol:

  • Cell Culture and Treatment: Seed cells that express the target kinase in 6-well plates. Pre-treat the cells with various concentrations of the hit compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor or other agonist to activate the kinase.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase, followed by a secondary antibody. Also, probe for the total amount of the substrate as a loading control.

  • Detection: Visualize the protein bands using a chemiluminescence or fluorescence imaging system.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

MTT Cell Viability Assay (Cell-Based)

This assay assesses the functional consequence of target inhibition, such as the inhibition of cancer cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells dependent on the target kinase's activity in a 96-well plate and treat with a dose-response of the hit compound for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at approximately 570 nm.[1]

  • Analysis: A decrease in absorbance indicates reduced cell viability.[1] Calculate the EC50 value.

Visualizing the Validation Workflow and Underlying Logic

The following diagrams illustrate the logical flow of the orthogonal validation process and a hypothetical signaling pathway that could be targeted.

G cluster_0 Primary Screen cluster_1 Orthogonal Validation cluster_2 Outcome PrimaryScreen High-Throughput Screen (Fluorescence-based Kinase Assay) Biochemical Biochemical Assay (ADP-Glo™) PrimaryScreen->Biochemical Confirms enzymatic inhibition with different readout FalsePositive False Positive PrimaryScreen->FalsePositive Biophysical Biophysical Assay (SPR or ITC) Biochemical->Biophysical Confirms direct binding to target Biochemical->FalsePositive CellBasedTarget Cell-Based Assay (Western Blot) Biophysical->CellBasedTarget Confirms target engagement in cells Biophysical->FalsePositive CellBasedPhenotype Cell-Based Assay (MTT - Viability) CellBasedTarget->CellBasedPhenotype Confirms functional cellular effect CellBasedTarget->FalsePositive ValidatedHit Validated Hit CellBasedPhenotype->ValidatedHit CellBasedPhenotype->FalsePositive

Caption: Orthogonal Validation Workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK binds and activates Substrate Downstream Substrate RTK->Substrate phosphorylates Pathway Signaling Pathway (e.g., MAPK/ERK) Substrate->Pathway activates Response Proliferation, Survival Pathway->Response promotes Compound This compound Compound->RTK inhibits

Caption: Hypothetical Kinase Signaling Pathway.

By systematically applying these orthogonal assays, researchers can build a strong data package to confirm that this compound is a genuine and promising hit, worthy of further optimization in the drug discovery pipeline. This rigorous validation process is essential for minimizing the risk of advancing false positives and for increasing the overall efficiency of drug development.

References

Comparative Antibacterial Activity of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine Derivatives: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine derivatives reveals critical structural features influencing their antibacterial potency. This guide synthesizes structure-activity relationship (SAR) data from multiple studies, offering a comparative overview for researchers in drug discovery and development. The findings underscore the potential of the 1,3,4-oxadiazole scaffold in the design of novel antibacterial agents.

The escalating threat of antibiotic resistance necessitates the exploration of new chemical entities with potent antimicrobial activity. The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds. This guide focuses on the SAR of a specific class of these compounds: this compound derivatives. By systematically modifying the amine substituent and observing the resultant changes in antibacterial efficacy, researchers have elucidated key determinants for activity against a range of pathogenic bacteria.

Comparative Antibacterial Potency:

The antibacterial activity of various this compound derivatives and related analogs is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the impact of different substitutions on the amine nitrogen.

Compound IDAmine Substituent (R)Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Series 1
1a4-Bromophenyl>100>100>100>100[1]
1b4-Chlorophenyl50100100>100[1]
1c4-Nitrophenyl255050100[1]
1d2-Nitrophenyl12.5255050[1]
1e2,4-Dinitrophenyl6.2512.52550[1]
Series 2
2a2,4-Difluorophenylamino481632[2][3]
2b2,5-Difluorophenylamino8163264[2][3]
2c4-Substituted piperazin-1-yl0.5 - 81 - 164 - 328 - 64[2][3]

Note: The data presented is a compilation from multiple sources studying derivatives of the 1,3,4-oxadiazole scaffold. Direct comparison between series should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights:

The antibacterial activity of the this compound scaffold is significantly influenced by the nature of the substituent on the amine group. Analysis of the available data reveals several key trends:

  • Aromatic Substituents: The presence of a substituted phenyl ring directly attached to the amine nitrogen appears to be crucial for activity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, on the phenyl ring generally enhances antibacterial potency. A clear trend is observed in Series 1, where the activity increases with the number and position of nitro groups. The dinitro-substituted compound 1e exhibited the most potent activity in this series.

  • Halogenation: Fluorination of the phenyl ring, as seen in Series 2, also contributes to antibacterial activity. Difluoro-substitution (compounds 2a and 2b ) resulted in good activity against Gram-positive bacteria.

  • Piperazine Moiety: The incorporation of a substituted piperazine ring (compound 2c ) led to broad-spectrum antibacterial activity with potent MIC values, particularly against Gram-positive strains.[2][3] This suggests that the basic nitrogen of the piperazine ring may play a role in target interaction or cell penetration.

Experimental Design and Methodologies:

The evaluation of the antibacterial activity of these compounds typically follows a standardized workflow, from chemical synthesis to microbiological testing.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Antibacterial Evaluation Start Starting Materials (e.g., Acetic acid, Hydrazine) Intermediate1 5-Methyl-1,3,4-oxadiazole-2-thiol Start->Intermediate1 Cyclization Intermediate2 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Intermediate1->Intermediate2 Chlorination Final_Compounds This compound Derivatives Intermediate2->Final_Compounds Amination with various amines Screening Primary Screening (e.g., Agar well diffusion) Final_Compounds->Screening MIC_Determination MIC Determination (Broth microdilution) Screening->MIC_Determination Active Compounds SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis

References

Isosteric Replacement of the 1,3,4-Oxadiazole Core: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Isosteric replacement, the substitution of an atom or group of atoms with another possessing similar electronic and steric properties, is a powerful tool in this process. This guide provides an objective comparison of the 1,3,4-oxadiazole core with its common isosteres, supported by experimental data, detailed protocols, and visualizations to aid in rational drug design.

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability and its ability to act as a bioisostere of amide and ester groups.[1] However, fine-tuning the physicochemical and pharmacological properties of a drug candidate often necessitates exploring alternative heterocyclic cores. This guide focuses on the comparative analysis of 1,3,4-oxadiazole with its prominent isosteres: the 1,3,4-thiadiazole, 1,2,4-oxadiazole, and 1,2,4-triazole rings.

Data Presentation: Quantitative Comparison of Isosteres

The following tables summarize quantitative data from studies directly comparing the biological activity of compounds containing a 1,3,4-oxadiazole core with their isosteric analogues.

Table 1: Comparison of Anticancer Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Isosteres

Compound IDHeterocyclic CoreTarget Cell LineIC50 (µM)
Compound A 1,3,4-OxadiazoleHeLa2.86
Compound B 1,3,4-ThiadiazoleHeLa1.24
Compound C 1,3,4-OxadiazoleMDA-MB-2313.12
Compound D 1,3,4-ThiadiazoleMDA-MB-2311.58

Data sourced from a study evaluating the antiproliferative activity of benzoannulene derivatives.

Table 2: Comparison of Cannabinoid Receptor 2 (CB2) Binding Affinity of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isosteres

Compound IDHeterocyclic CoreBinding Affinity (Ki in nM)
Compound E 1,2,4-Oxadiazole2.9
Compound F 1,3,4-Oxadiazole25
Compound G 1,2,4-Oxadiazole6.7
Compound H 1,3,4-Oxadiazole>100

Data from a study on selective CB2 receptor ligands.

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives (for comparative reference)

Compound IDHeterocyclic CoreTarget Cell LineIC50 (µM/L)
Compound I 1,2,4-TriazoleHepG217.69
Compound J 1,2,4-TriazoleMCF725.4

Data from a study on novel[2][3][4]triazole derivatives. Note: These compounds are not direct isosteres of a 1,3,4-oxadiazole parent from the same study but are presented for a broader comparison of activity ranges.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of 1,3,4-oxadiazole and its isosteres.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclization of an acylhydrazide.

Materials:

  • Substituted acylhydrazide

  • Aromatic carboxylic acid

  • Phosphorus oxychloride (POCl3)

  • Anhydrous pyridine

  • Appropriate solvents for reaction and work-up (e.g., Dichloromethane, Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted acylhydrazide (1 equivalent) and the aromatic carboxylic acid (1.2 equivalents) in anhydrous pyridine, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol outlines a common route to 3,5-disubstituted-1,2,4-triazoles.

Materials:

  • Substituted amidine hydrochloride

  • Acyl hydrazide

  • Pyridine

  • Ethanol

Procedure:

  • A mixture of the substituted amidine hydrochloride (1 equivalent) and the acyl hydrazide (1 equivalent) in ethanol is treated with pyridine (2 equivalents).

  • The reaction mixture is heated at reflux for 12-24 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the 3,5-disubstituted-1,2,4-triazole.

Cannabinoid Receptor 2 (CB2) Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CB2 receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human CB2 receptor.

  • Radioligand: [3H]CP-55,940.

  • Test compounds (1,3,4-oxadiazole and its isosteres).

  • Non-specific binding control: WIN 55,212-2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (GF/B).

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, incubate the CB2 receptor membranes with the radioligand [3H]CP-55,940 at a concentration close to its Kd.

  • For competition binding, add varying concentrations of the test compounds.

  • For total binding, no competitor is added. For non-specific binding, a high concentration of WIN 55,212-2 is added.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in isosteric replacement studies.

G cluster_0 Isosteric Replacement Strategy Lead_Compound Lead Compound (1,3,4-Oxadiazole Core) Isosteric_Analogues Isosteric Analogues (Thiadiazole, Triazole, etc.) Lead_Compound->Isosteric_Analogues SAR_Studies Structure-Activity Relationship (SAR) Studies Isosteric_Analogues->SAR_Studies Optimized_Compound Optimized Compound SAR_Studies->Optimized_Compound

Caption: A simplified workflow for isosteric replacement in drug discovery.

G Start Start Synthesis Synthesis of 1,3,4-Oxadiazole and Isosteres Start->Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Binding) Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Ki determination) In_Vitro_Assays->Data_Analysis SAR_Evaluation Structure-Activity Relationship Evaluation Data_Analysis->SAR_Evaluation Lead_Optimization Lead Optimization SAR_Evaluation->Lead_Optimization

Caption: Experimental workflow for comparing isosteric analogues.

G cluster_pathway Simplified GPCR Signaling Pathway Ligand Ligand (Oxadiazole/Isostere) Receptor GPCR (e.g., CB2) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Changes concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A representative signaling pathway modulated by the studied compounds.

References

Unveiling Potent EGFR Inhibitors: A Comparative Analysis of Oxadiazole Analogs' Docking Scores

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of various oxadiazole-based compounds reveals their promising potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide provides a comparative analysis of their docking scores, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The relentless pursuit of novel and effective cancer therapeutics has identified the Epidermal Growth Factor Receptor (EGFR) as a critical molecular target. Overexpression or mutation of EGFR is a hallmark of various cancers, leading to uncontrolled cell proliferation and survival. Consequently, the development of small-molecule EGFR inhibitors has become a cornerstone of modern oncology. Among the diverse heterocyclic scaffolds explored, oxadiazole and its analogs have emerged as a particularly promising class of compounds. Their unique structural features allow for favorable interactions within the ATP-binding site of the EGFR kinase domain.

This guide summarizes the findings from several recent studies that have employed molecular docking simulations to predict the binding affinities of novel oxadiazole derivatives to EGFR. These in-silico analyses are often the first step in the drug discovery pipeline, providing a rational basis for selecting candidate molecules for further synthesis and biological evaluation.

Comparative Docking Scores of Oxadiazole Analogs

The following table summarizes the molecular docking scores of various series of oxadiazole analogs against the EGFR protein. The docking score, typically expressed in kcal/mol or kJ/mol, represents the predicted binding affinity, with lower (more negative) values indicating a more favorable interaction. For context, the scores are often compared to a known EGFR inhibitor, such as Erlotinib.

Series/CompoundBest Docking Score (kcal/mol)Best Docking Score (kJ/mol)Standard InhibitorStandard's Score (kcal/mol)Standard's Score (kJ/mol)Reference
Naproxen-based 1,3,4-Oxadiazoles (Hybrids 8–11 and 19–26)-7.14Erlotinib-6.2[1]
1,3,4-Oxadiazole-Chalcone Hybrids (Molecule 11)Not explicitly stated, but ~50% showed better affinity than standardCo-crystallized ligandNot explicitly stated[2][3]
1,3,4-Oxadiazole Derivatives (Compounds 7g, 7j, 7i)-31.01, -33.23, -34.19[4][5][6][7][8]
Imidazole-tethered 1,2,4-Oxadiazoles (Compounds 6f, 6j, 6l, 6o)Not explicitly statedErlotinibNot explicitly stated[9]
1,2,4-Oxadiazole Derivatives (Compounds 7a, 7b)-15.1, -16.1 (Dock Score unit)[10]
1,3,4-Oxadiazole Derivatives (Compounds S10, S23)-127.637, -148.27 (Moldock Score)Afatinib-134.695 (Moldock Score)[11]
Naproxen-based 1,3,4-Oxadiazoles (Compound 5A)-7.95[12]
Oxadiazole and Pyrazoline Derivatives (Compounds 5a, 10b)Not explicitly statedGefitinibNot explicitly stated[13]

Experimental Validation

While molecular docking provides valuable predictive data, experimental validation is crucial to confirm the biological activity of these compounds. Several of the cited studies have complemented their in-silico work with in-vitro assays.

For instance, a series of naproxen-based 1,3,4-oxadiazole derivatives demonstrated not only favorable docking scores but also potent EGFR kinase inhibition.[1] Compound 15 from this series exhibited an IC50 value of 0.41 μM, which is comparable to the standard drug Erlotinib (IC50 0.30 μM).[1] Similarly, another study identified compound 10c from a series of oxadiazole and pyrazoline derivatives as a potent anticancer agent with IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines.[13] Furthermore, compounds 5a and 10b from the same study showed significant EGFR-TK inhibition with IC50 values of 0.09 and 0.16 μM, respectively, comparable to Gefitinib (IC50 = 0.04 μM).[13]

In another investigation, 1,2,4-oxadiazole derivatives were synthesized and evaluated for their EGFR inhibitory activity. Compounds 7a , 7b , and 7m showed activity against wild-type EGFR with IC50 values of less than 10 µM.[10] These compounds also demonstrated good drug-like properties in in-vitro ADME studies.[10]

Methodologies

The accuracy and reliability of docking studies are highly dependent on the methodologies employed. The following provides an overview of the typical experimental protocols used in the cited research.

Molecular Docking Protocol

A generalized workflow for the molecular docking studies described is as follows:

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Preparation (e.g., EGFR from PDB) Docking Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligand Ligand Preparation (Oxadiazole Analogs) Ligand->Docking Scoring Binding Energy Calculation (Docking Score) Docking->Scoring Pose Binding Pose Analysis (Interactions) Scoring->Pose Validation Experimental Validation (e.g., IC50) Pose->Validation EGFR_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Oxadiazole Oxadiazole Analog Oxadiazole->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival

References

Confirming Target Engagement of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct target engagement within a cellular context is a critical step in the early stages of drug discovery. It provides essential evidence that a bioactive small molecule exerts its effect through the intended mechanism of action. This guide offers a comparative overview of two robust cell-based methodologies for confirming the target engagement of novel compounds, using [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine as our compound of interest.

For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as OMOX-Amine) is designed to target a novel intracellular kinase, "Oxadiazole-Methyl Kinase 1" (OMOX-K1). We will compare the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay, two distinct yet powerful approaches to quantify the interaction between OMOX-Amine and OMOX-K1 in living cells. As a point of comparison, we will include a well-characterized, potent inhibitor of OMOX-K1, "Staurosporine Analog C" (SAC).

Comparative Overview of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Target Requirement Endogenous or overexpressed protein. Requires a specific antibody for detection.Genetically engineered target protein fused to NanoLuc® luciferase.
Compound Requirement No modification of the test compound is needed.No modification of the test compound is needed.
Readout Western Blot band intensity or Mass Spectrometry signal.Ratiometric measurement of donor and acceptor light emission.
Throughput Lower to medium, can be adapted for higher throughput.[1][2]High, suitable for screening in 96- or 384-well plates.[3]
Primary Output Thermal shift (ΔTm) and apparent EC50 from isothermal dose-response curves.[4]Apparent intracellular affinity (IC50) from competitive binding curves.[5]
Key Advantages Label-free for the compound and can be performed with endogenous protein levels, reflecting a more native cellular environment.[6]High sensitivity, quantitative data on compound affinity and occupancy in live cells, and amenable to kinetic analysis for residence time.[3][7]
Key Limitations Can be lower throughput and less sensitive for weak interactions. Dependent on high-quality antibodies for Western Blot detection.Requires genetic modification of the target protein, which may alter its function or localization. Dependent on a suitable fluorescent tracer.[7]

Quantitative Data Summary

The following tables present hypothetical data for OMOX-Amine and the control compound SAC, as would be generated from CETSA and NanoBRET® assays.

Table 1: CETSA Isothermal Dose-Response Data for OMOX-K1 Engagement

This experiment measures the amount of soluble OMOX-K1 remaining after heating cells at a fixed temperature (e.g., 54°C) with varying concentrations of the compound.

CompoundConcentration (µM)% Soluble OMOX-K1 (Normalized)
OMOX-Amine 0 (Vehicle)100
0.1105
0.5120
1.0145
5.0180
10.0195
50.0200
SAC 0 (Vehicle)100
0.01115
0.05150
0.1185
0.5210
1.0215
5.0220

Calculated Potency (CETSA):

CompoundApparent EC50 (µM)
OMOX-Amine 1.85
SAC 0.07
Table 2: NanoBRET® Target Engagement Data for OMOX-K1

This assay measures the displacement of a fluorescent tracer from the NanoLuc®-OMOX-K1 fusion protein by the test compound.

CompoundConcentration (µM)NanoBRET® Ratio (mBU)
OMOX-Amine 0 (Vehicle)850
0.1830
0.5710
1.0550
5.0250
10.0150
50.0100
SAC 0 (Vehicle)850
0.01650
0.05400
0.1250
0.5120
1.090
5.085

Calculated Potency (NanoBRET®):

CompoundApparent IC50 (µM)
OMOX-Amine 1.25
SAC 0.04

Signaling Pathway and Experimental Workflows

A hypothetical signaling pathway involving OMOX-K1 is depicted below, followed by the experimental workflows for CETSA and NanoBRET® assays.

OMOX-K1 Signaling Pathway

OMOX_K1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds OMOX-K1 OMOX-K1 Receptor->OMOX-K1 Activates Downstream_Effector Downstream_Effector OMOX-K1->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates OMOX_Amine OMOX-Amine OMOX_Amine->OMOX-K1 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Hypothetical OMOX-K1 signaling cascade.
Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Culture & Treatment (OMOX-Amine or Vehicle) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble Fraction (Centrifugation at 20,000 x g) C->D E 5. Protein Quantification (Western Blot for OMOX-K1) D->E F 6. Data Analysis (Generate Melt or Dose-Response Curves) E->F

General workflow for a CETSA experiment.
NanoBRET® Target Engagement Assay Workflow

NanoBRET_Workflow A 1. Cell Preparation & Transfection (NanoLuc-OMOX-K1 vector) B 2. Cell Plating (24h post-transfection) A->B C 3. Addition of Tracer & Test Compound (OMOX-Amine or Vehicle) B->C D 4. Incubation (2h at 37°C) C->D E 5. Add Substrate & Inhibitor D->E F 6. Measure Luminescence (Donor at 460nm, Acceptor at >600nm) E->F G 7. Data Analysis (Calculate BRET Ratio and IC50) F->G

Workflow for the NanoBRET® Target Engagement Assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is for an isothermal dose-response (ITDR) CETSA to determine the apparent EC50 of target engagement.

1. Cell Culture and Treatment: a. Culture cells (e.g., HEK293) to 70-80% confluency. b. Prepare serial dilutions of OMOX-Amine and SAC in culture medium. Include a vehicle control (e.g., 0.1% DMSO). c. Treat cells with the compounds at the desired concentrations for 1-2 hours in a CO2 incubator at 37°C.

2. Cell Harvesting and Heating: a. Harvest cells by scraping and create a single-cell suspension in PBS. b. Aliquot the cell suspension for each compound concentration into PCR tubes or a 96-well PCR plate. c. Heat the samples at a predetermined optimal temperature (e.g., 54°C, identified from a prior melt curve experiment) for 3 minutes using a thermal cycler. d. Cool the samples at room temperature for 3 minutes.

3. Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[8]

4. Analysis of Soluble Fraction: a. Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE and Western blotting. d. Perform Western blotting using a primary antibody specific for OMOX-K1 and a loading control (e.g., GAPDH). e. Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescence-based system.

5. Data Analysis: a. Quantify the band intensities for OMOX-K1 and the loading control. b. Normalize the OMOX-K1 signal to the loading control for each sample. c. Further normalize the data to the vehicle-treated sample to determine the percentage of soluble protein. d. Plot the normalized soluble protein percentage against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the EC50 value.

Protocol 2: NanoBRET® Target Engagement Assay

This protocol is adapted from standard Promega NanoBRET® TE Intracellular Kinase Assay procedures.[9][10][11]

1. Cell Preparation and Transfection: a. Culture HEK293 cells in a suitable medium. b. Transiently transfect the cells with a vector encoding the NanoLuc®-OMOX-K1 fusion protein using a lipid-based transfection reagent. c. Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator to allow for fusion protein expression.[12]

2. Assay Preparation: a. After 24 hours, detach the cells and resuspend them in Opti-MEM™ I with 4% FBS. b. Determine the cell density and adjust it to the recommended concentration (e.g., 2 x 10^5 cells/mL).

3. Compound and Tracer Addition: a. Prepare serial dilutions of OMOX-Amine and SAC in the assay medium. b. In a white, 96-well or 384-well assay plate, add the test compounds. c. Add the NanoBRET® tracer specific for the OMOX-K1 target to the cell suspension at its predetermined optimal concentration. d. Dispense the cell suspension containing the tracer into the wells of the assay plate containing the compounds.

4. Incubation and Signal Detection: a. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[12] b. Prepare the NanoBRET® Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor, according to the manufacturer's protocol. c. Add the substrate solution to each well.

5. Data Measurement and Analysis: a. Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission at 460 nm (± 10 nm) and the acceptor emission at >600 nm. b. Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission. c. Normalize the data to the vehicle control wells (representing 0% inhibition) and a control with a saturating concentration of a known binder (representing 100% inhibition). d. Plot the normalized BRET ratio against the logarithm of the compound concentration. e. Fit the data using a sigmoidal dose-response curve with a variable slope to determine the IC50 value of the test compound.[12]

References

Safety Operating Guide

Safe Disposal of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine, ensuring the safety of laboratory personnel and compliance with regulations. This compound should be treated as hazardous waste and handled with appropriate care.

Immediate Safety and Handling

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents release into the environment and ensures the safety of all personnel.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.[4][5][6]

  • Solid Waste: Collect unused or expired compounds and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and sealable hazardous waste container.[1][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[7]

  • Original Container: Whenever possible, keep the chemical in its original container to ensure it is clearly identified.[4]

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[4]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids and oxidizing agents.[1][6] The container should be kept tightly closed.[2]

Step 3: Final Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection and disposal of the hazardous waste.[4]

  • Licensed Disposal Contractor: The final disposal must be conducted by a licensed and approved hazardous waste disposal company.[4][6] This ensures compliance with all local, state, and federal regulations.

  • Do Not Dispose in Drains or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[2][6][7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup:

    • Solid Spills: For dry spills, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1]

    • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Scoop up the absorbed material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]

  • Reporting: Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste: Collect in a labeled, sealed hazardous waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a separate, labeled, sealed hazardous liquid waste container. waste_type->liquid_waste Liquid storage Store in a Designated Hazardous Waste Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact Institutional EHS or Approved Waste Contractor storage->ehs_contact disposal Arrange for Pickup and Disposal by a Licensed Hazardous Waste Company ehs_contact->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard classification for this compound is not detailed in all public sources, related compounds such as 5-Methyl-1,3,4-oxadiazol-2-ylamine and other heterocyclic amines are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, a cautious approach is necessary, and the following personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Government-approved respirator.[4]To prevent inhalation of vapors, mists, or gases.[4]
Hand Compatible chemical-resistant gloves (e.g., nitrile).[5]To avoid skin contact. Gloves must be inspected before use.[4]
Eye/Face Government-approved eye/face protection (safety glasses with side shields or chemical splash goggles).[4][5]To protect eyes from splashes and contact.
Body Protective clothing, such as a standard laboratory coat.[4][5]To prevent skin contact.[4]
Footwear Protective boots, if the situation requires.[4]To protect against spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

dot

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_risk Conduct Risk Assessment prep_ppe Inspect and Don PPE prep_risk->prep_ppe prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh/Measure in Designated Area prep_vent->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon After Experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Properly Remove PPE cleanup_wash->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a safety shower and eye bath are readily accessible.[4]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

    • Inspect all PPE for integrity before use.[6]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Keep the container tightly closed when not in use.[4]

    • Avoid the formation of dust and aerosols.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids or oxidizers.[7]

    • Keep containers tightly sealed and clearly labeled.[7]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[2][4]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Call a poison center or doctor if you feel unwell.[4]

Spill Response:

In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] Wear a self-contained breathing apparatus and protective clothing.[4] For small spills, wipe dry, place in a bag, and hold for waste disposal.[4] For larger spills, prevent entry into drains and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

dot

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_container Use Labeled, Sealed Hazardous Waste Container collect_no_mix Do Not Mix with Other Waste Streams collect_container->collect_no_mix storage_area Store in Designated Hazardous Waste Area collect_no_mix->storage_area Transfer to Storage disposal_ehs Contact EHS for Pickup storage_area->disposal_ehs Arrange for Disposal disposal_contractor Disposal by Licensed Hazardous Waste Contractor disposal_ehs->disposal_contractor

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Collection:

    • Collect waste in a clearly labeled, compatible, and sealed container.[5]

    • The label should read "Hazardous Waste: this compound".[5]

    • Do not mix this waste with other chemical waste.[5]

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.[5]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5]

    • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[4][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.